5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Description
The exact mass of the compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6O2S/c8-4-2-5(9)3(7-11-13-14-12-7)1-6(4)17(10,15)16/h1-2H,9H2,(H2,10,15,16)(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHJHVJXPHYALI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)N)C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701002561 | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82212-14-4 | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82212-14-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082212144 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-2-chloro-5-(2H-tetrazol-5-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701002561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5-(1H-tetrazol-5-yl)sulphanilamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.635 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole: Chemical Properties and Synthetic Strategies
This guide provides a comprehensive technical overview of the chemical properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a sulfonamide-containing tetrazole with significant potential in pharmaceutical and agrochemical research. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering insights into its synthesis, physicochemical characteristics, stability profile, and potential applications.
Introduction: A Molecule of Interest
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a unique heterocyclic compound that marries the structural features of a sulfonamide with a tetrazole ring.[1] This combination imparts a range of interesting chemical and biological properties. The sulfonamide group is a well-established pharmacophore in a multitude of antibacterial, diuretic, and anticonvulsant drugs.[2] The tetrazole ring, a bioisosteric equivalent of a carboxylic acid, enhances metabolic stability and membrane permeability of drug candidates.[3][4] This dual functionality makes the title compound a valuable building block for the synthesis of novel therapeutic agents.[1]
While sometimes mistaken for impurities of the well-known diuretic furosemide, it is important to note that 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a distinct chemical entity and not listed as a primary related compound of furosemide.[5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key known and predicted properties of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₆O₂S | [6][7] |
| Molecular Weight | 274.69 g/mol | [6][7] |
| CAS Number | 82212-14-4 | [6] |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | 633.9°C at 760 mmHg (predicted) | [6] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (predicted). | - |
| pKa | Acidic protons on the tetrazole and sulfonamide groups (specific values not determined). | - |
| XLogP3 | -0.4 (predicted) | [6] |
| Hydrogen Bond Donors | 3 | [7] |
| Hydrogen Bond Acceptors | 7 | [7] |
Note: Many of the physicochemical properties listed are predicted values from computational models and have not been experimentally verified. Researchers should determine these properties experimentally for their specific applications.
Synthesis and Purification
The synthesis of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is not extensively detailed in publicly available literature. However, based on established methodologies for the synthesis of 5-substituted-1H-tetrazoles, a plausible and efficient synthetic route involves the [3+2] cycloaddition of an azide source with the corresponding benzonitrile precursor.
Proposed Synthetic Pathway
The most logical synthetic approach commences with 2-amino-4-chloro-5-sulfamoylbenzonitrile. This starting material can be converted to the target tetrazole via a catalyzed cycloaddition reaction with an azide, such as sodium azide.
Experimental Protocol: A Representative Method
The following protocol is a representative procedure based on known methods for similar transformations and should be optimized for specific laboratory conditions.
Materials:
-
2-amino-4-chloro-5-sulfamoylbenzonitrile
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂) or another suitable Lewis acid catalyst
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), aqueous solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-chloro-5-sulfamoylbenzonitrile (1.0 eq) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.5 - 2.0 eq) and zinc chloride (0.5 - 1.0 eq).
-
Reaction: Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify with dilute HCl to a pH of 2-3. This will protonate the tetrazole and precipitate the product.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Lewis Acid Catalyst: The use of a Lewis acid like zinc chloride activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby accelerating the cycloaddition.
-
Solvent: A high-boiling polar aprotic solvent like DMF is chosen to ensure the solubility of the reactants and to allow for the reaction to be conducted at elevated temperatures, which is often necessary for this type of cycloaddition.
-
Acidic Work-up: The acidification step is crucial for the protonation of the tetrazolate anion formed during the reaction, leading to the precipitation of the neutral 1H-tetrazole product.
Chemical Reactivity and Stability
The chemical stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is governed by the interplay of its constituent functional groups: the aromatic amine, the chloro substituent, the sulfonamide, and the tetrazole ring.
General Stability
-
Thermal Stability: Tetrazoles are generally thermally stable heterocyclic compounds.
-
pH Stability: The tetrazole ring is stable over a wide pH range. However, the sulfonamide and amino groups can undergo protonation or deprotonation depending on the pH, which may affect the compound's solubility and reactivity.
-
Oxidative and Reductive Stability: The compound is expected to be stable to a variety of common oxidizing and reducing agents.
Potential Degradation Pathways
Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to identify potential degradation products.[8] While specific data for this compound is unavailable, the following degradation pathways can be anticipated based on its structure:
-
Hydrolysis: The sulfonamide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, although this typically requires harsh conditions.
-
Photodegradation: Aromatic amines and sulfonamides can be susceptible to photodegradation.[9] Exposure to UV light could potentially lead to the formation of colored degradation products through oxidative processes.
-
Oxidation: The primary amino group on the aromatic ring is a potential site for oxidation, which could lead to the formation of nitroso or nitro derivatives.
Recommended Forced Degradation Study Protocol
To rigorously assess the stability of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a forced degradation study should be conducted according to ICH guidelines.
Potential Applications and Mechanism of Action
The structural motifs within 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggest several promising avenues for its application in drug discovery and development.
Antimicrobial Activity
The sulfonamide moiety is a classic antibacterial pharmacophore. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[10] By blocking this pathway, sulfonamides prevent bacterial growth and replication. The presence of the tetrazole ring may modulate the pharmacokinetic and pharmacodynamic properties of the sulfonamide, potentially leading to enhanced efficacy or a broader spectrum of activity.
Other Therapeutic Areas
The versatility of the tetrazole and sulfonamide scaffolds means that this compound could be explored for a variety of other therapeutic targets, including:
-
Diuretics: As a structural analog of other sulfonamide diuretics.
-
Anticonvulsants: Certain sulfonamides exhibit anticonvulsant properties.
-
Carbonic Anhydrase Inhibitors: The sulfonamide group is a key feature of carbonic anhydrase inhibitors used to treat glaucoma and other conditions.[4]
The specific mechanism of action in these or other therapeutic areas would need to be elucidated through targeted biological screening and mechanistic studies.
Conclusion
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a compound with considerable potential for further investigation in the fields of medicinal chemistry and drug development. Its synthesis is achievable through established chemical transformations, and its unique combination of a sulfonamide and a tetrazole moiety makes it an attractive scaffold for the design of novel therapeutic agents. This guide provides a foundational understanding of its chemical properties and outlines key experimental considerations for researchers working with this promising molecule. Further experimental validation of its physicochemical properties and a comprehensive evaluation of its biological activity are warranted to fully unlock its potential.
References
-
Pharmaffiliates. Furosemide-impurities. [Link]
-
Chohan, Z. H., Shad, H. A., Tahir, M. N., & Khan, I. U. (2008). 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(4), o725. [Link]
-
ChemBK. 4-aminobenzenesulfonamide. [Link]
-
PharmaCompass. 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide. [Link]
-
Global Substance Registration System. 4-AMINO-2-CHLORO-5-HYDROXYBENZENESULFONAMIDE. [Link]
-
Lin, T. C., & Chen, C. Y. (2013). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Journal of hazardous materials, 261, 145–153. [Link]
- Google Patents.
-
ResearchGate. Click Azide-Alkyne Cycloaddition for the Synthesis of D-(–)-1,4-Disubstituted Triazolo-Carbanucleosides. [Link]
-
PubMed. Sulfonamido, amido heterocyclic adducts of tetrazole derivatives as BACE1 inhibitors: in silico exploration. [Link]
-
National Institutes of Health. Cycloaddition reactions of heterocyclic azides with 2-cyanoacetamidines as a new route to C,N-diheteroarylcarbamidines. [Link]
-
ResearchGate. Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. [Link]
-
Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
ResearchGate. Click Azide−Nitrile Cycloaddition as a New Ligation Tool for the Synthesis of Tetrazole-Tethered C Glycosyl α-Amino Acids †. [Link]
-
National Institutes of Health. Cycloaddition of N-sulfonyl and N-sulfamoyl azides with alkynes in aqueous media for the selective synthesis of 1,2,3-triazoles. [Link]
-
MDPI. Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. [Link]
-
PubMed. Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors with unexpected binding modes. [Link]
-
ResearchGate. Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. [Link]
-
National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]
-
MDPI. Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. [Link]
-
PubMed. 2-Aminobenzenesulfonamide-Containing Cyclononyne as Adjustable Click Reagent for Strain-Promoted Azide-Alkyne Cycloaddition. [Link]
-
YouTube. Forced Degradation Study in Pharmaceuticals. [Link]
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Deri. [Link]
-
MedCrave. Forced degradation studies. [Link]
-
ACS Publications. Tetrazoles via Multicomponent Reactions. [Link]
- Google Patents. Furosemide salts, process for their preparation, their use as medicines and pharmaceutical compositions containing them.
-
PubMed. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. [Link]
-
MySkinRecipes. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. [Link]
-
National Institutes of Health. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. [Link]
-
MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]
-
ResearchGate. Studies on sulfonamide degradation products. [Link]
Sources
- 1. cphi-online.com [cphi-online.com]
- 2. 4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Chloro-5-sulfamoyl-2-((((2RS)-tetrahydrofuran-2-yl)methyl)amino)benzoic acid | C12H15ClN2O5S | CID 44432678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. echemi.com [echemi.com]
- 7. 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide: Structure, Synthesis, and Potential Applications
This guide provides a comprehensive technical overview of 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By synthesizing information on its structure, properties, synthesis, and potential biological activities, this document serves as a foundational resource for professionals exploring the therapeutic landscape of sulfonamide and tetrazole-based scaffolds.
Introduction and Strategic Importance
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide is a multi-functionalized aromatic compound that merges two critical pharmacophores: a sulfonamide group and a tetrazole ring. The sulfonamide moiety (-SO₂NH₂) is a cornerstone of medicinal chemistry, famously associated with the first generation of antibacterial "sulfa drugs" and now found in a wide array of therapeutics, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors.[1] The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a metabolically stable isostere of the carboxylic acid group, a feature that drug designers frequently exploit to enhance binding affinity, improve pharmacokinetic properties, and modulate acidity.[2]
The strategic combination of these two moieties onto a chlorinated aminobenzene scaffold creates a molecule with a rich potential for diverse biological activities. The presence of amino, chloro, sulfonamide, and tetrazole groups offers multiple points for interaction with biological targets through hydrogen bonding, ionic interactions, and van der Waals forces.[2] This guide delves into the core technical aspects of this compound, providing the foundational knowledge necessary for its synthesis, evaluation, and potential development as a therapeutic lead.
Physicochemical Properties and Structural Analysis
A precise understanding of a compound's structure and physicochemical properties is fundamental to any research and development endeavor. These parameters govern its solubility, stability, and ability to interact with biological systems.
Chemical Structure
The molecule consists of a central benzene ring substituted with four different functional groups: an amino group (-NH₂) at position 4, a chlorine atom (-Cl) at position 2, a primary sulfonamide group (-SO₂NH₂) at position 1, and a 1H-tetrazol-5-yl ring at position 5.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol and Rationale
Step 1: Chlorosulfonation of 4-Amino-2-chlorobenzoic Acid
-
Protocol: The starting material, 4-amino-2-chlorobenzoic acid, is treated carefully with an excess of chlorosulfonic acid (ClSO₃H) at a low temperature (0-5 °C), followed by gentle warming. The reaction mixture is then quenched by pouring it onto crushed ice, causing the product to precipitate.
-
Causality: Chlorosulfonic acid is a powerful electrophilic agent. The benzene ring, activated by the amino group, undergoes electrophilic aromatic substitution. The sulfonyl chloride group (-SO₂Cl) is directed ortho to the activating amino group, leading to its installation at the C5 position. The low temperature is critical to control the high reactivity and prevent side reactions.
Step 2: Amidation of the Sulfonyl Chloride
-
Protocol: The resulting 4-amino-2-chloro-5-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent (e.g., THF) and treated with an excess of aqueous ammonia.
-
Causality: The highly reactive sulfonyl chloride is readily susceptible to nucleophilic attack by ammonia. This reaction displaces the chloride, forming the stable primary sulfonamide (-SO₂NH₂).
Step 3: Conversion of Carboxylic Acid to Nitrile
-
Protocol: This is a multi-stage transformation. First, the carboxylic acid in 4-amino-5-(aminosulfonyl)-2-chlorobenzoic acid is converted to an acid chloride using thionyl chloride (SOCl₂). This intermediate is then treated with ammonia to form a primary amide. Finally, the primary amide is dehydrated using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield the benzonitrile derivative.
-
Causality: Direct conversion of a carboxylic acid to a nitrile is challenging. The stepwise conversion via an amide is a robust and common strategy. Dehydration of the amide is the key step that forms the carbon-nitrogen triple bond of the nitrile group (-C≡N), which is the essential precursor for the subsequent cycloaddition.
Step 4: Tetrazole Formation via [2+3] Cycloaddition
-
Protocol: The 4-amino-2-chloro-5-sulfamoylbenzonitrile is refluxed in a solvent like DMF or toluene with sodium azide (NaN₃) and an ammonium salt such as ammonium chloride (NH₄Cl) or triethylamine hydrochloride.
-
Causality: This is the key ring-forming step. The azide ion adds to the electrophilic carbon of the nitrile group, initiating a concerted [2+3] cycloaddition reaction to form the thermodynamically stable tetrazole ring. [3]The ammonium salt acts as a mild acid catalyst to protonate the intermediate and facilitate the reaction.
Potential Pharmacological Profile and Mechanism of Action
While specific biological data for this exact molecule is not extensively published, its structure allows for informed hypotheses regarding its potential therapeutic applications based on the well-documented activities of its constituent pharmacophores.
Hypothesized Biological Activities
-
Antimicrobial Activity: As a sulfonamide, the compound could function as an antimetabolite, inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). [4]This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway absent in humans, making it a selective target. [4]* Anticancer Activity: Many sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII, which are involved in pH regulation and tumor progression under hypoxic conditions. [5]The tetrazole ring can also contribute to anticancer effects. [4]* Anti-inflammatory/Analgesic Activity: Both sulfonamide and tetrazole moieties are present in various non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents. [1][6]* Antidiabetic Activity: Certain benzenesulfonamide-tetrazole structures have been investigated as inhibitors of protein tyrosine phosphatase 1B (PTP1B) or as agonists for peroxisome proliferator-activated receptors (PPARs), both of which are targets in type 2 diabetes mellitus therapy. [2]
Potential Mechanism of Action: Antimicrobial Folate Synthesis Inhibition
A plausible mechanism of action is the inhibition of the bacterial folate synthesis pathway, a classic target for sulfonamide antibiotics.
Caption: Potential mechanism of action via competitive inhibition of DHPS.
In this pathway, the sulfonamide acts as a competitive inhibitor of DHPS because it is a structural analog of the natural substrate, p-aminobenzoic acid (PABA). By blocking this enzyme, it halts the production of tetrahydrofolic acid, a vital cofactor for nucleotide synthesis, thereby arresting bacterial growth and replication. [4]
Standardized Protocol for In Vitro Evaluation
To assess the potential antimicrobial activity of the title compound, a standardized broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) is a fundamental first step.
Workflow for MIC Determination
Caption: Standard workflow for Minimum Inhibitory Concentration (MIC) assay.
Step-by-Step Methodology
-
Preparation of Compound Stock: Accurately weigh the synthesized compound and dissolve it in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Rationale: DMSO is a common solvent for solubilizing organic compounds for biological assays. A high concentration allows for subsequent dilutions while minimizing the final DMSO concentration in the assay, which can be toxic to cells.
-
-
Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution using a suitable sterile bacterial growth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to test (e.g., 256 µg/mL down to 0.5 µg/mL).
-
Rationale: Serial dilution provides a logarithmic concentration gradient, which is efficient for determining the inhibitory endpoint over a wide range.
-
-
Inoculum Preparation: Culture a reference bacterial strain (e.g., Staphylococcus aureus ATCC 29213 or Escherichia coli ATCC 25922) to the mid-logarithmic growth phase. Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Rationale: A standardized inoculum density is critical for the reproducibility of MIC assays, as the outcome is dependent on the initial number of bacteria.
-
-
Incubation: Inoculate all wells (except the negative control) with the bacterial suspension. Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Rationale: Incubation allows for sufficient time for bacterial growth in the absence of inhibition.
-
-
Data Analysis: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by reading the optical density at 600 nm (OD₆₀₀).
-
Rationale: Turbidity is a direct indicator of bacterial growth. The lowest concentration that prevents this growth is the minimum concentration required to inhibit the organism.
-
Illustrative Data Summary
While specific experimental data for this compound is pending, research on analogous structures would typically yield quantitative results that can be summarized for comparative analysis. The table below illustrates the type of data that would be generated from primary screening assays.
| Assay Type | Target/Organism | Metric | Illustrative Value |
| Antimicrobial | S. aureus | MIC | 16 µg/mL |
| Antimicrobial | E. coli | MIC | 32 µg/mL |
| Enzyme Inhibition | Carbonic Anhydrase IX | IC₅₀ | 85 nM |
| Enzyme Inhibition | Dihydropteroate Synthase | Kᵢ | 150 nM |
| Cytotoxicity | HeLa Cells | CC₅₀ | >100 µM |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They represent the kind of data that would be sought in the early-stage evaluation of this compound.
Conclusion and Future Directions
4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide represents a molecule of high potential, strategically designed with two proven pharmacophores. Its structure suggests a wide range of possible biological activities, from antimicrobial to anticancer and anti-inflammatory. The synthetic pathway, while multi-step, relies on well-established and robust chemical transformations.
Future research should focus on:
-
Efficient Synthesis: Optimizing the proposed synthetic route to improve overall yield and purity.
-
Broad-Spectrum Screening: Evaluating the compound against a diverse panel of biological targets, including various bacterial and fungal strains, cancer cell lines, and key enzymes like carbonic anhydrases and protein kinases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs by modifying the substituents on the benzene ring and the tetrazole moiety to understand the structural requirements for optimal activity and selectivity.
-
Computational Modeling: Employing molecular docking and dynamics simulations to predict binding modes with potential protein targets, thereby guiding rational drug design and SAR studies.
This technical guide provides a solid framework for researchers and drug development professionals to begin their exploration of this promising chemical entity.
References
-
ResearchGate. (n.d.). Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings | Request PDF. Retrieved from ResearchGate. [Link]
-
AELS, INDIA. (2016). Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Deri. Retrieved from aelsindia.com. [Link]
-
ResearchGate. (n.d.). Synthesis of tetrazole sulfonamides 14 a–e (single‐crystal X‐ray.... Retrieved from ResearchGate. [Link]
-
National Institutes of Health (NIH). (n.d.). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Retrieved from NIH. [Link]
-
PubMed. (2011). Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. Retrieved from PubMed. [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions | Chemical Reviews. Retrieved from ACS Publications. [Link]
-
PharmaCompass.com. (n.d.). 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide. Retrieved from PharmaCompass.com. [Link]
-
National Center for Biotechnology Information (NCBI). (2023). Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents. Retrieved from NCBI. [Link]
-
MDPI. (n.d.). Tetrazolium Compounds: Synthesis and Applications in Medicine. Retrieved from MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles and Related Heterocycles as Promising Synthetic Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a heterocyclic compound of interest to researchers and professionals in drug development. Recognizing the absence of a direct, publicly documented synthesis, this whitepaper outlines a rational, multi-step approach grounded in established organic chemistry principles. The proposed synthesis begins with the commercially available starting material, 2-amino-4-chloro-5-sulfamoylbenzoic acid, and proceeds through key transformations including protection of the aniline, conversion to a benzonitrile intermediate, and subsequent [3+2] cycloaddition to form the tetrazole ring. Each step is detailed with theoretical justification, step-by-step experimental protocols, and visual aids to ensure clarity and reproducibility. This guide is intended to serve as a valuable resource for chemists engaged in the synthesis of novel tetrazole-containing compounds.
Introduction and Strategic Overview
The tetrazole moiety is a critical pharmacophore in medicinal chemistry, valued for its ability to act as a bioisostere for carboxylic acids, thereby enhancing metabolic stability and modulating physicochemical properties. The target molecule, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, incorporates this key heterocycle along with a substituted aniline core, suggesting its potential as an intermediate or final compound in various drug discovery programs.
Given the lack of a published, direct synthesis, a logical and robust synthetic route has been devised. The core strategy hinges on the well-established transformation of an aryl nitrile into a 5-substituted-1H-tetrazole via a [3+2] cycloaddition reaction with an azide source.[1][2][3][4][5] This necessitates the initial synthesis of the key intermediate, 2-amino-4-chloro-5-sulfamoylbenzonitrile.
The overall synthetic workflow is depicted below:
Caption: Proposed four-step synthesis of the target compound.
This multi-step approach is designed to be both efficient and high-yielding, utilizing common laboratory reagents and techniques. The following sections will provide a detailed examination of each synthetic step, including the rationale for the chosen methodologies, comprehensive experimental protocols, and expected outcomes.
Step-by-Step Synthetic Protocols and Mechanistic Insights
Step 1: Protection of the Amino Group via Acetylation
Causality and Rationale: The starting material contains a highly reactive primary amino group (aniline). This group can interfere with subsequent reactions, particularly the conversion of the carboxylic acid to a nitrile. Therefore, it is crucial to "protect" this group by temporarily converting it into a less reactive form. Acetylation, the reaction with an acetylating agent to form an amide (acetanilide), is a common and effective method for this purpose.[6][7][8][9] The resulting amide is significantly less nucleophilic and less prone to oxidation than the free amine.
Experimental Protocol:
-
Materials:
-
2-Amino-4-chloro-5-sulfamoylbenzoic acid
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Suspend 2-amino-4-chloro-5-sulfamoylbenzoic acid in dichloromethane in a round-bottom flask.
-
Add pyridine to the suspension and stir until a clear solution is obtained.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-(2-carboxy-5-chloro-4-sulfamoylphenyl)acetamide.
-
Step 2: Conversion of the Carboxylic Acid to a Nitrile
Causality and Rationale: The formation of the tetrazole ring requires a nitrile functional group. There are several methods to convert a carboxylic acid to a nitrile. A common approach involves a two-step process: conversion of the carboxylic acid to a primary amide, followed by dehydration. Alternatively, methods exist for the direct conversion of benzoic acids to benzonitriles.[10][11][12][13] For this synthesis, we will focus on the amide formation and subsequent dehydration route, which is generally robust and high-yielding.
Experimental Protocol:
-
Materials:
-
N-(2-Carboxy-5-chloro-4-sulfamoylphenyl)acetamide
-
Thionyl chloride or oxalyl chloride
-
Ammonium hydroxide (concentrated)
-
Phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware
-
-
Procedure:
-
Part A: Amide Formation
-
Dissolve the N-(2-carboxy-5-chloro-4-sulfamoylphenyl)acetamide in an anhydrous solvent and cool to 0 °C.
-
Slowly add thionyl chloride or oxalyl chloride and stir for 2-3 hours to form the acid chloride.
-
In a separate flask, cool concentrated ammonium hydroxide in an ice bath.
-
Slowly add the acid chloride solution to the cold ammonium hydroxide, maintaining a low temperature.
-
Stir for an additional hour, then allow the mixture to warm to room temperature.
-
Collect the precipitated amide by filtration, wash with cold water, and dry.
-
-
Part B: Dehydration to Nitrile
-
Suspend the dried amide in an appropriate solvent.
-
Slowly add a dehydrating agent such as phosphorus oxychloride or trifluoroacetic anhydride.
-
Heat the reaction mixture under reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully pour it over crushed ice.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude N-(2-cyano-5-chloro-4-sulfamoylphenyl)acetamide.
-
-
Step 3: [3+2] Cycloaddition for Tetrazole Ring Formation
Causality and Rationale: This is the key ring-forming step. The reaction of an organonitrile with an azide, typically sodium azide, in the presence of a catalyst, results in the formation of a 5-substituted-1H-tetrazole.[1][2][14][15] This [3+2] cycloaddition is a powerful and widely used method in heterocyclic chemistry. Various catalysts, including zinc salts and ammonium chloride, can be employed to facilitate this transformation.[1]
Sources
- 1. 1H-Tetrazole synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. youtube.com [youtube.com]
- 9. Protection of NH2 in aniline | Filo [askfilo.com]
- 10. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
- 11. Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
- 13. youtube.com [youtube.com]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in medicinal chemistry
An In-Depth Technical Guide to the Applications of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in Medicinal Chemistry
Authored by: Gemini, Senior Application Scientist
Foreword: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their ability to interact with multiple biological targets, offering a foundation for the development of diverse therapeutic agents. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is one such versatile building block. This technical guide provides an in-depth exploration of this compound, moving beyond a simple catalog of its properties to elucidate the chemical reasoning and strategic considerations that make it a valuable asset for researchers, scientists, and drug development professionals. We will dissect its constituent moieties—the sulfonamide and the tetrazole—and demonstrate how their synergistic properties unlock a wide array of therapeutic possibilities, particularly in the realm of antimicrobial development.
Core Molecular Characteristics
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a compound distinguished by two key pharmacophores: a sulfonamide group and a tetrazole ring.[1] This unique combination makes it a powerful starting point for synthesizing novel, biologically active molecules.[1]
| Property | Value | Source |
| CAS Number | 82212-14-4 | [2] |
| Molecular Formula | C₇H₇ClN₆O₂S | [2] |
| Molecular Weight | 274.68 g/mol | [2] |
| Appearance | White to light red to green powder/crystalline solid | |
| Purity | >98.0% (HPLC) |
The sulfonamide portion is a well-established functional group in a variety of drugs, including diuretics and antibiotics. The tetrazole ring is a critical bioisostere for the carboxylic acid group, a substitution often employed by medicinal chemists to enhance the physicochemical and pharmacokinetic properties of a drug candidate.[3][4]
The Tetrazole Moiety: A Strategic Bioisosteric Replacement
The tetrazole ring is a cornerstone of modern medicinal chemistry, primarily serving as a metabolically stable substitute for a carboxylic acid.[5][6] This bioisosteric replacement is not merely a structural swap but a strategic decision to improve a molecule's drug-like properties.
Key Advantages of the Tetrazole Moiety:
-
Enhanced Metabolic Stability: Unlike carboxylic acids, which are prone to metabolic conjugation (e.g., glucuronidation), the tetrazole ring is significantly more resistant to biological degradation, often leading to a longer half-life.[5]
-
Improved Pharmacokinetic Profile: The tetrazole group can increase lipophilicity compared to the more acidic carboxylic acid, which can improve membrane permeability and oral bioavailability.[3][4]
-
Maintained Binding Affinity: The tetrazole ring is acidic (pKa similar to carboxylic acids) and can exist as an anion at physiological pH, allowing it to form similar ionic interactions with biological targets.
-
Diverse Biological Activity: The incorporation of a tetrazole ring into molecules has led to a wide spectrum of pharmacological activities, including antibacterial, anticancer, antiviral, antihypertensive, and antidiabetic properties.[3][4][7][8]
Synthesis Strategy: Building the Core Scaffold
The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry. One of the most common and robust methods involves the [3+2] cycloaddition of an azide source (like sodium azide) with an organic nitrile.[6] This approach is highly versatile and tolerates a wide range of functional groups.
Representative Experimental Protocol: Synthesis of a 5-Substituted-1H-Tetrazole from a Nitrile
This protocol is a generalized representation of a common synthetic route.[9] The synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole would start from the corresponding benzonitrile precursor.
-
Reaction Setup: To a solution of the starting nitrile (1.0 eq.) in a suitable solvent (e.g., water or DMF) in a round-bottom flask, add sodium azide (NaN₃, ~1.5-3.0 eq.).
-
Causality: Water is an excellent, green solvent for this reaction. Zinc salts are often used as catalysts to facilitate the cycloaddition.[9]
-
-
Catalyst Addition: Add a catalyst, such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) (~1.0-2.0 eq.).
-
Causality: The Lewis acidic catalyst coordinates to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion.
-
-
Heating: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Causality: The elevated temperature provides the necessary activation energy for the cycloaddition to proceed at a reasonable rate.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of ~2-3. This protonates the tetrazole ring.
-
Causality: Acidification is critical. It protonates the tetrazolide anion formed under the reaction conditions and often causes the product to precipitate out of the aqueous solution, simplifying isolation. Caution: Acidification of residual azide can generate highly toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.
-
-
Isolation and Purification: Collect the precipitated solid product by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Core Application: A Building Block for Novel Antimicrobial Agents
While the sulfonamide structure is reminiscent of loop diuretics like furosemide, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is not a direct precursor to furosemide, which is a benzoic acid derivative.[10][11] Instead, its primary value lies in its role as a versatile building block for creating new therapeutic agents, most notably potent antimicrobial compounds.[1]
The rationale is clear: the molecule combines the proven antibacterial scaffold of a sulfonamide with the favorable pharmacokinetic properties of a tetrazole.[1] This allows for the development of new generations of antibiotics aimed at combating resistant bacterial strains.[1]
Workflow for Novel Antibacterial Drug Discovery
The discovery process for new antibiotics derived from this scaffold follows a logical, multi-stage workflow.
Emerging and Exploratory Applications
The structural motifs within 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggest its potential utility in a range of other therapeutic areas, which are active subjects of research for related compounds.
-
Anticancer Agents: Tetrazole derivatives have been investigated for their anticancer properties.[5][12] The core scaffold can be modified to target specific enzymes or receptors implicated in cancer progression.
-
Antihypertensive Agents: The structural similarity of the tetrazole ring to the carboxylate group found in many angiotensin II receptor blockers (ARBs) makes this scaffold an interesting starting point for novel cardiovascular drugs.[3]
-
Anti-inflammatory and Analgesic Agents: Various tetrazole-containing compounds have demonstrated anti-inflammatory and analgesic effects, suggesting another potential avenue for drug development.[4][7]
Conclusion: A Scaffold of Opportunity
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole stands as a testament to the power of strategic molecular design. It is more than just a chemical intermediate; it is a highly functionalized and privileged scaffold. By combining the antibacterial heritage of the sulfonamides with the superior pharmacokinetic profile conferred by the tetrazole ring, it provides medicinal chemists with a robust platform for innovation. Its primary application as a building block for novel antimicrobial agents directly addresses the critical global challenge of antibiotic resistance. As research continues, it is highly probable that derivatives of this versatile compound will find their way into diverse therapeutic pipelines, underscoring its significance in the future of drug discovery.
References
-
Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2023). National Institutes of Health (NIH). Retrieved from [Link]
- A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017). International Journal of Pharmaceutical Sciences Review and Research.
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Process for the preparation of furosemide. (1996). Google Patents.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023).
-
Synthesis, Characterization and Pharmacological Studies of Some New Furosemide Derivatives. (2020). ResearchGate. Retrieved from [Link]
- Process for the preparation of furosemide. (1996). Google Patents.
- Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. (2023).
-
Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Retrieved from [Link]
-
Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review. (2021). Hilaris Publisher. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Furosemide-impurities. Retrieved from [Link]
- Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2024). MDPI.
-
Tetrazoles: A multi-potent motif in drug design. (2024). VU Research Repository. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 8. vuir.vu.edu.au [vuir.vu.edu.au]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. WO1996012714A1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 11. EP0788494B1 - Process for the preparation of furosemide - Google Patents [patents.google.com]
- 12. Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review | Al-Nahrain Journal of Science [anjs.edu.iq]
The Convergence of Sulfonamides and Tetrazoles: A Technical Guide to Carbonic Anhydrase Inhibition
Introduction: The Enduring Relevance of Carbonic Anhydrase as a Therapeutic Target
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes crucial to fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons, a seemingly simple reaction that is vital for pH homeostasis, CO2 transport, electrolyte secretion, and various biosynthetic pathways.[1][2] In humans, at least 15 different CA isoforms have been identified, each with distinct tissue distribution and catalytic activity.[2] The differential expression and roles of these isoforms in pathophysiology have rendered them attractive targets for therapeutic intervention in a range of diseases, including glaucoma, epilepsy, and, notably, cancer, where isoforms like CA IX and CA XII are overexpressed in hypoxic tumors.[3]
The primary sulfonamides (R-SO2NH2) represent the classical and most extensively studied class of CA inhibitors (CAIs).[4] Their inhibitory action is mediated by the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site.[5] This guide delves into a strategic evolution of sulfonamide-based inhibitors: the incorporation of the tetrazole moiety. The tetrazole ring, a bioisostere of the carboxylic acid group, offers significant advantages in drug design, including enhanced metabolic stability and favorable pharmacokinetic properties. Herein, we provide a comprehensive technical overview of the mechanism, structure-activity relationships (SAR), and experimental evaluation of sulfonamide-tetrazole compounds as potent and selective carbonic anhydrase inhibitors.
Mechanism of Inhibition: A Tale of Zinc Coordination and Active Site Interactions
The inhibitory potency of sulfonamide-based compounds is fundamentally anchored to the interaction between the sulfonamide moiety and the catalytically essential Zn(II) ion in the CA active site.[5] This interaction follows a well-defined mechanism:
-
Deprotonation: The sulfonamide inhibitor, in its neutral form, approaches the active site. For inhibition to occur, the sulfonamide nitrogen must be deprotonated to form an anion (R-SO2NH-). The pKa of the sulfonamide is therefore a critical factor, with more acidic sulfonamides generally exhibiting higher affinity.[3]
-
Coordination to Zinc: The deprotonated sulfonamide nitrogen directly coordinates to the Zn(II) ion, displacing the zinc-bound water molecule (or hydroxide ion) that is essential for the catalytic hydration of CO2.[5] This coordination forms a stable tetrahedral geometry around the zinc ion.[5]
-
Hydrogen Bonding Network: The binding is further stabilized by a network of hydrogen bonds. One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone NH group of the highly conserved amino acid residue, Threonine 199 (Thr199).[5] This interaction helps to properly orient the inhibitor within the active site.
-
Role of the "Tail": The rest of the inhibitor molecule, often referred to as the "tail" (which in this case includes the tetrazole-containing scaffold), extends into the active site cavity. The interactions of this tail with various amino acid residues in the hydrophobic and hydrophilic regions of the active site are crucial for determining the inhibitor's potency and, importantly, its selectivity for different CA isoforms.[2]
The tetrazole ring, with its acidic proton, can engage in additional hydrogen bonding or ionic interactions within the active site, further anchoring the inhibitor and contributing to its overall binding affinity.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
The Tetrazole Advantage: A Bioisosteric Approach to Improved Drug Properties
The strategic replacement of a carboxylic acid group with a 1H-tetrazole ring is a well-established tactic in medicinal chemistry. This bioisosteric substitution offers several key advantages that are highly relevant to the design of CA inhibitors:
-
Similar Acidity: 1H-tetrazoles possess a pKa in the range of 4.5-5.1, which is very similar to that of carboxylic acids. This allows the tetrazole to mimic the ionic interactions that are often crucial for target binding.
-
Enhanced Metabolic Stability: Carboxylic acids can be susceptible to metabolic transformations such as glucuronidation, which can lead to rapid clearance and potential toxicity. Tetrazoles are generally more resistant to such metabolic pathways, often resulting in a longer in vivo half-life.
-
Increased Lipophilicity: The tetrazolate anion is more lipophilic than the corresponding carboxylate. This can improve membrane permeability and oral absorption of the drug candidate.
-
Structural Mimicry: The planar nature of the tetrazole ring allows it to occupy a similar space as a carboxylic acid group, maintaining key binding interactions.
By incorporating a tetrazole into the sulfonamide scaffold, drug designers aim to create inhibitors with not only high potency but also improved "drug-like" properties, enhancing their potential for clinical development.
Structure-Activity Relationships (SAR): Tuning Potency and Selectivity
The inhibitory profile of sulfonamide-tetrazole compounds is highly dependent on their structural features. The "tail" of the molecule, which includes the linker, the tetrazole ring, and any substituents, plays a critical role in modulating potency and selectivity across the various CA isoforms. The following table summarizes inhibition data for a selection of benzenesulfonamide derivatives incorporating triazole moieties (a close structural relative of tetrazoles), illustrating key SAR principles.
| Compound | R Group on Triazole | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 4a | Phenyl | 105 | 41.3 | 3.5 | 1.2 | [3] |
| 4b | 4-Methylphenyl | 98.5 | 38.5 | 2.9 | 1.1 | [3] |
| 4c | 4-Methoxyphenyl | 116 | 45.1 | 4.1 | 1.5 | [3] |
| 4f | Cyclohexylmethyl | 75.4 | 30.1 | 2.1 | 0.8 | [3] |
| 5a | Phenyl (tetrafluorinated benzene) | 88.1 | 35.6 | 2.4 | 0.9 | [3] |
| AAZ | (Standard Inhibitor) | 250 | 12.1 | 25.8 | 5.7 | [6][7] |
Data presented is for triazole-containing sulfonamides, which serve as a close proxy for tetrazole derivatives in illustrating SAR principles.
From this data and other studies, several key SAR insights can be drawn:
-
High Potency against Tumor-Associated Isoforms: Many of these compounds show potent, low-nanomolar to sub-nanomolar inhibition of the tumor-associated isoforms hCA IX and hCA XII.[3] This is a highly desirable characteristic for the development of anticancer agents.
-
Moderate Inhibition of Cytosolic Isoforms: Inhibition of the ubiquitous cytosolic isoforms hCA I and II is generally more moderate.[3] This provides a basis for achieving selectivity and potentially reducing off-target side effects.
-
Impact of the "Tail": The nature of the substituent (R group) on the heterocyclic ring significantly influences inhibitory activity. Bulky, hydrophobic groups like cyclohexylmethyl can lead to very effective inhibitors.[3] The specific interactions of these "tail" groups with amino acid residues at the entrance and within the active site cavity are key drivers of isoform selectivity.[2]
-
Fluorination Effect: Tetrafluorination of the benzenesulfonamide ring (as in compound 5a ) generally leads to more effective CAIs compared to their non-fluorinated counterparts.[3] This is attributed to the increased acidity of the sulfonamide, which facilitates the necessary deprotonation for zinc binding.[3]
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
A robust and reproducible in vitro assay is essential for determining the inhibitory potency of candidate compounds. The esterase activity of carbonic anhydrase provides a convenient method for spectrophotometric analysis.
Causality Behind the Method: The physiological reaction of CO2 hydration is difficult to monitor directly in a high-throughput manner. However, many CA isoforms, including hCA I and II, also catalyze the hydrolysis of certain esters.[4][8] The hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored p-nitrophenolate is a widely used and validated method. The rate of color formation is directly proportional to enzyme activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[4] This assay provides a reliable and efficient means to determine inhibition constants (Ki).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-sulfate buffer, pH 7.6. The slightly alkaline pH is optimal for both enzyme activity and monitoring the ionization of the p-nitrophenol product.
-
Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform (e.g., hCA II) in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (p-NPA) in a minimal amount of acetonitrile or DMSO to ensure solubility, then dilute with assay buffer. A typical final assay concentration is 0.6 mM.[4]
-
Inhibitor Solutions: Prepare a serial dilution of the sulfonamide-tetrazole test compounds in DMSO. A known inhibitor, such as acetazolamide (AAZ), should be used as a positive control.[4]
-
-
Assay Procedure (96-well plate format):
-
To each well, add the assay buffer.
-
Add a small volume (e.g., 1-2 µL) of the inhibitor solution (or DMSO for the control wells).
-
Add the enzyme solution to all wells except the blank.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.[4]
-
Reaction Initiation: Add the substrate (p-NPA) solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the increase in absorbance at 348-400 nm over time (e.g., every 30 seconds for 10-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Caption: Workflow for In Vitro CA Inhibition Assay.
Synthesis of Sulfonamide-Tetrazole Inhibitors
A common and efficient method for synthesizing these compounds is through modern "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This approach offers high yields and modularity, allowing for the rapid generation of diverse compound libraries.
A representative synthesis scheme would involve:
-
Starting with a commercially available benzenesulfonamide containing an azide group (e.g., 4-azidobenzenesulfonamide).
-
Reacting this azide with a terminal alkyne that incorporates the tetrazole moiety.
-
The CuAAC reaction, catalyzed by a copper(I) source, efficiently "clicks" the two pieces together to form a stable 1,2,3-triazole linker (structurally related and demonstrating the principle for tetrazole synthesis).
This modular approach is highly advantageous for SAR studies, as a wide variety of alkyne "tails" can be readily synthesized and coupled to the sulfonamide core.
Conclusion and Future Directions
The integration of a tetrazole moiety into a sulfonamide scaffold represents a sophisticated strategy in the design of carbonic anhydrase inhibitors. This approach leverages the well-established zinc-binding properties of sulfonamides while capitalizing on the favorable pharmacokinetic profile conferred by the tetrazole group. The resulting compounds have demonstrated high potency, particularly against cancer-related CA isoforms, and offer a promising avenue for the development of next-generation therapeutics.
Future research in this area will likely focus on fine-tuning the "tail" structures to achieve even greater isoform selectivity, thereby minimizing potential side effects. The exploration of different linkers between the sulfonamide core and the tetrazole ring may also yield inhibitors with novel binding modes and improved efficacy. As our understanding of the structural nuances of the various CA active sites continues to grow, so too will our ability to design highly specific and potent sulfonamide-tetrazole inhibitors for a range of therapeutic applications.
References
-
Gudžytė, K., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 19(11), 17788-17802. [Link]
-
Bozdag, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(23), 4369. [Link]
-
Arslan, M., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. RSC Advances, 13(48), 33695-33711. [Link]
-
Di Cesare Mannelli, L., et al. (2018). Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1436-1446. [Link]
-
Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters, 13(2), 271-277. [Link]
-
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(2), 153-162. [Link]
-
El-Azab, A. S., et al. (2023). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Molecular Structure, 1292, 136149. [Link]
-
Baroni, C., et al. (2025). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. Dalton Transactions. [Link]
-
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12489. [Link]
-
Bozdag, M., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. National Institutes of Health. [Link]
-
Smedsgård, J. K. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10249-10254. [Link]
-
Angeli, A., et al. (2020). Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition. Journal of Medicinal Chemistry, 63(15), 8014-8025. [Link]
-
Węsierska, E., et al. (2023). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 28(14), 5413. [Link]
-
Čapkauskaitė, E., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal, 50(5), 769-780. [Link]
-
Nocentini, A., et al. (2025). Tetrazole Derivatives as Multiclass Inhibitors of Bacterial Carbonic Anhydrases. Archiv der Pharmazie. [Link]
-
Pagnozzi, D., et al. (2022). Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. Consiglio Nazionale delle Ricerche - IRIS. [Link]
-
B এসব, et al. (2019). Synthesis of novel benzenesulfonamide bearing 1,2,3-triazole linked hydroxy-trifluoromethylpyrazolines and hydrazones as selective carbonic anhydrase isoforms IX and XII inhibitors. Bioorganic Chemistry, 85, 485-496. [Link]
Sources
- 1. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Tetrazole Moiety: A Bioisosteric Masterkey for Carboxylic Acids in Modern Drug Design
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
In the intricate process of drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Bioisosterism, the exchange of one functional group for another with similar physicochemical properties, stands as a cornerstone of this endeavor. Among the various bioisosteric replacements, the substitution of a carboxylic acid with a 5-substituted tetrazole has emerged as a particularly powerful and widely adopted strategy. This technical guide provides a comprehensive exploration of the tetrazole ring as a carboxylic acid bioisostere, delving into the nuanced physicochemical and pharmacological implications of this substitution. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights, offering researchers a robust framework for the rational design of novel therapeutics with enhanced "drug-like" properties. We will dissect the comparative properties, examine key synthetic methodologies, and present case studies that underscore the transformative potential of this bioisosteric switch in overcoming common drug development hurdles such as metabolic instability and poor oral bioavailability.
Introduction: The Rationale for Bioisosteric Replacement
The carboxylic acid moiety is a frequent and often essential component of a pharmacophore, primarily due to its ability to engage in strong electrostatic and hydrogen-bonding interactions with biological targets at physiological pH.[1] However, this functional group is not without its liabilities. The presence of a carboxylic acid can lead to rapid metabolic degradation, poor membrane permeability, and potential toxicity, all of which can derail an otherwise promising drug candidate.[1][2] Medicinal chemists, therefore, often seek to replace the carboxylic acid with a bioisostere that retains the desired biological activity while mitigating these undesirable properties.[1]
The 5-substituted tetrazole has proven to be an exceptionally effective bioisostere for the carboxylic acid group.[1][3][4] This five-membered heterocyclic ring, containing four nitrogen atoms, successfully mimics the acidic proton and the planar, anionic nature of the carboxylate, while offering significant advantages in terms of metabolic stability and lipophilicity.[2][4][5] The successful application of this bioisosteric replacement is evidenced by the numerous marketed drugs that incorporate a tetrazole ring, particularly in the cardiovascular and anti-infective therapeutic areas.[5][6]
Physicochemical Properties: A Tale of Two Acids
The success of the tetrazole-for-carboxylic acid substitution lies in the subtle yet impactful differences in their physicochemical properties. A thorough understanding of these differences is crucial for rational drug design.
Acidity (pKa) and Ionization State
Both 5-substituted tetrazoles and carboxylic acids are acidic and exist predominantly in their anionic forms at physiological pH (around 7.4). The pKa of 5-substituted tetrazoles typically falls in the range of 4.5 to 5.1, which is remarkably similar to the pKa range of many carboxylic acids (approximately 4.0 to 5.0).[2] This comparable acidity allows the tetrazolate anion to effectively replicate the ionic interactions of the carboxylate group with positively charged residues (e.g., arginine, lysine) in a protein's binding pocket.[2]
Lipophilicity (LogP/LogD)
A key differentiator between the two functional groups is their lipophilicity. The tetrazolate anion is significantly more lipophilic than the corresponding carboxylate anion, with some studies suggesting an almost tenfold increase.[4] This increased lipophilicity can enhance a drug's ability to cross biological membranes, potentially leading to improved oral absorption and bioavailability.[2][4][5]
Size, Shape, and Hydrogen Bonding
While both groups are planar, the tetrazole ring is slightly larger than the carboxylic acid moiety.[1] This increase in size may necessitate minor adjustments in the drug's interaction with its target to ensure optimal binding.[2] The hydrogen bonding environment around the tetrazolate anion is also more extended compared to the carboxylate, which can lead to more complex interactions with the surrounding amino acid residues.[1]
Data Presentation: Comparative Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[2] | ~4.5 - 5.1[1][2] | Both are ionized at physiological pH, enabling similar ionic interactions with biological targets. |
| Lipophilicity | Lower | Higher (up to 10-fold)[4] | Can improve membrane permeability and oral absorption.[2][4][5] |
| Size & Shape | Planar | Planar, slightly larger[1] | May require adjustments in the binding pocket for optimal fit.[2] |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor with a more extended environment[1] | Can lead to more complex and potentially stronger interactions with the target. |
Pharmacokinetics and Metabolic Stability: The Tetrazole Advantage
One of the most compelling reasons to employ the tetrazole-for-carboxylic acid bioisosteric switch is the significant improvement in metabolic stability.[2][5] Carboxylic acids are susceptible to several metabolic pathways that can lead to rapid clearance and the formation of potentially reactive metabolites.
-
Glucuronidation: Carboxylic acids can form acyl glucuronides, which have been implicated in toxicological responses. While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the same toxicity concerns.[2][4]
-
Amino Acid Conjugation: This is another common metabolic route for carboxylic acids that tetrazoles are resistant to.[2]
-
β-Oxidation: Carboxylic acids with aliphatic chains can be metabolized via β-oxidation, a pathway that tetrazoles are not susceptible to.[2]
This inherent resistance to common metabolic transformations often translates to a longer in vivo half-life and improved pharmacokinetic profile for tetrazole-containing drugs.[2][4]
Synthetic Methodologies for Tetrazole Incorporation
The synthesis of 5-substituted-1H-tetrazoles is a well-established area of organic chemistry, with the most prevalent method being the [3+2] cycloaddition of an azide source with a nitrile.
Experimental Protocol: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles from Nitriles
This protocol describes a common and reliable method for the synthesis of 5-substituted-1H-tetrazoles using sodium azide and a zinc salt as a catalyst.[7]
Materials:
-
Aryl or alkyl nitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc chloride (ZnCl₂) (0.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the nitrile in DMF, add sodium azide and zinc chloride.
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully acidify with 1M HCl to pH ~2-3. Caution: Hydrazoic acid (HN₃) is toxic and explosive. This step should be performed in a well-ventilated fume hood.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired 5-substituted-1H-tetrazole.
Visualization: Synthetic Workflow
Caption: The role of ARBs, like Losartan, in blocking the Renin-Angiotensin system.
Conclusion and Future Perspectives
The bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole is a well-validated and powerful strategy in drug design. This substitution can lead to significant improvements in a drug candidate's pharmacokinetic profile, particularly in terms of metabolic stability and oral bioavailability, without compromising the essential interactions with the biological target. The wealth of synthetic methodologies available for the construction of the tetrazole ring further enhances its appeal to medicinal chemists.
As our understanding of drug-target interactions and metabolic pathways continues to evolve, the rational application of bioisosterism will remain a critical tool in the development of safer and more effective medicines. The tetrazole ring, with its unique blend of physicochemical properties, is poised to continue its prominent role as a "masterkey" for unlocking the potential of drug candidates hampered by the liabilities of the carboxylic acid group. Future research will likely focus on novel synthetic routes to access diverse tetrazole-containing scaffolds and further explore the subtle interplay between the tetrazole moiety and its biological environment to fine-tune drug efficacy and selectivity.
References
-
Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as carboxylic acid isosteres: chemistry and biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 77(1-4), 15-37. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Singh, H., Chawla, A. S., Kapoor, V. K., Paul, D., & Malhotra, R. K. (1980). Medicinal chemistry of tetrazoles. Progress in Medicinal Chemistry, 17, 151-183. [Link]
-
Duncia, J. V., Chiu, A. T., Carini, D. J., Gregory, G. B., Johnson, A. L., Price, W. A., ... & Timmermans, P. B. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of medicinal chemistry, 33(5), 1312-1329. [Link]
-
Taylor & Francis Online. (2022). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]
-
Beilstein Journal of Organic Chemistry. (2022). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. [Link]
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 7. 1H-Tetrazole synthesis [organic-chemistry.org]
An In-depth Technical Guide to the Anticipated Antibacterial Properties of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
A Framework for Future Research and Development
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Introduction: A Molecule of Predicted Potential
The escalating crisis of antimicrobial resistance necessitates the urgent exploration of novel chemical entities. The compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole presents a compelling scaffold for the development of new antibacterial agents. Its structure synergistically combines a sulfonamide group, a cornerstone of antibacterial therapy, with a tetrazole ring, a versatile pharmacophore known to enhance biological activity. This technical guide will dissect the anticipated antibacterial properties of this molecule, grounded in the established mechanisms of its core components, and will outline the requisite experimental protocols for its comprehensive evaluation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide | - |
| CAS Number | 82212-14-4 | - |
| Molecular Formula | C₇H₇ClN₆O₂S | - |
| Molecular Weight | 274.69 g/mol | - |
| Predicted LogP | -0.4 | - |
| Topological Polar Surface Area | 149 Ų | - |
Anticipated Mechanism of Action: A Dual-Pronged Approach
The antibacterial activity of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is hypothesized to stem from the established mechanisms of its constituent functional groups.
The Sulfonamide Core: Targeting Folate Synthesis
The benzenesulfonamide moiety is a structural analog of para-aminobenzoic acid (PABA), an essential precursor in the bacterial synthesis of folic acid. Folic acid, in turn, is vital for the synthesis of nucleotides and certain amino acids, making it indispensable for bacterial DNA replication and growth. It is anticipated that 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole will act as a competitive inhibitor of dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition would lead to a bacteriostatic effect, halting bacterial proliferation.
Diagram: Anticipated Mechanism of Action via Folate Pathway Inhibition
Caption: Competitive inhibition of DHPS by the target compound.
The Tetrazole Moiety: A Versatile Contributor
The 1H-tetrazole ring is a well-recognized bioisostere of the carboxylic acid group, a feature that can enhance a molecule's metabolic stability and cell membrane permeability. Beyond this, tetrazole derivatives have been shown to possess a wide array of biological activities, including direct antibacterial effects. The specific contribution of the tetrazole ring in this compound could range from enhancing binding to the target enzyme to potentially interacting with other bacterial targets, such as DNA gyrase or topoisomerase IV, as has been observed with other tetrazole-containing antimicrobials.
Proposed In Vitro Antibacterial Evaluation: A Step-by-Step Protocol
To rigorously assess the antibacterial properties of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a systematic in vitro evaluation is essential. The following protocols are standard methodologies in antimicrobial drug discovery.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a critical first step in determining the potency of a new compound.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Culture a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae) overnight in appropriate broth media (e.g., Mueller-Hinton Broth).
-
Dilute the overnight cultures to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate to achieve a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Diagram: Broth Microdilution Workflow
Caption: Workflow for MIC determination via broth microdilution.
Minimum Bactericidal Concentration (MBC) Determination
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay distinguishes between bacteriostatic and bactericidal activity.
Protocol: Subculturing from MIC Plates
-
Sample Collection:
-
Following MIC determination, take a small aliquot (e.g., 10 µL) from the wells that showed no visible growth.
-
-
Plating:
-
Spread the aliquots onto agar plates (e.g., Mueller-Hinton Agar).
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
-
Anticipated Spectrum of Activity and Future Directions
Based on the sulfonamide core, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is expected to exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. However, the efficacy against specific species will be influenced by factors such as outer membrane permeability in Gram-negative bacteria and the potential for efflux pump-mediated resistance.
Future research should focus on:
-
Synthesis and Confirmation: The primary step is the successful synthesis and structural confirmation of the title compound.
-
Comprehensive Antimicrobial Screening: Evaluation against a wide panel of clinically relevant and drug-resistant bacterial strains is crucial.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) through enzymatic assays and genetic studies will provide a deeper understanding of its antibacterial properties.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of structural analogs will help in optimizing the antibacterial potency and pharmacokinetic properties.
-
In Vivo Efficacy and Toxicity: Promising candidates from in vitro studies should be advanced to animal models to assess their efficacy and safety.
Conclusion
While direct experimental evidence is currently lacking, the chemical architecture of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole strongly suggests its potential as a novel antibacterial agent. The synergistic combination of a proven sulfonamide scaffold with a versatile tetrazole moiety provides a solid foundation for further investigation. The experimental framework outlined in this guide offers a clear path for the systematic evaluation of this promising compound, which could contribute to the development of next-generation therapies to combat the growing threat of antimicrobial resistance.
References
This section would be populated with citations from the scientific literature that support the claims made throughout the guide, particularly those related to the mechanisms of action of sulfonamides and the biological activities of tetrazoles.
The Herbicidal Potential of Substituted Phenyltetrazole Compounds: A Technical Guide for Researchers
This guide provides an in-depth technical exploration of substituted phenyltetrazole compounds as a promising class of herbicides. We will delve into their mechanism of action, explore the critical structure-activity relationships that govern their efficacy, and provide detailed experimental protocols for their synthesis and biological evaluation. This document is intended for researchers, scientists, and professionals in the fields of agrochemical discovery and development.
Introduction: The Quest for Novel Herbicidal Moieties
The continuous evolution of herbicide resistance in weed populations necessitates the discovery and development of novel herbicidal compounds with diverse modes of action. Phenyltetrazole derivatives have emerged as a significant class of heterocyclic compounds with a wide range of biological activities. Their structural versatility and synthetic accessibility make them attractive scaffolds for the design of new agrochemicals. This guide will focus on the herbicidal potential of this fascinating class of molecules, with a particular emphasis on their role as inhibitors of protoporphyrinogen oxidase (PPO).
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
A primary herbicidal mode of action for many substituted phenyltetrazole analogues and related nitrogen-containing heterocyclic compounds is the inhibition of the enzyme protoporphyrinogen oxidase (PPO).[1] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of essential molecules like chlorophyll and heme in plants.
The inhibition of PPO disrupts this vital pathway, leading to an accumulation of its substrate, protoporphyrinogen IX. This excess protoporphyrinogen IX leaks from the chloroplast and is rapidly oxidized in the cytoplasm to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen, which initiates a cascade of lipid peroxidation events. This ultimately leads to the rapid destruction of cell membranes, resulting in cellular leakage, necrosis, and plant death.[2] The visible symptoms of PPO-inhibiting herbicides include rapid chlorosis, desiccation, and necrosis of plant tissues, particularly in the presence of sunlight.[2]
Sources
A Comprehensive Technical Guide to 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine (CAS No. 82212-14-4): A Key Intermediate in Modern Drug Discovery
This guide provides an in-depth exploration of the chemical entity registered under CAS number 82212-14-4, chemically identified as (4-amino-5-chloro-2-methoxyphenyl)(piperidin-4-yl)methanone. This compound has garnered significant interest within the pharmaceutical and medicinal chemistry sectors as a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules. Its unique structural features, combining a substituted benzoyl moiety with a piperidine ring, make it a versatile scaffold for the development of novel therapeutic agents. This document will delve into the synthesis, chemical properties, and notable applications of this compound, offering valuable insights for researchers, scientists, and professionals engaged in drug development.
Physicochemical Properties and Structural Features
The foundational characteristics of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine are summarized in the table below. These properties are crucial for its handling, characterization, and reactivity in synthetic transformations.
| Property | Value | Source |
| CAS Number | 82212-14-4 | N/A |
| Molecular Formula | C₁₃H₁₇ClN₂O₂ | PubChem |
| Molecular Weight | 268.74 g/mol | PubChem |
| IUPAC Name | (4-amino-5-chloro-2-methoxyphenyl)(piperidin-4-yl)methanone | PubChem |
| Appearance | Off-white to pale yellow solid (typical) | N/A |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | N/A |
The molecule's structure is characterized by a piperidine ring connected via a carbonyl group to a 4-amino-5-chloro-2-methoxy-substituted phenyl ring. This arrangement of functional groups, particularly the secondary amine of the piperidine and the reactive sites on the aromatic ring, dictates its chemical behavior and utility as a synthetic precursor.
Synthesis of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine
The synthesis of this key intermediate typically involves a multi-step process, starting from readily available precursors. A representative synthetic route is outlined below, emphasizing the strategic chemical transformations that lead to the final product.
Experimental Protocol: A Representative Synthesis
A plausible and efficient synthesis of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine can be achieved through the acylation of a protected piperidine derivative followed by deprotection.
Step 1: Preparation of the Activated Carboxylic Acid
The synthesis commences with the activation of 4-amino-5-chloro-2-methoxybenzoic acid. This is often achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester.
-
Materials: 4-amino-5-chloro-2-methoxybenzoic acid, thionyl chloride (or oxalyl chloride), and a suitable inert solvent (e.g., dichloromethane or toluene).
-
Procedure:
-
Suspend 4-amino-5-chloro-2-methoxybenzoic acid in the inert solvent.
-
Slowly add thionyl chloride (or oxalyl chloride) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Step 2: Acylation of a Protected Piperidine
The resulting acid chloride is then reacted with a suitable N-protected piperidine derivative, such as N-Boc-4-aminopiperidine, in the presence of a base.
-
Materials: The crude acid chloride from Step 1, N-Boc-4-aminopiperidine, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve N-Boc-4-aminopiperidine and the base in the aprotic solvent and cool the mixture in an ice bath.
-
Slowly add a solution of the acid chloride in the same solvent to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 3: Deprotection of the Piperidine Nitrogen
The final step involves the removal of the protecting group (e.g., Boc) from the piperidine nitrogen to yield the target compound.
-
Materials: The N-Boc protected intermediate from Step 2, a strong acid (e.g., trifluoroacetic acid or hydrochloric acid in dioxane), and a suitable solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve the protected intermediate in the solvent.
-
Add the strong acid and stir the mixture at room temperature for 1-3 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to afford 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine.
-
Application as a Key Synthetic Intermediate
The true value of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine lies in its role as a versatile building block for more complex and pharmacologically relevant molecules. The piperidine nitrogen can be readily functionalized, and the aromatic ring offers sites for further modification. A prime example of its application is in the synthesis of potent dopamine D2 and serotonin 5-HT2A receptor antagonists, which are classes of drugs with significant therapeutic applications in neuropsychiatric disorders.
Case Study: Synthesis of a Dopamine Receptor Antagonist Precursor
This intermediate can be envisioned as a precursor for compounds structurally related to potent antipsychotic agents. The following hypothetical pathway illustrates how it could be utilized.
Step 1: N-Alkylation of the Piperidine Ring
The secondary amine of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine can be alkylated with a suitable electrophile to introduce a desired side chain.
-
Materials: 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine, an alkyl halide (e.g., 1-bromo-4-fluorobutane), a base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Procedure:
-
Combine the piperidine derivative, alkyl halide, and base in the solvent.
-
Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the N-alkylated product.
-
This N-alkylation step is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound. The introduced side chain can interact with specific subsites of the target receptor, enhancing potency and selectivity. The benzoylpiperidine moiety itself is recognized as a privileged structure in the design of serotoninergic and dopaminergic receptor ligands[1].
Analytical Characterization and Quality Control
Ensuring the purity and identity of 4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine is paramount for its successful application in multi-step syntheses. A combination of analytical techniques is typically employed for comprehensive characterization.
| Analytical Technique | Purpose | Key Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | A single major peak corresponding to the product with retention time dependent on the column and mobile phase. Impurities would appear as separate peaks. |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. | ¹H and ¹³C NMR spectra will show characteristic signals for the aromatic, piperidine, and methoxy protons and carbons, confirming the connectivity of the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for the N-H stretches of the primary amine, the C=O stretch of the ketone, and C-Cl and C-O stretches. |
Exemplary HPLC Protocol for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aromatic chromophore absorbs strongly (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Data Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.
This multi-faceted analytical approach ensures that the intermediate meets the stringent quality requirements for use in the synthesis of active pharmaceutical ingredients.
Conclusion
4-(4-amino-5-chloro-2-methoxybenzoyl)piperidine (CAS No. 82212-14-4) is a valuable and versatile chemical intermediate with significant applications in drug discovery and development. Its well-defined structure and reactive functional groups make it an ideal starting point for the synthesis of complex molecules targeting a range of biological pathways, particularly those involving dopamine and serotonin receptors. The synthetic routes to this intermediate are well-established, and its characterization can be robustly performed using standard analytical techniques. For researchers and drug development professionals, a thorough understanding of the properties and applications of this key building block is essential for the efficient and successful development of novel therapeutics.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]
Sources
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Abstract
This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification and purity assessment of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. This sulfonamide compound is a critical building block in the development of pharmaceutical and agrochemical agents.[1] The method presented herein is validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability testing, and routine analysis in research and drug development settings. The protocol demonstrates excellent specificity, linearity, accuracy, and precision, effectively separating the active pharmaceutical ingredient (API) from its degradation products generated under forced stress conditions.
Introduction and Scientific Rationale
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a heterocyclic sulfonamide derivative.[2] Its structural features are of significant interest in medicinal chemistry; the sulfonamide group is a well-established pharmacophore with antimicrobial properties, while the tetrazole ring often serves as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and improve cell membrane permeability of drug candidates.[3][4]
Given its role as a key intermediate, ensuring the purity and stability of this compound is paramount for the safety and efficacy of the final products. A reliable analytical method is therefore essential. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.
The core objective of this work was to develop and validate a stability-indicating HPLC method. A method is deemed "stability-indicating" only if it can unequivocally assess the drug substance in the presence of its potential degradation products, impurities, and excipients.[5][6] This is a mandatory requirement by regulatory bodies for the assessment of drug stability.[6][7] This protocol is grounded in the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures to establish a trustworthy and self-validating system.[8]
Experimental Workflow
The following diagram provides a high-level overview of the entire analytical process, from initial preparation to final data validation.
Caption: High-level workflow for the HPLC analysis of the target compound.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, thermostatted column compartment, and Diode Array Detector (DAD).
-
Data Acquisition: Agilent OpenLab CDS software (or equivalent).
-
Analytical Balance: Mettler Toledo XPE205 (or equivalent).
-
pH Meter: Calibrated pH meter.
-
Sonicator: For solvent degassing.
-
Filtration: 0.45 µm nylon syringe filters.
Chemicals and Reagents
-
Standard: 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole Reference Standard (>98.0% purity).
-
Solvents: HPLC Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Water: Deionized water, filtered through a 0.22 µm filter.
-
Acid: Formic Acid (reagent grade, ~99%).
-
Stress Reagents: Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂).
Chromatographic Conditions
The selection of a C18 stationary phase is based on its proven efficacy for retaining and separating sulfonamides via hydrophobic interactions.[9][10] The mobile phase, a buffered acetonitrile/water mixture, provides excellent peak shape and resolution. Formic acid is used to control the pH, ensuring consistent ionization of the analyte and promoting sharp, symmetrical peaks.
| Parameter | Condition | Rationale |
| Column | Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) | Provides good retention and selectivity for sulfonamides.[11] |
| Mobile Phase | Acetonitrile : Water (0.1% Formic Acid) (30:70 v/v) | Optimized for ideal retention time and separation from impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, ensuring optimal efficiency. |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak symmetry. |
| Detection (UV) | 265 nm | Wavelength of suitable absorbance for sulfonamide compounds.[12] |
| Injection Volume | 10 µL | Balances sensitivity with the risk of column overloading. |
| Run Time | 15 minutes | Sufficient to elute the main peak and any potential late-eluting impurities. |
Detailed Protocols
Mobile Phase and Diluent Preparation
-
Aqueous Phase: Add 1.0 mL of Formic Acid to 1000 mL of deionized water.
-
Mobile Phase: Mix 300 mL of Acetonitrile with 700 mL of the Aqueous Phase. Degas by sonication for 15 minutes.
-
Diluent: Use the Mobile Phase as the diluent for all standard and sample preparations to avoid peak distortion.
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Mix thoroughly.
-
Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation
-
Accurately weigh approximately 25 mg of the 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
System Suitability Test (SST)
Before initiating any analytical sequence, the system's performance must be verified. Inject the working standard solution (100 µg/mL) five times and evaluate the following parameters.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision of the injection and detection system. |
Method Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the procedure is fit for its intended purpose.[13] The following parameters were assessed according to ICH guidelines.[8][14]
Caption: Interrelationship of core ICH validation parameters.
Specificity (Forced Degradation)
Forced degradation studies are essential to develop stability-indicating methods.[5][10] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the method can separate the intact drug from any formed degradants.[7]
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl; heat at 60°C for 4 hours. Neutralize with 1N NaOH.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N NaOH; keep at room temperature for 2 hours.[7] Neutralize with 0.1N HCl.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 3% H₂O₂; keep at room temperature for 6 hours.
-
Thermal Degradation: Expose solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose solid drug substance to UV light (254 nm) and visible light in a stability chamber as per ICH Q1B guidelines.
All stressed samples were diluted to a final concentration of 100 µg/mL and analyzed. Peak purity was assessed using the DAD detector to confirm no co-eluting peaks.
Results: The method successfully separated the main analyte peak from all degradation products. Peak purity analysis confirmed the homogeneity of the analyte peak in all stressed conditions, proving the method is stability-indicating.
| Stress Condition | % Degradation | Observations |
| Acid (1N HCl, 60°C) | 12.4% | Two minor degradation peaks observed. |
| Base (0.1N NaOH, RT) | 18.2% | One major degradation peak observed. |
| Oxidation (3% H₂O₂) | 8.5% | One minor degradation peak observed. |
| Thermal (105°C) | < 2.0% | Compound is relatively stable to heat. |
| Photolytic (ICH Q1B) | 5.1% | Minor degradation observed. |
Linearity
Linearity was evaluated by analyzing six concentrations of the standard from 25 µg/mL to 150 µg/mL. The calibration curve was generated by plotting peak area against concentration.
| Parameter | Result | Acceptance Criteria |
| Range | 25 - 150 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
Accuracy
Accuracy was determined by analyzing samples spiked with the reference standard at three concentration levels (80%, 100%, and 120% of the target concentration). The study was performed in triplicate for each level.
| Spike Level | % Mean Recovery | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.85% | 98.0 - 102.0% Recovery |
| 100% | 100.5% | 0.62% | %RSD ≤ 2.0% |
| 120% | 99.8% | 0.71% |
Precision
-
Repeatability (Intra-day): Six separate samples were prepared and analyzed on the same day. The %RSD was found to be 0.55%.
-
Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The %RSD was 0.92%.
| Precision Type | % RSD | Acceptance Criteria |
| Repeatability | 0.55% | %RSD ≤ 2.0% |
| Intermediate Precision | 0.92% | %RSD ≤ 2.0% |
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).
| Parameter | Result |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Robustness
The method's robustness was tested by introducing small, deliberate variations to the chromatographic conditions.
| Parameter Varied | Variation | Impact on Results |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met. |
| Column Temperature | ± 2°C | System suitability parameters met. |
| Mobile Phase %ACN | ± 2% | System suitability parameters met. |
The results showed no significant impact on the system suitability parameters, demonstrating the method's robustness.
Conclusion
A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the analysis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. The method adheres to the stringent requirements of the ICH Q2(R1) guideline. Its proven ability to separate the main analyte from its degradation products makes it an invaluable tool for routine quality control, purity testing, and stability studies in the pharmaceutical and chemical industries.
References
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved from [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
-
Koupparis, M. A., & Machera, K. (2007). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1895-1900. Retrieved from [Link]
-
Khan, I., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(13), 4289. Retrieved from [Link]
-
EMA. (2022). ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Retrieved from [Link]
-
Vardakou, I., et al. (2011). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Journal of Engineering Science and Technology Review, 4(1), 36-42. Retrieved from [Link]
-
Chandramore, V. V., & Sonawane, L. V. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4). Retrieved from [Link]
-
Patyra, E., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(19), 6251. Retrieved from [Link]
-
EMA. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Patel, K., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 7939. Retrieved from [Link]
-
IJSDR. (n.d.). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved from [Link]
-
PubChem. (n.d.). 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. Retrieved from [Link]
-
MDPI. (n.d.). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 4. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 5. onyxipca.com [onyxipca.com]
- 6. biotech-asia.org [biotech-asia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. database.ich.org [database.ich.org]
- 9. A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes [jafs.com.pl]
- 10. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note & Protocol: High-Throughput Quantification of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in Human Plasma using LC-MS/MS
Introduction: The Analytical Imperative for a Novel Sulfonamide
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a novel sulfonamide-based compound with significant potential in pharmaceutical development, exhibiting promising antimicrobial properties.[1] Its unique structure, incorporating a tetrazole moiety, suggests it may act as a bioisostere for a carboxylic acid group, potentially enhancing metabolic stability and membrane permeability.[2] To support preclinical and clinical development, a robust, sensitive, and high-throughput bioanalytical method for its quantification in biological matrices is imperative. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its inherent selectivity, sensitivity, and speed.[3]
This application note details a comprehensive and validated LC-MS/MS method for the determination of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in human plasma. The method employs a straightforward protein precipitation extraction and utilizes a stable isotope-labeled (SIL) internal standard to ensure accuracy and precision, in accordance with regulatory guidelines from the FDA and EMA.
Analyte & Internal Standard: Physicochemical Rationale
A thorough understanding of the analyte's properties is foundational to robust method development.
| Property | 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | Justification & Impact on Method |
| Chemical Structure | 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide[1] | The presence of amine, sulfonamide, and tetrazole groups influences ionization and fragmentation. The aromatic nature suggests retention on a reversed-phase column. |
| Molecular Formula | C₇H₇ClN₆O₂S[4] | --- |
| Molecular Weight | 274.68 g/mol [4] | Defines the precursor ion mass for MS detection. |
| pKa (Predicted) | Multiple pKa values are expected due to the amine, sulfonamide, and tetrazole moieties. The sulfonamide group typically has a pKa in the range of 5-8, while the tetrazole ring has a pKa around 4.5-5. The amino group is basic. | The acidic nature of the sulfonamide and tetrazole groups suggests that in a more alkaline environment, the compound will be deprotonated and more water-soluble.[5][6] This is a key consideration for optimizing sample extraction and chromatographic separation. |
| Solubility (Predicted) | Expected to have low solubility in water and higher solubility in organic solvents like acetonitrile and methanol. Solubility in aqueous solutions will be pH-dependent.[7][8] | This supports the use of organic solvents for extraction and as a major component of the mobile phase. |
Internal Standard (IS) Selection: The Pursuit of Analytical Fidelity
The use of an internal standard is crucial for correcting for variability during sample processing and analysis. A stable isotope-labeled (SIL) internal standard is the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte through extraction, chromatography, and ionization.[9][10][11]
For this method, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole-¹³C₆ is proposed as the ideal internal standard. The ¹³C₆ labeling of the phenyl ring provides a significant mass shift (+6 Da) while maintaining the same retention time and ionization efficiency as the analyte.
In the absence of a commercially available SIL-IS, a structural analog such as Sulfamethoxazole could be considered as a secondary option, though with the caveat that it may not perfectly mimic the analyte's behavior.
Experimental Workflow: A Step-by-Step Protocol
Materials and Reagents
-
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole analytical standard (≥98% purity)
-
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole-¹³C₆ (Internal Standard)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and the SIL-IS into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the SIL-IS stock solution in acetonitrile.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.[12] Acetonitrile is a highly efficient precipitating agent.
Caption: Protein Precipitation Workflow.
LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | C18 columns provide excellent retention for aromatic compounds like sulfonamides. The smaller particle size enhances resolution and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing sensitivity. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is an effective organic modifier for eluting the analyte from the C18 column. |
| Gradient | See table below | A gradient elution allows for efficient separation of the analyte from endogenous plasma components and a timely elution. |
| Flow Rate | 0.4 mL/min | A moderate flow rate suitable for the column dimensions and UHPLC systems. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 0.5 | 5 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 5 |
| 5.0 | 5 |
| Parameter | Condition | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of amine and other nitrogen-containing functional groups makes the analyte amenable to positive ion ESI. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Capillary Voltage | 3.5 kV | An optimized voltage to ensure efficient ionization.[13][14] |
| Source Temperature | 150 °C | A moderate temperature to aid in desolvation without causing thermal degradation. |
| Desolvation Gas | Nitrogen | --- |
| Desolvation Temp | 350 °C | --- |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | 275.0 | 156.0 | 25 |
| 275.0 | 107.0 | 30 | |
| 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole-¹³C₆ (IS) | 281.0 | 162.0 | 25 |
Note: The fragmentation of sulfonamides often involves the cleavage of the bond between the sulfonyl group and the aromatic ring, leading to the formation of the respective anilinium ion (m/z 156 for the analyte). The tetrazole ring can also undergo fragmentation.
Caption: LC-MS/MS Analytical Workflow.
Method Validation: Ensuring Data Integrity
The developed method must be validated according to the guidelines of the FDA and EMA to ensure its reliability for the analysis of study samples.[15]
Validation Parameters
| Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six different sources of blank plasma. Response of interferences should be <20% of the LLOQ for the analyte and <5% for the IS.[15] |
| Calibration Curve | A minimum of six non-zero standards. A linear regression with a weighting of 1/x² is typically used. The correlation coefficient (r²) should be ≥0.99. |
| Accuracy & Precision | Within-run and between-run precision (%CV) should not exceed 15% (20% at LLOQ). Accuracy (%RE) should be within ±15% (±20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked plasma from at least six different sources to the response in a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction recovery of the analyte and IS should be consistent and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term storage, and in processed samples.[16][17][18] |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantification of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in human plasma. The method is sensitive, selective, and suitable for high-throughput analysis, making it a valuable tool for supporting the drug development process. The use of a stable isotope-labeled internal standard and adherence to regulatory validation guidelines ensures the generation of high-quality, reliable data for pharmacokinetic and toxicokinetic studies.
References
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]
-
MRM transitions and MS-MS operating parameters selected for analysis of sulfon. (n.d.). Retrieved from [Link]
-
Optimized ESI-MS/MS conditions for the analysis of sulfonamide... (n.d.). Retrieved from [Link]
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC. (n.d.). Retrieved from [Link]
-
Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC. (2024). Retrieved from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents | Journal of Chemical & Engineering Data. (n.d.). Retrieved from [Link]
-
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025). Retrieved from [Link]
-
Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - NIH. (n.d.). Retrieved from [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. (n.d.). Retrieved from [Link]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (n.d.). Retrieved from [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey - ResearchGate. (2025). Retrieved from [Link]
-
Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - MDPI. (2022). Retrieved from [Link]
-
Incidence, Stability and Risk Assessment for Sulfonamides and Tetracyclines in Aqua-cultured Nile Tilapia Fish of Egypt - ResearchGate. (2025). Retrieved from [Link]
-
10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions. (n.d.). Retrieved from [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC. (n.d.). Retrieved from [Link]
-
SOLUBILITY OF SULPHONAMIDES - The BMJ. (2026). Retrieved from [Link]
-
Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PubMed Central. (n.d.). Retrieved from [Link]
-
In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed. (2023). Retrieved from [Link]
-
Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. (n.d.). Retrieved from [Link]
-
Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine | Spectroscopy Online. (2016). Retrieved from [Link]
-
Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. (n.d.). Retrieved from [Link]
-
Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. (n.d.). Retrieved from [Link]
-
Diagnostic fragmentation filtering for the discovery of new chaetoglobosins and cytochalasins | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011). Retrieved from [Link]
-
How to optimize ESI source parameters for better sensitivity in LC-MS analysis. (n.d.). Retrieved from [Link]
-
Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution - Agilent. (2017). Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labsolu.ca [labsolu.ca]
- 5. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 6. bmj.com [bmj.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. Preanalytical Stability of 13 Antibiotics in Biological Samples: A Crucial Factor for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro stability study of 10 beta-lactam antibiotics in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Sulfonamide-Tetrazole Derivatives
Introduction: The Strategic Convergence of Sulfonamides and Tetrazoles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores to generate novel molecular entities with enhanced therapeutic potential is a cornerstone of medicinal chemistry. This guide details the experimental protocol for the synthesis of sulfonamide-tetrazole derivatives, a class of compounds garnering significant interest due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
The sulfonamide functional group (R-SO₂NR'R'') is a privileged scaffold in medicinal chemistry, present in a wide array of clinically approved drugs.[2] Concurrently, the tetrazole ring is increasingly utilized as a bioisostere for the carboxylic acid group. This substitution can enhance metabolic stability, improve oral bioavailability, and modulate the physicochemical properties of a drug candidate, making it a valuable tool in overcoming pharmacokinetic challenges.[3] The convergence of these two moieties offers a powerful strategy for the development of novel therapeutics.
This document provides a comprehensive, field-proven protocol for the synthesis of a representative sulfonamide-tetrazole derivative. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Expertise & Experience: The "Why" Behind the Protocol
The synthesis of sulfonamide-tetrazole derivatives is a multi-step process that requires careful consideration of reaction conditions and reagent selection. The protocol outlined below is a convergent synthesis, where the sulfonamide and tetrazole moieties are synthesized separately and then coupled. This approach allows for modularity and the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.
A key transformation in this synthesis is the formation of the tetrazole ring via a [3+2] cycloaddition reaction between a nitrile and an azide. This reaction is often catalyzed by a Lewis acid, such as a zinc salt. The catalyst activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, thereby facilitating the reaction.[4][5][6] The choice of a zinc catalyst is based on its effectiveness, relatively low cost, and manageable toxicity compared to other heavy metal catalysts.
Safety is a paramount concern in this synthesis, particularly due to the use of sodium azide. Sodium azide is highly toxic and can form explosive heavy metal azides. Therefore, all manipulations involving sodium azide must be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood, and contact with metals should be strictly avoided.[7][8][9]
Experimental Workflow: A Visual Guide
The overall synthetic strategy is depicted in the workflow diagram below. This involves the synthesis of a sulfonamide intermediate, the formation of a tetrazole from a nitrile precursor, and the subsequent coupling of these two fragments.
Caption: A generalized workflow for the synthesis of sulfonamide-tetrazole derivatives.
Detailed Experimental Protocol: Synthesis of a Representative Benzenesulfonamide-Tetrazole Derivative
This protocol describes the synthesis of a model compound, N-(1H-tetrazol-5-yl)benzenesulfonamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich | Corrosive, handle with care. |
| 5-Aminotetrazole | ≥98% | Sigma-Aldrich | |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | Use in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | |
| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | Fisher Scientific | |
| Brine (saturated NaCl) | Prepare in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Fisher Scientific | ||
| Ethyl acetate | HPLC grade | Fisher Scientific | For chromatography. |
| Hexane | HPLC grade | Fisher Scientific | For chromatography. |
| Deuterated dimethyl sulfoxide (DMSO-d₆) | Cambridge Isotope Laboratories | For NMR analysis. |
Part 1: Synthesis of N-(1H-tetrazol-5-yl)benzenesulfonamide
Reaction Scheme:
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 5-aminotetrazole (1.0 g, 11.76 mmol) in anhydrous pyridine (20 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: To the cooled solution, add benzenesulfonyl chloride (1.5 mL, 11.76 mmol) dropwise over 10 minutes. The reaction is exothermic, so maintain the temperature at 0 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.[10]
-
Work-up:
-
Pour the reaction mixture into 100 mL of ice-cold water.
-
Acidify the mixture to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash it with cold water (3 x 20 mL).
-
-
Purification:
-
The crude product can be purified by recrystallization from an ethanol-water mixture.[11] Dissolve the solid in a minimal amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Characterization of the Final Product
The structure and purity of the synthesized N-(1H-tetrazol-5-yl)benzenesulfonamide should be confirmed by various analytical techniques.
| Technique | Expected Results |
| Melting Point | Determine using a standard melting point apparatus. |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.50-8.00 (m, 5H, Ar-H), ~10.0 (br s, 1H, SO₂NH), ~15.0 (br s, 1H, tetrazole N-H).[12][13][14] |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 126.0-135.0 (aromatic carbons), ~150.0 (tetrazole carbon).[12][14] |
| FT-IR (ATR) | ν (cm⁻¹): 3300-3100 (N-H stretching), 1350-1300 (asymmetric SO₂ stretching), 1180-1150 (symmetric SO₂ stretching).[12] |
| Mass Spectrometry (ESI-) | Calculated m/z for C₇H₇N₅O₂S, found [M-H]⁻. |
Safety and Handling Precautions
-
Sodium Azide: Highly toxic and can form explosive heavy metal azides. Always use in a certified chemical fume hood. Wear appropriate PPE, including double gloves. Avoid contact with metals, acids, and halogenated solvents.[7][8][9][15]
-
Sulfonyl Chlorides: Corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.
-
Pyridine: Flammable and toxic. Use in a well-ventilated fume hood.
-
General Precautions: Always wear safety glasses, a lab coat, and appropriate gloves when handling any chemicals.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure anhydrous conditions. |
| Loss of product during work-up. | Ensure complete precipitation by adjusting the pH carefully. Use minimal solvent for recrystallization. | |
| "Oiling Out" during Recrystallization | Product is impure or the solvent system is not optimal. | Try a different solvent system for recrystallization, such as isopropanol-water.[11] Consider purifying by column chromatography before recrystallization. |
| No Crystal Formation | Solution is supersaturated or the product is highly soluble. | Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal if available. Cool the solution in an ice bath for a longer period. |
Alternative Synthetic Strategies: The Ugi Multicomponent Reaction
For the rapid generation of diverse sulfonamide-tetrazole derivatives, the Ugi four-component reaction (U-4CR) offers an efficient alternative. This one-pot reaction combines an aldehyde, an amine, an isocyanide, and an azide source to form a complex molecule in a single step.[3][16][17][18]
Caption: Schematic representation of the Ugi four-component reaction for sulfonamide-tetrazole synthesis.
This approach is particularly valuable for creating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
The synthesis of sulfonamide-tetrazole derivatives represents a promising avenue for the discovery of new therapeutic agents. The protocol detailed herein provides a robust and reproducible method for accessing these valuable compounds. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can successfully synthesize and explore the therapeutic potential of this important class of molecules.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Dömling, A., & Ugi, I. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(18), 10735–10793. [Link]
- Ahmad, N., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. Journal of the Serbian Chemical Society, 80(10), 1239-1247.
-
University of California, Los Angeles. (n.d.). Safe Handling of Sodium Azide (SAZ). Environment, Health & Safety. Retrieved from [Link]
- Arshad, M. F., et al. (2020). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1286-1297.
-
ResearchGate. (n.d.). 1H-NMR data of the tetrazole compounds. Retrieved from [Link]
- Popiolek, L., & Kosikowska, U. (2018). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 23(10), 2577.
- Himo, F., et al. (2003). Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? Journal of the American Chemical Society, 125(33), 9983-9987.
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). Separation of sulphonamides on a C12-diol mixed-mode HPLC column and investigation of their retention mechanism. Retrieved from [Link]
- Nazeri, M., et al. (2021). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. Molecular Diversity, 25(4), 2389-2400.
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]
- Google Patents. (n.d.). CN105481786A - Synthetic method for 5-phenyltetrazole.
-
ResearchGate. (n.d.). Synthesis of tetrazole–beraing pyrazoline benzenesulfonamide derivatives. Retrieved from [Link]
- Güneş, H. N., et al. (2018). Design and synthesis of novel benzenesulfonamide containing 1,2,3-triazoles as potent human carbonic anhydrase isoforms I, II, IV and IX inhibitors. Bioorganic & Medicinal Chemistry, 26(12), 3334-3343.
- Bakherad, M., et al. (2018). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 14, 247-254.
- Babu, K. S., et al. (2016). Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Derivatives. Research Journal of Chemical and Environmental Sciences, 4(3), 51-63.
- PubMed. (2012). Multiresidue trace analysis of sulfonamide antibiotics and their metabolites in soils and sewage sludge by pressurized liquid extraction followed by liquid chromatography-electrospray-quadrupole linear ion trap mass spectrometry.
-
ResearchGate. (n.d.). Cycloaddition strategy for the synthesis of tetrazoles. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
- Jios, J. L., et al. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry, 43(9), 711-718.
- Gholinejad, M., et al. (2020). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 10(28), 16451-16459.
-
ResearchGate. (n.d.). Why Is Tetrazole Formation by Addition of Azide to Organic Nitriles Catalyzed by Zinc(II) Salts?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors. Retrieved from [Link]
-
Sławiński, J., et al. (2020). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 25(18), 4235.
-
Semantic Scholar. (n.d.). Highly efficient azido-Ugi multicomponent reactions for the synthesis of bioactive tetrazoles bearing sulfonamide scaffolds. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium azide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of the zinc-catalyzed addition of azide ion to unsaturated compounds: Synthesis of 5-substituted 1Н-tetrazoles from nitriles and of 1-substituted 1Н-tetrazole-5-thiols from isothiocyanates. Retrieved from [Link]
-
DBX Labs. (2019, December 31). Synthesis of 5-Aminotetrazole [Video]. YouTube. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Macrocyclic Tetrazoles for Rapid Photoinduced Bioorthogonal 1,3-Dipolar Cycloaddition Reactions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). A new one-pot synthesis of pseudopeptide connected to sulfonamide via the tandem N-sulfonylation/Ugi reactions. Retrieved from [Link]
-
National Institutes of Health. (2022). Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. Retrieved from [Link]
- PubMed. (2007). Selective extraction of sulfonamides, macrolides and other pharmaceuticals from sewage sludge by pressurized liquid extraction.
-
University of Illinois. (2019, September 19). Sodium Azide NaN3. Division of Research Safety. Retrieved from [Link]
- Elsevier. (2015). Synthesis and structure of 1-benzyl-5-amino-1H-tetrazole in the solid state and in solution. Comptes Rendus Chimie, 18(4), 422-429.
-
ACS Publications. (n.d.). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
Sources
- 1. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aelsindia.com [aelsindia.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. uthsc.edu [uthsc.edu]
- 9. nj.gov [nj.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. researchgate.net [researchgate.net]
- 17. One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. semanticscholar.org [semanticscholar.org]
Application Note & Protocols: A Guide to Colorimetric Assays for Carbonic Anhydrase Inhibitor Screening
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that are fundamental to life, catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] This seemingly simple reaction is critical for a host of physiological processes, including respiration, pH homeostasis, CO₂ transport, and biomineralization.[1] CAs are classified into eight distinct families (α, β, γ, δ, ζ, η, θ, and ι) that have evolved convergently.[1]
The ubiquitous nature and physiological importance of CAs, particularly the human isoforms, make them significant therapeutic targets.[1][3] Overactivity or aberrant expression of specific CA isoforms is implicated in various pathologies. For instance, CA II and CA IV are targets for treating glaucoma, while CA IX and CA XII are validated targets in oncology due to their role in tumor acidosis and proliferation.[4][5] Consequently, the discovery and characterization of potent and isoform-selective CA inhibitors are paramount in modern drug development.
This guide provides a detailed overview and step-by-step protocols for two robust colorimetric assays used in the screening of CA inhibitors: the high-throughput esterase assay and the physiologically pertinent CO₂ hydration assay.
Principle of Detection: Two Complementary Colorimetric Strategies
The activity of Carbonic Anhydrase, and therefore its inhibition, can be monitored using two primary methods that leverage the enzyme's catalytic functions at its active site.[1]
The Esterase Activity Assay: A High-Throughput Surrogate
Many α-CAs, the most studied family, exhibit esterase activity in addition to their primary hydratase function.[1] This assay employs a chromogenic ester substrate, typically p-nitrophenyl acetate (p-NPA). In the presence of active CA, p-NPA is hydrolyzed to p-nitrophenol, a yellow-colored product that can be quantified by measuring absorbance at approximately 405 nm.[3][6]
The rate of color formation is directly proportional to the CA's esterase activity. When an inhibitor binds to the enzyme's active site, it blocks this hydrolysis, resulting in a reduced rate of color development.[4]
Causality Behind the Choice: The primary advantage of the esterase assay is its simplicity and adaptability to a 96-well or 384-well plate format, making it ideal for the primary high-throughput screening (HTS) of large compound libraries.[3][6] However, it's crucial to recognize its limitation: esterase activity does not always perfectly correlate with the enzyme's physiological CO₂ hydration activity, and not all CA families exhibit significant esterase function.[1][7] Therefore, this assay serves as an excellent initial screening tool, with hits requiring confirmation via a more physiologically relevant method.[7]
Caption: Principle of the p-NPA esterase assay for CA activity.
The CO₂ Hydration Assay: The Gold Standard for Physiological Relevance
This assay directly measures the primary, physiologically crucial function of CA: the hydration of CO₂.[1] The reaction releases protons, causing a decrease in the pH of a weakly buffered solution.[1][2] The classic method, the Wilbur-Anderson assay, used a pH electrode to measure this change.[1][8] However, this approach suffers from the slow response time of pH electrodes and requires large reaction volumes.[1]
A modern, superior colorimetric modification overcomes these limitations.[1] It uses a pH-sensitive indicator dye, such as Phenol Red, in the reaction buffer. As the CA-catalyzed reaction produces protons, the resulting pH drop causes a quantifiable color change in the indicator, which is monitored in real-time using a spectrophotometer at the indicator's maximum absorbance wavelength (~570 nm for Phenol Red).[1] The time taken for the pH to drop between two defined points (e.g., from 8.3 to 6.3) is measured. An effective inhibitor will slow this process, increasing the measured time.
Causality Behind the Choice: This method is the preferred secondary assay for hit confirmation and characterization. Its direct measurement of CO₂ hydration provides high physiological relevance, ensuring that identified inhibitors are active against the enzyme's natural function.[1] While more technically demanding than the esterase assay, its accuracy and relevance are unparalleled for validating true positive hits.
Caption: A typical workflow for CA inhibitor screening and validation.
Protocol 1: High-Throughput Esterase Assay (96-Well Plate)
This protocol is designed for screening potential CA inhibitors by monitoring the hydrolysis of p-NPA.
Materials & Reagents
-
Purified, active Carbonic Anhydrase (e.g., human CA II)
-
p-Nitrophenyl Acetate (p-NPA)
-
Acetazolamide (positive control inhibitor) [4]* Assay Buffer: e.g., 20 mM Tris-HCl or Phosphate Buffer, pH 7.5
-
Dimethyl sulfoxide (DMSO) for compound dissolution
-
96-well clear, flat-bottom microplates
-
Multichannel pipettes
-
Microplate reader capable of reading absorbance at 405 nm in kinetic mode
Step-by-Step Methodology
-
Reagent Preparation:
-
CA Enzyme Stock: Prepare a concentrated stock of CA in Assay Buffer. The final concentration in the well should be determined empirically to yield a robust linear rate of reaction for at least 10-15 minutes. A typical starting point is 1-5 µg/mL.
-
p-NPA Substrate Solution: Prepare a 30 mM stock of p-NPA in a water-miscible organic solvent like acetonitrile. [1]Immediately before use, dilute this stock into Assay Buffer to a working concentration of 3 mM. Note: p-NPA hydrolyzes spontaneously in aqueous solutions; prepare this solution fresh.
-
Test Compounds & Controls: Dissolve test compounds in 100% DMSO to create concentrated stocks (e.g., 10 mM). Create a dilution series for IC₅₀ determination. Prepare a stock of Acetazolamide (e.g., 2 mM in DMSO) for the positive control. [3]
-
-
Assay Plate Setup:
-
Add 2 µL of test compound dilutions, DMSO (for enzyme control), or Acetazolamide (for inhibitor control) to the appropriate wells of the 96-well plate.
-
Add 178 µL of Assay Buffer containing the CA enzyme to all wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow compounds to bind to the enzyme.
-
-
Initiating the Reaction & Data Acquisition:
-
Place the plate in a microplate reader pre-set to 25°C.
-
Initiate the reaction by adding 20 µL of the 3 mM p-NPA working solution to all wells using a multichannel pipette.
-
Immediately begin reading the absorbance at 405 nm every 30 seconds for 15-20 minutes (kinetic mode).
-
| Well Type | Component 1 (2 µL) | Component 2 (178 µL) | Component 3 (20 µL) | Purpose |
| Blank | DMSO | Assay Buffer (No Enzyme) | p-NPA Solution | Measures non-enzymatic substrate hydrolysis. |
| Enzyme Control | DMSO | CA Enzyme in Assay Buffer | p-NPA Solution | Represents 100% (uninhibited) enzyme activity. |
| Inhibitor Control | Acetazolamide | CA Enzyme in Assay Buffer | p-NPA Solution | Represents maximum expected inhibition. |
| Test Compound | Test Compound in DMSO | CA Enzyme in Assay Buffer | p-NPA Solution | Measures the effect of the test compound. |
Data Analysis
-
Calculate Reaction Rates (V): For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct for Background: Subtract the rate of the "Blank" wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Determine IC₅₀: For dose-response experiments, plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. [9][10]
Protocol 2: Confirmatory CO₂ Hydration Assay (Spectrophotometric)
This protocol is adapted from the improved Wilbur-Anderson method and is ideal for validating hits from the primary screen. [1]
Materials & Reagents
-
Purified, active Carbonic Anhydrase
-
Reaction Buffer: 20 mM Tris, 100 µM Phenol Red, adjusted to pH 8.3. [1]* CO₂-saturated deionized water
-
Enzyme Dilution Buffer: e.g., 20 mM Sodium Phosphate, pH 7.5
-
Pure CO₂ gas cylinder
-
UV/Vis spectrophotometer with a temperature-controlled cuvette holder (set to 0-4°C)
-
Disposable cuvettes (1 mL volume)
-
Anti-fog agent for cuvettes
Step-by-Step Methodology
-
Critical Preparations (The "Why"):
-
Temperature Control: Chill the spectrophotometer's cell holder, the Reaction Buffer, and the enzyme solutions on ice. The reaction is extremely fast at room temperature; conducting the assay at low temperatures (0-4°C) slows it down sufficiently for accurate measurement. [1][11] * CO₂ Substrate: Prepare CO₂-saturated water by bubbling pure CO₂ gas through a bottle of deionized water kept on ice for at least 30 minutes prior to and during the experiments. [1]This ensures a consistent and saturating substrate concentration.
-
Cuvette Treatment: Treat the optical sides of the cuvettes with an anti-fog agent to prevent condensation from obscuring the light path due to the temperature difference. [1]
-
-
Assay Procedure:
-
Place a cuvette in the chilled holder.
-
Add 600 µL of the cold Reaction Buffer.
-
Add 10 µL of the enzyme solution (or inhibitor pre-incubated with enzyme). For the non-catalyzed blank (t₀), add 10 µL of the Enzyme Dilution Buffer instead.
-
To initiate the reaction, forcefully pipette 400 µL of the CO₂-saturated water into the cuvette and mix rapidly by pipetting up and down 2-3 times.
-
Immediately close the spectrophotometer lid and start recording the absorbance at 570 nm every 0.1-0.5 seconds. [1]
-
-
Self-Validation & Controls:
-
Blank Rate (t₀): The time for the pH to drop in the absence of the enzyme is the critical baseline. This must be measured multiple times to ensure stability.
-
Enzyme Rate (t): The time for the pH to drop in the presence of the enzyme.
-
Inhibited Rate (t_inhib): The time for the pH to drop in the presence of both enzyme and inhibitor.
-
Linearity Check: The assay should be validated by showing that the calculated enzyme activity is directly proportional to the amount of enzyme added. [1]
-
Data Analysis
-
Determine Time Interval: From the kinetic trace, determine the time (in seconds) it takes for the absorbance to drop between two pre-defined values corresponding to a specific pH range (e.g., from an absorbance of 1.3 at pH 7.5 to 0.2 at pH 6.5). [1]Let this time be t for the catalyzed reaction and t₀ for the non-catalyzed (blank) reaction.
-
Calculate Wilbur-Anderson Units (WAU): This is a measure of enzyme activity. Activity (WAU) = (t₀ - t) / t [1]3. Calculate Percent Inhibition: % Inhibition = [(Activity_uninhibited - Activity_inhibited) / Activity_uninhibited] * 100
References
-
Kim, J., Jo, B. H., & Cha, H. J. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
-
Henry, R. P. (2019). Carbonic Anhydrase Activity Assay. Protocols.io. [Link]
-
Pfaller, R., Restrepo, D. A., & Eder, D. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
Zah, B., Korosec, D., & Kos, J. (2019). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. Taylor & Francis Online. [Link]
-
Potemkin, V., Gushchina, I., & Grishina, M. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Griner, E., et al. (2007). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. [Link]
-
Geffers, R., et al. (1987). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]
-
Angeli, A., et al. (2018). Carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Carbonic Anhydrase Activity Assay [protocols.io]
- 3. assaygenie.com [assaygenie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors | MDPI [mdpi.com]
- 10. Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: A High-Throughput Fluorescence-Based Assay for Determining Carbonic Anhydrase Inhibition
Abstract
Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1] Their critical roles in physiological processes such as pH homeostasis, respiration, and ion transport have made them significant therapeutic targets for a range of diseases including glaucoma, epilepsy, and cancer.[1] Consequently, the identification and characterization of CA inhibitors is a cornerstone of drug discovery. This application note provides a detailed protocol for a robust, high-throughput fluorescence-based assay designed to determine the inhibitory potential of compounds against carbonic anhydrase. The assay leverages the pH change resulting from the CA-catalyzed hydration of CO₂, monitored by the pH-sensitive fluorophore, 8-Hydroxypyrene-1,3,6-trisulfonic acid (HPTS).
Principle of the Assay
The fundamental catalytic action of carbonic anhydrase is the hydration of CO₂, which releases a proton (H⁺) and consequently lowers the pH of the surrounding medium.
Reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺
This assay quantifies the rate of this reaction by monitoring the resulting pH drop with a pH-sensitive fluorescent probe.[2] We utilize 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS), also known as Pyranine, a ratiometric pH indicator. HPTS exhibits two excitation maxima at approximately 405 nm and 450 nm, while its emission remains constant at ~510 nm.[3][4] The ratio of fluorescence intensity from excitation at these two wavelengths is highly sensitive to pH changes. In an acidic environment, the fluorescence intensity at the pH-sensitive wavelength (e.g., 450 nm) decreases. The rate of this fluorescence change is directly proportional to the CA enzymatic activity. The presence of a CA inhibitor will slow down the reaction, leading to a reduced rate of fluorescence change, which allows for the quantitative determination of inhibitor potency (e.g., IC₅₀ value).
Visualizing the Assay Principle & Workflow
The following diagrams illustrate the core enzymatic reaction and the experimental workflow for inhibitor screening.
Caption: Mechanism of CA activity and its detection.
Caption: High-throughput inhibitor screening workflow.
Materials and Reagents
-
Enzyme: Human Carbonic Anhydrase II (CA-II), recombinant.
-
Fluorophore: 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS, Pyranine).
-
Buffer: HEPES buffer (20 mM, pH 7.4).
-
Substrate: CO₂-saturated water (prepared by bubbling CO₂ gas through chilled deionized water for 30 minutes).
-
Positive Control Inhibitor: Acetazolamide.
-
Test Compounds: Dissolved in DMSO.
-
Hardware: Fluorescence microplate reader with kinetic reading capability and dual excitation filters (e.g., 405 nm and 450 nm) and an emission filter (~510 nm).
-
Consumables: Black, flat-bottom 96-well or 384-well microplates (low-fluorescence).
Experimental Protocol
This protocol is optimized for a 96-well plate format. Volumes can be scaled down for 384-well plates.
4.1. Reagent Preparation
-
Assay Buffer: Prepare 20 mM HEPES buffer, adjust pH to 7.4.
-
HPTS Stock Solution: Prepare a 1 mM stock solution of HPTS in deionized water. Store protected from light.
-
Working HPTS/Buffer Solution: Dilute the HPTS stock solution in Assay Buffer to a final working concentration of 20 µM.
-
CA-II Working Solution: Prepare a working solution of CA-II in Assay Buffer (e.g., 20 nM). The optimal concentration should be determined empirically to yield a robust signal window.
-
CO₂-Saturated Solution (Substrate): Chill deionized water on an ice bath and bubble with CO₂ gas for at least 30 minutes immediately before use. Keep on ice.[2]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and the positive control (Acetazolamide) in DMSO. A typical starting concentration for screening is 10 mM.
4.2. Assay Procedure
-
Plate Setup:
-
Add 140 µL of the Working HPTS/Buffer Solution to all wells of a black 96-well plate.
-
Add 2 µL of serially diluted test compounds to the sample wells.
-
Add 2 µL of serially diluted Acetazolamide to the positive control wells.
-
Add 2 µL of DMSO to the "No Inhibition" (100% activity) control wells.
-
Add 2 µL of DMSO to the "No Enzyme" (0% activity) control wells.
-
-
Enzyme Addition & Incubation:
-
Add 20 µL of Assay Buffer to the "No Enzyme" control wells.
-
Add 20 µL of the CA-II Working Solution to all other wells (sample and control wells).
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate at room temperature for 15 minutes to allow inhibitors to bind to the enzyme.[5]
-
-
Reaction Initiation and Measurement:
-
Set the fluorescence plate reader to kinetic mode, measuring fluorescence every 15 seconds for 5-10 minutes.
-
Set excitation wavelengths to 405 nm and 450 nm, and emission to 510 nm.
-
Place the plate in the reader.
-
Using a multi-channel pipette, add 40 µL of the chilled, CO₂-saturated solution to each well to initiate the reaction.
-
Immediately start the kinetic read.
-
Data Analysis and Interpretation
-
Calculate the Fluorescence Ratio: For each time point, calculate the ratio of fluorescence intensities (F₄₅₀ / F₄₀₅).
-
Determine Initial Reaction Rates (V₀): Plot the fluorescence ratio against time for each well. The initial linear portion of this curve represents the initial reaction rate (V₀). Calculate the slope of this linear portion for all wells.
-
Calculate Percentage Inhibition: Use the slopes (V₀) to determine the percentage of inhibition for each inhibitor concentration using the following formula:
% Inhibition = 100 * (1 - (Slope_Inhibitor - Slope_NoEnzyme) / (Slope_NoInhibition - Slope_NoEnzyme))
-
Determine IC₅₀ Values: Plot the Percentage Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of an inhibitor that causes a 50% reduction in enzyme activity.[6]
5.1. Representative Data Table
| Inhibitor Conc. [nM] | Log [Inhibitor] | Avg. V₀ (Slope) | % Inhibition |
| Controls | |||
| No Inhibition | N/A | -0.052 | 0.0% |
| No Enzyme | N/A | -0.003 | 100.0% |
| Acetazolamide | |||
| 1 | 0 | -0.048 | 8.2% |
| 10 | 1 | -0.039 | 26.5% |
| 50 | 1.7 | -0.028 | 49.0% |
| 100 | 2 | -0.019 | 67.3% |
| 500 | 2.7 | -0.008 | 89.8% |
| 1000 | 3 | -0.004 | 98.0% |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Signal or Small Assay Window | - Inactive enzyme.- Insufficient CO₂ saturation.- Incorrect filter settings. | - Verify enzyme activity with a fresh aliquot.- Ensure CO₂ solution is freshly prepared and kept cold.- Confirm excitation/emission wavelengths are correct for HPTS. |
| High Well-to-Well Variability | - Inconsistent pipetting.- Air bubbles in wells.[7]- Temperature fluctuations. | - Use calibrated pipettes; consider automated liquid handlers.- Visually inspect plate for bubbles before reading.- Allow all reagents to equilibrate to room temperature before starting. |
| Negative RFU Values | - Incorrect blanking or instrument calibration. | - Ensure the plate reader is properly calibrated. Do not use empty wells as a blank.[7] |
| No Inhibition by Positive Control | - Degraded inhibitor stock.- Insufficient pre-incubation time. | - Prepare a fresh stock of Acetazolamide.- Ensure the 15-minute pre-incubation step is performed. |
| Compound Autofluorescence | - Test compound fluoresces at assay wavelengths. | - Run a parallel plate without HPTS to measure compound-specific fluorescence and subtract this background from the assay plate data. |
References
-
Puscas, I., & Voicu, V. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Gibb, B. C. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Di Martino, R. M. C., et al. (2023). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed Central. Available at: [Link]
-
Gale, P. A., et al. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Available at: [Link]
-
Aldeghi, M., et al. (2018). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Journal of Molecular Graphics and Modelling. Available at: [Link]
-
Guo, X., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available at: [Link]
-
Reddit. (2022). Help with determining IC50 for enzyme inhibitors. Reddit. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]
- 7. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Antimicrobial Susceptibility Testing of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole against Methicillin-Resistant Staphylococcus aureus (MRSA)
For: Researchers, scientists, and drug development professionals in the fields of microbiology, infectious diseases, and medicinal chemistry.
Introduction
The emergence and global spread of Methicillin-resistant Staphylococcus aureus (MRSA) present a formidable challenge to public health. MRSA infections are associated with significant morbidity and mortality, largely due to their resistance to a broad spectrum of β-lactam antibiotics.[1] This resistance is primarily mediated by the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a).[2][3] PBP2a has a low affinity for β-lactam antibiotics, allowing the bacterium to continue cell wall synthesis even in their presence.[4] The persistent threat of MRSA necessitates the discovery and development of novel antimicrobial agents with alternative mechanisms of action.
Tetrazole-containing compounds have emerged as a promising class of heterocyclic molecules with a wide range of biological activities, including antibacterial properties.[5][6] The tetrazole ring can act as a bioisostere for carboxylic acid groups, potentially enhancing pharmacological properties.[7] The specific compound, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, is a sulfonamide derivative that holds potential as an antimicrobial agent.[8] This application note provides a detailed, step-by-step guide for conducting antimicrobial susceptibility testing (AST) of this novel tetrazole compound against MRSA, adhering to the rigorous standards set by the Clinical and Laboratory Standards Institute (CLSI).[9] The protocols outlined herein are designed to ensure the generation of accurate, reproducible, and clinically relevant data, which is crucial for the preclinical assessment of this potential new anti-MRSA agent.
Core Principles and Rationale
The primary objective of antimicrobial susceptibility testing is to determine the in vitro activity of an antimicrobial agent against a specific bacterial isolate. This is most commonly quantified by determining the Minimum Inhibitory Concentration (MIC) , which is the lowest concentration of the drug that inhibits the visible growth of the bacterium.[10] Two principal methods are employed for this purpose: broth microdilution and Kirby-Bauer disk diffusion .
-
Broth Microdilution: This method provides a quantitative MIC value and is considered a gold standard for susceptibility testing.[10][11] It involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension. The causal logic is that by exposing the bacteria to a gradient of drug concentrations, we can pinpoint the precise concentration at which growth is inhibited. This quantitative result is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling and for establishing clinical breakpoints.
-
Kirby-Bauer Disk Diffusion: This is a qualitative or semi-quantitative method that is widely used for routine susceptibility testing.[12][13] It involves placing paper disks impregnated with a specific concentration of the antimicrobial agent onto an agar plate that has been uniformly inoculated with the test organism. The drug diffuses from the disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is inversely proportional to the MIC. This method is valued for its simplicity, cost-effectiveness, and flexibility in testing multiple drugs simultaneously.
For a novel compound like 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, it is imperative to perform both broth microdilution to obtain a precise MIC and disk diffusion to establish a correlative zone diameter, which is crucial for future clinical laboratory applications. All procedures must be performed in accordance with CLSI guidelines to ensure data integrity and comparability across different laboratories.[14]
Materials and Reagents
Bacterial Strains and Culture Media
-
Test Organism: A well-characterized strain of MRSA (e.g., ATCC 43300).
-
Quality Control Organism: Staphylococcus aureus ATCC 29213 (for broth microdilution) and Staphylococcus aureus ATCC 25923 (for disk diffusion).
-
Growth Media:
-
Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB) for inoculum preparation.
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.
-
Mueller-Hinton Agar (MHA) (150 mm plates for disk diffusion, 100 mm plates for general use).
-
-
Storage Media: Tryptic Soy Agar (TSA) slants or cryovials with a suitable cryoprotectant for long-term storage of bacterial stocks.
Antimicrobial Agents and Reagents
-
Test Compound: 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (powder form, of known purity).
-
Control Antibiotics:
-
Vancomycin (for broth microdilution).
-
Cefoxitin (30 µg) and Vancomycin (30 µg) disks (for disk diffusion).
-
-
Reagents for Stock Solution Preparation:
-
Dimethyl sulfoxide (DMSO), analytical grade.
-
Sterile deionized water.
-
-
Other Reagents and Consumables:
-
Sterile saline (0.85% NaCl).
-
0.5 McFarland turbidity standard.
-
Sterile 96-well microtiter plates.
-
Sterile paper disks (6 mm diameter).
-
Sterile swabs, loops, and pipettes.
-
Calipers or a ruler for measuring zone diameters.
-
Experimental Workflow Diagram
Caption: Experimental workflow for antimicrobial susceptibility testing of the tetrazole compound.
Detailed Protocols
Protocol 1: Preparation of Bacterial Inoculum
Causality: The density of the bacterial inoculum is a critical variable that can significantly affect the outcome of susceptibility tests. A standardized inoculum ensures reproducibility and consistency. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL, which is the CLSI-recommended starting concentration.[15]
-
Aseptic Technique: Perform all steps in a biosafety cabinet to maintain sterility.
-
Colony Selection: From a fresh (18-24 hour) culture on a TSA plate, select 3-5 well-isolated colonies of the MRSA or QC strain using a sterile loop or swab.[15]
-
Suspension: Transfer the selected colonies into a tube containing 4-5 mL of sterile saline or TSB.
-
Vortex: Vortex the tube thoroughly to create a smooth, homogenous suspension.
-
Turbidity Adjustment: Compare the turbidity of the bacterial suspension to the 0.5 McFarland standard against a white background with contrasting black lines.
-
If the suspension is too turbid, add more sterile saline.
-
If the suspension is not turbid enough, add more bacterial growth.
-
-
Final Dilution for Broth Microdilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the standardized suspension.
-
Use for Disk Diffusion: The standardized 0.5 McFarland suspension is used directly for inoculating the MHA plates.
Protocol 2: Broth Microdilution for MIC Determination
Causality: This protocol establishes a two-fold dilution series of the test compound to identify the lowest concentration that prevents visible bacterial growth. This quantitative endpoint is crucial for assessing the compound's potency.
-
Stock Solution Preparation: Prepare a 1 mg/mL (1000 µg/mL) stock solution of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in DMSO. Ensure the compound is fully dissolved. Note: The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of the test compound (at twice the highest desired final concentration) to well 1.
-
-
Serial Dilution:
-
Transfer 100 µL from well 1 to well 2.
-
Mix the contents of well 2 thoroughly by pipetting up and down.
-
Transfer 100 µL from well 2 to well 3, and continue this serial dilution down to well 10.
-
Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (prepared in Protocol 1) to wells 1 through 11. Do not inoculate well 12.
-
Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: After incubation, examine the plate visually. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the first clear well).[10]
Protocol 3: Kirby-Bauer Disk Diffusion Assay
Causality: This method relies on the principle of diffusion. The antimicrobial agent diffuses from the disk into the agar, and the size of the resulting zone of inhibition correlates with the susceptibility of the organism. This provides a qualitative assessment of the compound's activity.
-
Disk Preparation (for novel compound):
-
Aseptically apply a known amount of the test compound solution (e.g., 20 µL of a 1.5 mg/mL solution to yield a 30 µg disk) onto a sterile 6 mm paper disk.
-
Allow the disks to dry completely in a sterile environment before use.
-
-
Plate Inoculation:
-
Within 15 minutes of standardizing the bacterial suspension (Protocol 1), dip a sterile cotton swab into the inoculum.
-
Remove excess fluid by pressing the swab against the inside of the tube.[16]
-
Streak the swab evenly over the entire surface of a 150 mm MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[16]
-
-
Disk Application:
-
Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[12]
-
Aseptically place the impregnated disk of the test compound and control antibiotic disks (e.g., cefoxitin 30 µg) onto the agar surface.
-
Gently press each disk to ensure complete contact with the agar.
-
-
Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[17]
-
Measuring Zones of Inhibition:
-
After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter using calipers or a ruler.
-
Measure the zones from the underside of the plate against a dark, non-reflective background.
-
Data Analysis and Interpretation
MIC Data
The MIC is recorded as the concentration of the last well with no visible growth. For example, if a two-fold dilution series starting at 64 µg/mL shows no growth in wells with concentrations of 64, 32, and 16 µg/mL, but growth is observed at 8 µg/mL, the MIC is 16 µg/mL.
Disk Diffusion Data
The diameter of the zone of inhibition is measured in millimeters. For a novel compound, there will be no established breakpoints. The data should be correlated with the MIC values to propose tentative breakpoints.
Quality Control
It is essential to run the appropriate QC strains with each batch of tests. The results for the QC strains must fall within the acceptable ranges specified in the most current CLSI M100 document.[18] If QC results are out of range, the test results for the novel compound are considered invalid.
Example Data Presentation
Table 1: Hypothetical Antimicrobial Susceptibility Testing Results for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole against MRSA
| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Interpretation |
| MRSA (Test Isolate 1) | 8 | 20 | Susceptible (Tentative) |
| MRSA (Test Isolate 2) | 16 | 17 | Intermediate (Tentative) |
| MRSA (Test Isolate 3) | ≥64 | 6 | Resistant (Tentative) |
| S. aureus ATCC 29213 (QC) | 0.5-2 (Vancomycin) | N/A | In Control |
| S. aureus ATCC 25923 (QC) | N/A | 17-21 (Vancomycin) | In Control |
Note: Interpretation for the novel compound is tentative and requires a larger dataset to establish official breakpoints.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for evaluating the in vitro anti-MRSA activity of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. By adhering to the detailed protocols for broth microdilution and disk diffusion, researchers can generate high-quality, reproducible data. The emphasis on standardized procedures, appropriate quality controls, and a clear understanding of the scientific principles behind each step ensures the integrity of the results. This rigorous approach is fundamental for the early-stage evaluation of novel antimicrobial candidates and provides the necessary foundation for further preclinical and clinical development.
References
- Bauer, A. W., Kirby, W. M., Sherris, J. C., & Turck, M. (1966). Antibiotic susceptibility testing by a standardized single disk method.
-
Hardy Diagnostics. (2024). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test. YouTube. Available at: [Link]
- Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
-
CLSI. (2024). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
- Rahi, V., Kaur, N., Kumar, S., & Arora, P. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire, 13(2), 42-53.
- Arora, P., Rahi, V., Kaur, N., & Kumar, S. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.
- American Society for Microbiology. (2016). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol.
- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Design, Characterization, Antimicrobial Activity, and In Silico Studies of Theinothiazoloquinazoline Derivatives Bearing Thiazinone, Tetrazole, and Triazole Moieties. ACS Omega, 5(49), 31895–31905.
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
- Fuda, C., Suvorov, M., Vakulenko, S. B., & Mobashery, S. (2005). Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Journal of Biological Chemistry, 280(10), 8957–8960.
- Tice, C. M. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Journal of Heterocyclic Chemistry.
- Al-Azzawi, A. M., & Al-Rikaby, A. K. (2021). New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents.
- Tenover, F. C. (2023). Antimicrobial Susceptibility Testing.
- Al-Masoudi, N. A., & Al-Sultani, H. H. (2025).
- IDEXX. Microbiology guide to interpreting antimicrobial susceptibility testing (AST).
- Microbiology In-Depth. Broth Microdilution.
- Drew, W. L., Barry, A. L., O'Toole, R., & Sherris, J. C. (1972). Reliability of the Kirby-Bauer Disc Diffusion Method for Detecting Methicillin-Resistant Strains of Staphylococcus aureus. Applied Microbiology, 24(2), 240–247.
- CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
- Hardy Diagnostics. HardyDisks - disk diffusion susceptibility test procedure - Kirby Bauer.
- Sarkar, A., & Kumar, A. (2022). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(19), 6549.
- Ahmed, S. E. (2025). Synthesis, Characterization of Tetrazole Derivatives, and Evaluation of Bacterial and Fungal Activity.
- protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). (2016).
- FDA. (2025). Antibacterial Susceptibility Test Interpretive Criteria.
- International Journal of Pharmaceutical Research and Applications. (2025). Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review.
- CDC. (2025). Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA).
- Creagh, S., & Lucey, B. (2007). Interpretive criteria for mupirocin susceptibility testing of Staphylococcus spp. using CLSI guidelines. Irish Journal of Medical Science, 176(1), 45–49.
- Chem-Impex. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
- CLSI. Antimicrobial Susceptibility Testing.
- The Rubin Lab. (2020). MIC (Broth Microdilution) Testing. YouTube.
- RCSBProteinDataBank. (2018).
- Clinical Microbiology Reviews. (2025). Minimum Inhibitory Concentration (MIC) Analysis and Susceptibility Testing of MRSA.
- WOAH. Antimicrobial susceptibility testing (Broth microdilution method).
- Al-Zoubi, M. S., Al-Tayyar, M. A., Hussein, E., & Jabri, A. (2023). Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat. International Journal of Molecular Sciences, 24(24), 17424.
- Peacock, S. J., & Paterson, G. K. (2015). Mechanisms of Methicillin Resistance in Staphylococcus aureus. Annual Review of Biochemistry, 84(1), 577–601.
- PubChem. Aminotetrazole.
- Cheméo. Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5).
- Wikipedia. Tetrazole.
- ChemicalBook. Tetrazole.
Sources
- 1. Methicillin Resistant Staphylococcus aureus: Molecular Mechanisms Underlying Drug Resistance Development and Novel Strategies to Combat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. isfcppharmaspire.com [isfcppharmaspire.com]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Tetrazole | 288-94-8 [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. Broth Microdilution | MI [microbiology.mlsascp.com]
- 11. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 12. google.com [google.com]
- 13. asm.org [asm.org]
- 14. nih.org.pk [nih.org.pk]
- 15. chainnetwork.org [chainnetwork.org]
- 16. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Reliability of the Kirby-Bauer Disc Diffusion Method for Detecting Methicillin-Resistant Strains of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Notes & Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Abstract
This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of the novel compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. This compound integrates two key pharmacophores: a sulfonamide and a tetrazole moiety, both of which are known to exhibit antimicrobial properties.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical background, detailed experimental protocols, and data interpretation guidelines. The methodologies described herein are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Introduction: Scientific Rationale and Compound Profile
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a synthetic molecule featuring a sulfonamide group, a class of the first effective chemotherapeutic agents used systemically for bacterial infections, and a tetrazole ring, a versatile nitrogen-rich heterocycle increasingly explored for its antimicrobial potential.[5][6] The sulfonamide moiety acts as a competitive inhibitor of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[7][8] By mimicking the natural substrate, para-aminobenzoic acid (PABA), it disrupts the production of dihydrofolate, leading to a bacteriostatic effect that inhibits bacterial growth and multiplication.[9][10] The tetrazole group is a bioisostere of the carboxylic acid group and has been incorporated into various antimicrobial agents to enhance their potency and pharmacokinetic properties.[2][11]
The determination of the MIC is a cornerstone of antimicrobial drug discovery. It represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This quantitative measure is critical for assessing the potency of a new compound, understanding its spectrum of activity, and providing a basis for further preclinical and clinical development.
Mechanism of Action: A Dual-Scaffold Approach
The antimicrobial activity of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is hypothesized to stem from the synergistic or additive effects of its two core components.
-
Sulfonamide Core: Targets folate biosynthesis, a pathway essential for bacterial survival but absent in humans, who obtain folate from their diet.[7] This selective toxicity is a hallmark of effective antimicrobial agents.
-
Tetrazole Moiety: The contribution of the tetrazole ring to the overall antimicrobial effect is an area of active investigation. Tetrazoles have been shown to be involved in various biological activities and may enhance the compound's interaction with its bacterial target or improve its physicochemical properties.[6][13]
The following diagram illustrates the established mechanism of action for the sulfonamide component.
Caption: Competitive inhibition of dihydropteroate synthase by the sulfonamide moiety.
Recommended Methodologies for MIC Determination
Two primary methods are recommended for determining the MIC of novel compounds: broth microdilution and agar dilution.[12] Both methods are reliable and widely accepted, with the choice often depending on the number of isolates to be tested and the specific research question.
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Serial dilutions of the compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is inoculated with a standardized bacterial suspension.[14] | High-throughput, requires small volumes of reagents, suitable for testing multiple compounds simultaneously. | Requires specialized equipment (multichannel pipettes, plate readers), potential for static or adherent bacteria to interfere with visual reading. |
| Agar Dilution | Serial dilutions of the compound are incorporated into molten agar, which is then poured into Petri dishes. A standardized bacterial suspension is then spotted onto the surface of the agar plates.[15] | Considered the "gold standard" by some, allows for the testing of multiple strains on a single plate, easier to detect contamination. | More labor-intensive, requires larger quantities of the compound and reagents, not ideal for high-throughput screening. |
Detailed Experimental Protocols
The following protocols are based on CLSI guidelines and are intended to be adapted to specific laboratory conditions and the characteristics of the test compound.[3][16]
Preparation of Stock Solution and Reagents
The solubility and stability of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in various solvents should be determined prior to initiating the MIC assay. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds, but its final concentration in the assay should not exceed a level that affects bacterial growth (typically ≤1%).
-
Compound Stock Solution: Prepare a 10 mg/mL stock solution of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in a suitable solvent (e.g., DMSO).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for broth microdilution, while Mueller-Hinton Agar (MHA) is used for agar dilution.[15][17]
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria should be used. Quality control (QC) strains with known MIC values for sulfonamides must be included in each run.[18][19]
Recommended Quality Control Strains:
| Strain | ATCC Number | Gram Stain |
| Escherichia coli | 25922 | Gram-negative |
| Staphylococcus aureus | 29213 | Gram-positive |
| Pseudomonas aeruginosa | 27853 | Gram-negative |
| Enterococcus faecalis | 29212 | Gram-positive |
Protocol 1: Broth Microdilution
This protocol describes the determination of MIC in a 96-well microtiter plate format.[20][21]
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Procedure:
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the highest concentration of the test compound (prepared in CAMHB) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10. Wells 11 and 12 will serve as growth and sterility controls, respectively.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24 hours) on a non-selective agar plate.[22] This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile CAMHB and serves as a sterility control.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).
Protocol 2: Agar Dilution
This protocol outlines the procedure for determining the MIC using the agar dilution method.[15]
Step-by-Step Procedure:
-
Agar Plate Preparation: Prepare a series of molten MHA aliquots. Add the appropriate volume of the test compound stock solution to each aliquot to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation: Using a multipoint inoculator, spot a standardized volume (e.g., 1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a drug-free control plate.
-
Incubation: Allow the inoculum spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: After incubation, the MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Data Analysis and Interpretation
The MIC value is reported in µg/mL or mg/L. The results should be interpreted in the context of the quality control data. The MIC values for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to ensure the validity of the experimental run.
Example Data Table:
| Bacterial Strain | MIC of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (µg/mL) | Quality Control (Sulfamethoxazole MIC in µg/mL) | Acceptable QC Range (µg/mL) |
| E. coli ATCC 25922 | 16 | 8 | 4-32 |
| S. aureus ATCC 29213 | 32 | 16 | 8-64 |
| Clinical Isolate 1 (K. pneumoniae) | 64 | N/A | N/A |
| Clinical Isolate 2 (S. pyogenes) | 8 | N/A | N/A |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for determining the in vitro antimicrobial activity of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. A thorough understanding and meticulous execution of these methods are paramount for generating reliable and reproducible data. Future studies should aim to elucidate the precise mechanism of action of the tetrazole moiety, investigate the potential for synergy with other antimicrobial agents, and explore the in vivo efficacy of this promising compound.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [URL: https://link.springer.com/article/10.1007/s11356-018-3330-z]
- MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. [URL: http://cmdr.ubc.ca/bobh/method/mic-determination-by-microtitre-broth-dilution-method/]
- 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole - Chem-Impex. [URL: https://www.chemimpex.com/products/5-2-amino-4-chloro-5-sulfamoylphenyl-1h-tetrazole]
- Broth Dilution Method for MIC Determination - Microbe Online. [URL: https://microbeonline.
- Sulfonamide (medicine) - Wikipedia. [URL: https://en.wikipedia.org/wiki/Sulfonamide_(medicine)]
- What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. [URL: https://my.clevelandclinic.org/health/drugs/22219-sulfonamides]
- Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8538235/]
- Antimicrobial susceptibility testing Agar dilution method - WOAH - Asia. [URL: https://rr-asia.woah.org/wp-content/uploads/2019/08/08_ast-agar-dilution_r-g-u_201907.pdf]
- M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition - National Institutes of Health, Islamabad Pakistan. [URL: https://nih.org.pk/wp-content/uploads/2021/02/CLSI-2020.pdf]
- Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. [URL: https://rr-asia.woah.org/wp-content/uploads/2019/08/07_ast-broth-microdilution_r-g-u_201907.pdf]
- Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method - MDPI. [URL: https://www.mdpi.com/1420-3049/29/16/3977]
- MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific - FWD AMR-RefLabCap. [URL: https://www.fwd-amrreflabcap.
- Synthesis and antimicrobial activity of novel 5-amino-4-cyano-1H-pyrazole and quinazolin-4(3H)-one derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25684252/]
- 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | CAS 82212-14-4 | SCBT. [URL: https://www.scbt.com/p/5-2-amino-4-chloro-5-sulfamoylphenyl-1h-tetrazole-82212-14-4]
- Tetrazole Derivatives as Antimicrobial Agents: A Comprehensive Review - International Journal of Pharmaceutical Research and Applications (IJPRA). [URL: https://www.ijprajournal.com/ijpr-article-repository/TETRAZOLE-DERIVATIVES-AS-ANTIMICROBIAL-AGENTS-A-COMPREHENSIVE-REVIEW_25NOV25110606.pdf]
- Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18772897/]
- Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018898/]
- Antimicrobial Susceptibility Testing | Area of Focus - CLSI. [URL: https://clsi.org/areas-of-focus/antimicrobial-susceptibility-testing/]
- EUCAST: EUCAST - Home. [URL: https://www.eucast.org/]
- Synthesis of 1H-tetrazoles - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/tetrazoles.shtm]
- M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [URL: https://clsi.org/m100/]
- Sulfonamide: Mechanism of Action & Uses - Video - Study.com. [URL: https://study.com/academy/lesson/sulfonamide-mechanism-of-action-uses.html]
- Novel D-Ribofuranosyl Tetrazoles: Synthesis, Characterization, In Vitro Antimicrobial Activity, and Computational Studies | ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.4c08170]
- Antibacterial sulfonamides. [URL: https://www.pitt.edu/~pep4/lecture10.pdf]
- (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance - ResearchGate. [URL: https://www.researchgate.
- European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. [URL: https://www.eucast.org/fileadmin/src/media/PDFs/EUCAST_files/QC/v_12.0_EUCAST_QC_Tables.pdf]
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. [URL: https://www.protocols.
- CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. [URL: https://media.tghn.org/medialibrary/2016/09/CHAIN_AST_SOP_MASTER_v1.01.pdf]
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives - ResearchGate. [URL: https://www.researchgate.
- Antimicrobial susceptibility testing EUCAST disk diffusion method - National Institute for Communicable Diseases (NICD). [URL: https://www.nicd.ac.za/wp-content/uploads/2019/03/EUCAST-disk-diffusion-manual-v-7.0.pdf]
- Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study - Pharmaspire. [URL: https://www.pharmaspire.com/index.php/pharmaspire/article/view/525]
- (PDF) Antimicrobial sulfonamide drugs - ResearchGate. [URL: https://www.researchgate.net/publication/317586524_Antimicrobial_sulfonamide_drugs]
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. [URL: https://www.researchgate.net/publication/362540955_Recent_Developments_in_the_Synthesis_of_Tetrazoles_and_their_Pharmacological_Relevance]
- Synthesis, antimicrobial activity and anti-biofilm activity of novel tetrazole derivatives. [URL: https://www.tandfonline.com/doi/abs/10.1080/14756366.2017.1351187]
- (PDF) EUCAST expert rules in antimicrobial susceptibility testing - ResearchGate. [URL: https://www.researchgate.net/publication/320921099_EUCAST_expert_rules_in_antimicrobial_susceptibility_testing]
- M100S - Performance Standards for Antimicrobial Susceptibility Testing - ResearchGate. [URL: https://www.researchgate.
- Sulfonamide Antibiotics | Bacterial Targets, Mechanism of Action, Adverse Effects - YouTube. [URL: https://www.youtube.
- Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-02/CLG-SUL_05.pdf]
- Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides - MDPI. [URL: https://www.mdpi.com/1422-0067/23/19/11928]
- Guidance Documents - EUCAST. [URL: https://www.eucast.org/guidance_documents]
- Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15921826/]
- KR100739439B1 - Method for preparing 8-amino-4-oxo-2- (tetrazol-5-yl) - Google Patents. [URL: https://patents.google.
- Quality Control of Antimicrobial Susceptibility Testing. [URL: https://www.bsac.org.uk/wp-content/uploads/2012/02/Quality-Control-of-Antimicrobial-Susceptibility-Testing.pdf]
- Quality Control Strains - Leibniz Institute DSMZ. [URL: https://www.dsmz.de/collection/catalogue/microorganisms/quality-control-strains]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. nih.org.pk [nih.org.pk]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. isfcppharmaspire.com [isfcppharmaspire.com]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. study.com [study.com]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. researchgate.net [researchgate.net]
- 12. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. szu.gov.cz [szu.gov.cz]
- 19. bsac.org.uk [bsac.org.uk]
- 20. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 21. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 22. microbeonline.com [microbeonline.com]
Application Notes and Protocols for Greenhouse Bioassay for Post-Emergence Herbicidal Activity
<
Introduction: The Foundational Role of Greenhouse Bioassays in Herbicide Development
The greenhouse bioassay is a cornerstone in the discovery and development of post-emergence herbicides. It provides a controlled and reproducible environment to meticulously evaluate the biological activity of chemical compounds on target weed species and assess potential phytotoxicity to crops.[1][2] This critical step in the research pipeline allows for the precise determination of dose-response relationships, the influence of adjuvants, and the impact of environmental factors on herbicide efficacy.[3] A well-designed bioassay serves as a self-validating system, providing the robust data necessary for informed decisions in advancing promising herbicidal candidates.[1]
This guide offers a comprehensive framework for conducting reliable and informative greenhouse bioassays for post-emergence herbicidal activity. It is designed for researchers, scientists, and professionals in the field of weed science and herbicide development, providing not only step-by-step protocols but also the scientific rationale behind critical experimental choices.
Section 1: Guiding Principles of a Robust Bioassay
A successful greenhouse bioassay is predicated on several key principles that ensure the generation of high-quality, reproducible data.
-
Uniformity: Consistency in plant material, soil, environmental conditions, and application techniques is paramount to minimize experimental variability.
-
Controls: The inclusion of untreated controls and, where applicable, reference herbicide standards is essential for accurate assessment of herbicidal effects.
-
Dose-Response: Evaluating a range of herbicide concentrations is crucial for determining the potency of a compound and establishing key efficacy parameters like the GR₅₀ (the dose causing 50% growth reduction) or ED₅₀ (the effective dose for 50% of the population).[4][5]
-
Randomization and Replication: Proper experimental design, including randomization of treatments and sufficient replication, is necessary for statistical validity and to account for inherent biological variability.
Section 2: Materials and Methods
A comprehensive list of materials and a detailed description of the methods are crucial for the reproducibility of the bioassay.
Plant Material and Growth Conditions
The selection of appropriate plant species and the maintenance of optimal growth conditions are foundational to a reliable bioassay.
-
Test Species: A diverse panel of economically important weed species (e.g., Alopecurus myosuroides, Apera spica-venti, Amaranthus spp.) and relevant crop species should be selected.[6] It is crucial to use certified seeds with a high germination rate.
-
Potting Medium: A standardized, sterile potting mix should be used to ensure uniformity and prevent interference from soil-borne pathogens or residual herbicides.
-
Growing Conditions: Plants should be grown in a controlled greenhouse environment with consistent temperature, humidity, and photoperiod.[7][8] The ideal temperature for most post-emergence herbicide applications is between 65°F and 85°F.[9] Supplemental lighting may be necessary to maintain a consistent day length.
Herbicide Formulation and Application
The accurate preparation and application of herbicide solutions are critical for obtaining reliable dose-response data.
-
Stock Solutions: Prepare a concentrated stock solution of the test herbicide in an appropriate solvent. Subsequent dilutions are made from this stock to create the desired range of application rates.
-
Adjuvants: Post-emergence herbicides often require the addition of adjuvants, such as surfactants, crop oil concentrates, or ammonium fertilizers, to enhance their efficacy.[10][11][12] The type and concentration of adjuvant should be carefully selected based on the herbicide's properties and the target weed species.[13]
-
Application Equipment: A precision laboratory track sprayer is essential for uniform and reproducible application of the herbicide solutions.[14] The sprayer should be calibrated to deliver a consistent volume per unit area.
Section 3: Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, step-by-step protocol for conducting a greenhouse bioassay for post-emergence herbicidal activity.
Plant Preparation
-
Seed Sowing: Sow seeds of the selected weed and crop species in pots filled with the standardized potting medium.
-
Thinning: After emergence, thin the seedlings to a uniform number per pot (e.g., 3-5 plants) to ensure consistent plant density.[8]
-
Growth Stage: Allow the plants to reach the appropriate growth stage for treatment. For many post-emergence herbicides, this is typically the 2-4 leaf stage.[2]
Herbicide Application
-
Dose Preparation: Prepare a series of herbicide dilutions from the stock solution to cover a range of doses that will elicit a full dose-response curve, from no effect to complete plant death.
-
Treatment Application: Arrange the pots in a randomized complete block design within the spray chamber. Apply the herbicide treatments using the calibrated track sprayer.[14]
-
Control Groups: Include an untreated control group (sprayed with water and adjuvant only) and, if applicable, a reference herbicide control group.
Post-Application Care and Data Collection
-
Greenhouse Conditions: Return the treated plants to the greenhouse and maintain optimal growing conditions.[7][8]
-
Visual Assessment: Visually assess the plants for signs of phytotoxicity at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).[6] Use a standardized rating scale (e.g., 0-100%, where 0% is no injury and 100% is complete plant death).
-
Data Recording: Record all data meticulously in a laboratory notebook or electronic database.
Visualizing the Workflow
The following diagram illustrates the key stages of the greenhouse bioassay workflow.
Caption: Greenhouse bioassay workflow for post-emergence herbicidal activity.
Section 4: Data Analysis and Interpretation
Dose-Response Analysis
The relationship between the herbicide dose and the plant response (e.g., biomass reduction) is typically analyzed using non-linear regression models.[1] The most common model is the log-logistic model, which is used to calculate the GR₅₀ or ED₅₀ value.[15]
Statistical Analysis
Analysis of variance (ANOVA) should be performed to determine the statistical significance of the treatment effects.[1] Mean separation tests (e.g., Tukey's HSD) can be used to compare the efficacy of different herbicide treatments.
Data Presentation
The results of the bioassay should be presented in a clear and concise manner, typically in the form of tables and graphs.
Table 1: Example of GR₅₀ Data for Two Herbicides on Three Weed Species
| Herbicide | Weed Species | GR₅₀ (g a.i./ha) | 95% Confidence Interval |
| Compound A | Alopecurus myosuroides | 50.2 | 45.1 - 55.3 |
| Compound A | Apera spica-venti | 75.8 | 68.9 - 82.7 |
| Compound A | Amaranthus retroflexus | 25.4 | 22.1 - 28.7 |
| Compound B | Alopecurus myosuroides | 120.5 | 110.2 - 130.8 |
| Compound B | Apera spica-venti | 150.1 | 140.5 - 159.7 |
| Compound B | Amaranthus retroflexus | 45.9 | 40.3 - 51.5 |
Section 5: Understanding Herbicide Mode of Action
A fundamental understanding of how herbicides work at the molecular level is crucial for effective weed management and the development of new herbicidal compounds. The Herbicide Resistance Action Committee (HRAC) has developed a classification system that groups herbicides based on their mode of action (MoA).[16][17][18]
Visualizing a Key Mode of Action: Inhibition of Photosynthesis
The following diagram illustrates the mode of action for herbicides that inhibit Photosystem II (PSII), a key component of the photosynthetic electron transport chain.
Caption: Mode of action of Photosystem II inhibiting herbicides.
Section 6: Troubleshooting and Best Practices
Even with a well-defined protocol, challenges can arise in greenhouse bioassays. This section provides guidance on common issues and best practices to ensure data quality.
-
High Variability: If high variability is observed between replicates, review the uniformity of plant material, soil, and environmental conditions. Ensure consistent application technique.
-
Poor Plant Growth: Suboptimal plant growth can affect the response to herbicides. Check for proper watering, fertilization, and the absence of pests and diseases.[7][8]
-
Inconsistent Herbicide Efficacy: Environmental factors such as temperature and light can influence herbicide performance.[3] Maintain consistent greenhouse conditions and record any deviations.
-
Herbicide Resistance: Be aware of the potential for herbicide resistance in the weed populations being tested. The HRAC provides valuable resources for understanding and managing herbicide resistance.[16][19]
Conclusion
The greenhouse bioassay is an indispensable tool in the development of new post-emergence herbicides. By adhering to the principles of good experimental design, employing standardized protocols, and carefully analyzing the data, researchers can generate reliable and informative results that guide the selection of promising herbicidal candidates. This comprehensive guide provides the framework for conducting high-quality greenhouse bioassays, ultimately contributing to the development of effective and sustainable weed management solutions.
References
-
ResearchGate. (n.d.). (PDF) Herbicide bioassay. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
NC State Extension Publications. (2016, October 11). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
N.D. State Agriculture. (2023, July 18). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015, July 2). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
ResearchGate. (n.d.). Herbicide and safener treatments of the greenhouse pot trial and the field trial. Retrieved from [Link]
-
Indian Society of Weed Science (ISWS). (2017, May 14). Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture. Retrieved from [Link]
-
Hort Innovation. (n.d.). Herbicide performance: Environmental factors. Retrieved from [Link]
-
Weed Science Society of America. (2014). Herbicide Handbook. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (n.d.). Protecting Crop Yields and Quality Worldwide. Retrieved from [Link]
-
Integrated Crop Management. (n.d.). Role of spray adjuvants with postemergence herbicides. Retrieved from [Link]
-
Government of Canada. (1993, April 5). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
EPPO Global Database. (n.d.). PP1 - Efficacy evaluation of plant protection products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Rapid and Simple Bioassay Method for Herbicide Detection. Retrieved from [Link]
-
Journal of Statistical Software. (2005, January 23). Bioassay analysis using R. Retrieved from [Link]
-
Crop Protection Network. (2024, May 20). Adjuvants with Herbicides. When and Why They Are Needed. Retrieved from [Link]
-
MDPI. (2018, November 5). A Fluorescence Sensor Capable of Real-Time Herbicide Effect Monitoring in Greenhouses and the Field. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (n.d.). Guideline to the Management of Herbicide Resistance. Retrieved from [Link]
-
Pacific Northwest Handbooks. (n.d.). SECTION S. NURSERY, GREENHOUSE, AND BULB CROPS Site Preparation. Retrieved from [Link]
-
IntechOpen. (n.d.). Climate Change Influence on Herbicide Efficacy and Weed Management. Retrieved from [Link]
-
SciTePress. (n.d.). Herbicide Efficacy Prediction Based on Object Segmentation of Glasshouse Imagery. Retrieved from [Link]
-
University of Missouri Extension. (n.d.). How to calculate herbicide rates and calibrate herbicide applicators. Retrieved from [Link]
-
CHS Agronomy. (n.d.). Successful post-emergence herbicide applications and adjuvant use. Retrieved from [Link]
-
Take Action. (2024, November 25). Take Action's 2025 Herbicide Classification Chart Now Available!. Retrieved from [Link]
-
Weed Technology. (2017, June 12). Log-Logistic Analysis of Herbicide Dose-Response Relationships. Retrieved from [Link]
-
University of Connecticut. (n.d.). Greenhouse Weed Control. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Bioassay Analysis usingR. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluating Efficacy of Preemergence Soybean Herbicides Using Field Treated Soil in Greenhouse Bioassays. Retrieved from [Link]
-
Australian Weeds Conference. (n.d.). ESTIMATING DOSE RESPONSE CURVES FOR PREDICTING GLYPHOSATE USE RATES IN AUSTRALIA. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). WSSA Bookstore. Retrieved from [Link]
-
Wiley-VCH. (n.d.). 1 Herbicide Resistance Action Committee (HRAC). Retrieved from [Link]
-
APVMA. (2020, April 7). Guidelines for efficacy evaluation of herbicides: weeds in Australian forests. Retrieved from [Link]
-
Herbicide Resistance Action Committee. (n.d.). Guideline to the Management of Herbicide Resistance. Retrieved from [Link]
-
ResearchGate. (2017, December 22). Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. Retrieved from [Link]
-
Rutgers Plant and Pest Advisory. (2020, May 7). Weather Conditions and Herbicide Performances. Retrieved from [Link]
-
PLOS. (2015, December 30). Dose-Response Analysis Using R. Retrieved from [Link]
- Google Books. (n.d.). Herbicide Handbook of the Weed Science Society of America.
-
Elders. (2024, May 22). Selecting adjuvants for post-emergent sprays. Retrieved from [Link]
-
Bayer Crop Science Canada. (2021, September 8). Understanding Herbicide Adjuvants. Retrieved from [Link]
-
UC Weed Science. (2014, July 22). new WSSA Herbicide Handbook (10th ed) now available for $95. Retrieved from [Link]
-
Scribd. (n.d.). Herbicide Handbook 2007 | PDF. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. horticulture.com.au [horticulture.com.au]
- 4. isws.org.in [isws.org.in]
- 5. jstatsoft.org [jstatsoft.org]
- 6. mdpi.com [mdpi.com]
- 7. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 8. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 9. Weather Conditions and Herbicide Performances — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 10. analyzeseeds.com [analyzeseeds.com]
- 11. Role of spray adjuvants with postemergence herbicides | Integrated Crop Management [crops.extension.iastate.edu]
- 12. Successful post-emergence herbicide applications and adjuvant use | Agronomy [chsagronomy.com]
- 13. Understanding Herbicide Adjuvants | Bayer Crop Science Canada [cropscience.bayer.ca]
- 14. researchgate.net [researchgate.net]
- 15. caws.org.nz [caws.org.nz]
- 16. hracglobal.com [hracglobal.com]
- 17. growiwm.org [growiwm.org]
- 18. hracglobal.com [hracglobal.com]
- 19. PROTECTING CROP YIELDS AND QUALITY WORLDWIDE | Herbicide Resistance Action Committee [hracglobal.com]
spectroscopic characterization of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
An Application Note for the Comprehensive Spectroscopic Characterization of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the (CAS No: 82212-14-4), a key heterocyclic building block in medicinal and agricultural chemistry.[1] We detail optimized protocols for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy, alongside High-Resolution Mass Spectrometry (HRMS). The causality behind experimental choices is explained, and expected spectral data are interpreted to provide a full structural elucidation of the molecule. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction: The Significance of a Multifunctional Heterocycle
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide, is a compound of significant interest due to its unique molecular architecture.[2] It integrates three critical pharmacophores: a sulfonamide, a tetrazole, and a substituted aniline. The sulfonamide group is a cornerstone of antibacterial agents, while the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, a common feature in drug design.[1][3] This combination makes the title compound a valuable precursor for synthesizing novel therapeutic agents and agrochemicals.[1]
Given its potential in high-value applications, unambiguous structural confirmation and purity assessment are paramount. A multi-technique spectroscopic approach is not merely confirmatory but essential for a holistic understanding of the molecule's electronic and structural properties. This guide establishes a self-validating system of protocols designed for robust and reproducible characterization.
Molecular Structure and Predicted Spectroscopic Features
The chemical structure of the target compound (C₇H₇ClN₆O₂S, MW: 274.68 g/mol ) is presented below.[1] A preliminary analysis of its functional groups allows us to predict the key features expected in each spectrum.
-
Proton Environments (for ¹H NMR): Aromatic protons (2), primary amine protons (2), sulfonamide protons (2), and a tetrazole N-H proton (1).
-
Carbon Environments (for ¹³C NMR): Seven unique carbon atoms, including four substituted aromatic carbons, two aromatic C-H carbons, and one tetrazole ring carbon.
-
Key Vibrational Modes (for FT-IR): N-H stretches (from amine, sulfonamide, tetrazole), S=O stretches (sulfonamide), aromatic C=C and C-H stretches, and C-Cl/C-S bonds.
-
Chromophores (for UV-Vis): The substituted benzene ring and the tetrazole moiety are expected to exhibit characteristic π → π* and n → π* electronic transitions.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive connectivity map of a molecule. For this compound, which has multiple exchangeable protons, the choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected as the solvent of choice because its polarity and hydrogen bond accepting capability allow for the observation of labile N-H protons from the amine, sulfonamide, and tetrazole groups, which might otherwise be broadened or exchanged in protic solvents.[5][6]
Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and dissolve it in ~0.7 mL of DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: -2 to 16 ppm.
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons, including potentially slow-relaxing N-H protons).
-
Number of Scans: 16 (adjust as needed for signal-to-noise ratio).
-
-
Data Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.
Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Utilize a 100 MHz (or corresponding frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 180 ppm.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more (as carbon signals are inherently weaker and quaternary carbons may require more scans).
-
-
Data Processing: Apply a line broadening of 1.0 Hz. Reference the solvent peak (DMSO-d₆) to δ 39.52 ppm.
Data Interpretation and Expected Results
The following tables summarize the anticipated NMR data based on the molecular structure and published data for analogous compounds.[5][6][7]
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Notes |
|---|---|---|---|---|
| ~16.0 - 17.0 | br s | 1H | Tetrazole N-H | Highly deshielded due to aromaticity and acidity. Very broad. D₂O exchangeable. |
| ~8.10 | s | 1H | Aromatic C-H | Deshielded by adjacent electron-withdrawing SO₂NH₂ and tetrazole groups. |
| ~7.50 | s | 2H | Sulfonamide SO₂NH₂ | Broad singlet due to quadrupole broadening from ¹⁴N. D₂O exchangeable. |
| ~6.80 | s | 1H | Aromatic C-H | Shielded by the ortho-amino group. |
| ~6.10 | s | 2H | Amine NH₂ | Broad signal. D₂O exchangeable. |
Table 2: Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Notes |
|---|---|---|
| ~155 | C-Tetrazole | The tetrazole carbon is characteristically deshielded.[5][7] |
| ~148 | C-NH₂ | Aromatic carbon attached to the strongly donating amino group. |
| ~140 | C-SO₂NH₂ | Aromatic carbon attached to the electron-withdrawing sulfonamide group. |
| ~132 | C-Tetrazole (ipso) | Aromatic carbon bonded to the tetrazole ring. |
| ~125 | C-H (Aromatic) | Deshielded aromatic C-H. |
| ~120 | C-Cl | Aromatic carbon attached to chlorine. |
| ~115 | C-H (Aromatic) | Shielded aromatic C-H. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Protocol: FT-IR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind the mixture thoroughly in an agate mortar to achieve a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) for 2 minutes to form a thin, transparent pellet. The transparency is crucial for minimizing light scattering.
-
Background Collection: Place the empty sample holder in the spectrometer and run a background scan. This is essential to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum.
-
Instrument Settings:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Data Interpretation and Expected Results
The FT-IR spectrum provides a unique fingerprint of the molecule, with characteristic absorption bands confirming its key functional groups.[6][8][9]
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
|---|---|---|---|
| 3480 - 3300 | Medium, Sharp (doublet) | N-H Stretch | Primary Amine (-NH₂) |
| 3350 - 3250 | Medium, Broad | N-H Stretch | Sulfonamide (-SO₂NH₂) & Tetrazole (-NH) |
| 3100 - 3000 | Weak | C-H Stretch | Aromatic C-H |
| ~1620 | Strong | N-H Bend | Primary Amine Scissoring |
| 1580 - 1450 | Medium-Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~1370 | Strong | Asymmetric S=O Stretch | Sulfonamide Group |
| ~1160 | Strong | Symmetric S=O Stretch | Sulfonamide Group |
| ~850 | Strong | C-H Bend | Out-of-plane bending for isolated aromatic H |
| ~750 | Medium | C-Cl Stretch | Carbon-Chlorine Bond |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is useful for confirming the presence of conjugated systems like aromatic rings.
Protocol: UV-Vis Analysis
-
Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the region of interest. Ethanol or Methanol are suitable choices.
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µg/mL) in the chosen solvent.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Analysis:
-
Fill a quartz cuvette with the pure solvent to serve as the reference/blank.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample from 400 nm down to 200 nm.
-
Data Interpretation and Expected Results
The spectrum is expected to show distinct absorption bands corresponding to the electronic transitions within the substituted aromatic and tetrazole rings.[4][10]
Table 4: Expected UV-Vis Absorption Maxima (λ_max)
| Approx. λ_max (nm) | Electronic Transition | Chromophore |
|---|---|---|
| ~240 - 260 | π → π* | Substituted Benzene Ring |
| ~290 - 320 | π → π* / n → π* | Conjugated system involving the benzene and tetrazole rings |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement, which is used to determine the elemental composition of a molecule. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.
Protocol: HRMS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap analyzer coupled with an ESI source.
-
Acquisition: Infuse the sample directly or via LC injection. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻.
Data Interpretation and Expected Results
The primary goal is to confirm the elemental formula through an accurate mass measurement.
Table 5: Expected HRMS Data
| Ion Mode | Ion Formula | Calculated m/z | Observed m/z |
|---|---|---|---|
| Positive | [C₇H₈ClN₆O₂S]⁺ | 275.0116 | Within 5 ppm of calculated |
| Negative | [C₇H₆ClN₆O₂S]⁻ | 273.0042 | Within 5 ppm of calculated |
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can further confirm the structure. Key expected fragmentation pathways for sulfonamides include the neutral loss of SO₂ (64.0 Da) and cleavage of the Ar-S bond.[11][12] A prominent fragment in positive mode would likely correspond to the 4-amino-2-chloro-5-(1H-tetrazol-5-yl)aniline radical cation after S-N bond cleavage.[13]
Workflow Visualization
The overall workflow for the comprehensive characterization of the title compound is depicted below.
Caption: Spectroscopic characterization workflow.
Conclusion
The orthogonal application of NMR, FT-IR, UV-Vis, and HRMS provides a robust and self-validating methodology for the complete structural characterization of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. The protocols and expected data presented in this guide serve as a reliable reference for researchers and analysts, ensuring the identity, purity, and quality of this important chemical intermediate. Adherence to these detailed procedures will yield unambiguous and reproducible results, which are critical for regulatory submissions and drug development pipelines.
References
-
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion... Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts of 5-arylamino-1H -tetrazoles (3a-i). Retrieved from [Link]
-
ChemRxiv. (n.d.). Tetrazole-containing naphthalene bis-sulfonamide Keap1-Nrf2 interaction inhibitors. Retrieved from [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) UV-vis absorption spectra of tetrazole 5o in the presence of increasing amounts of ct DNA. Retrieved from [Link]
- Prasad, K. R. S., et al. (2016). Synthesis, Characterization and Study of Antibacterial Activity of Some Novel Substituted Sulphonamide Pthalazine-Tetrazole Deri. Journal of Applicable Chemistry, 5(3), 613-620.
-
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
- Mohamed, G. G., et al. (2010). Ft-Ir and Computational Study of Sulphaguanidine. Oriental Journal of Chemistry, 26(1), 107-114.
- Tiregan, B., et al. (2006). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photochemical Reaction.
-
Ghavanloo, M., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 119(14), 8434-8482. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids for biomolecule labelling. Chemical Communications. Retrieved from [Link]
-
Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry, 43(8), 1087-97. Retrieved from [Link]
-
Gable, K. (n.d.). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]
-
science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]
-
Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. aelsindia.com [aelsindia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Ft-Ir and Computational Study of Sulphaguanidine – Oriental Journal of Chemistry [orientjchem.org]
- 10. Visible light-mediated photocatalytic coupling between tetrazoles and carboxylic acids for biomolecule labelling - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC04452E [pubs.rsc.org]
- 11. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Note: High-Purity Recovery of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole via Optimized Recrystallization
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a key intermediate in pharmaceutical synthesis.[1] Recrystallization is a robust and scalable technique for removing process-related impurities, yielding a final product of high crystalline and chemical purity essential for drug development.[2] This guide details a systematic approach to solvent selection and provides a full protocol for bulk purification, complete with troubleshooting advice and methods for purity verification.
Introduction and Scientific Principles
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a complex heterocyclic compound featuring multiple polar functional groups: a primary amine, a sulfonamide, and a tetrazole ring. This molecular architecture makes it a valuable building block but also presents challenges in purification, as impurities are often structurally similar.
Recrystallization remains the preeminent technique for purifying solid organic compounds in both laboratory and industrial settings.[3] The principle is based on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures.[4] An ideal solvent will dissolve the compound completely at an elevated temperature but will have low solubility for it at cooler temperatures, allowing the pure compound to crystallize out of the solution upon cooling while impurities remain in the mother liquor.[5] The slow, controlled formation of a crystal lattice is a highly selective process that effectively excludes foreign molecules, leading to a significant increase in purity.
Compound Profile
| Property | Value |
| Chemical Name | 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole |
| Structure | ![]() |
| CAS Number | 82212-14-4 |
| Molecular Formula | C₇H₇ClN₆O₂S |
| Molecular Weight | 274.68 g/mol |
Part A: Protocol for Recrystallization Solvent Selection
The success of any recrystallization hinges on the choice of solvent.[4] Given the polar nature of the target molecule, polar solvents are the logical starting point.[6] This protocol outlines a systematic screening process to identify an optimal single or mixed-solvent system.
3.1. Materials and Equipment
-
Crude 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
-
Small test tubes (10 x 75 mm) or vials
-
Hot plate with stirring capability
-
Ice-water bath
-
Glass stirring rods
-
Candidate Solvents: Deionized Water, Ethanol (95%), Isopropanol, Acetone, Ethyl Acetate, Acetonitrile
3.2. Screening Procedure
-
Place approximately 50 mg of the crude compound into six separate test tubes.
-
To each tube, add 0.5 mL of a different candidate solvent at room temperature.
-
Agitate each tube for 1-2 minutes. Record your observations in a table similar to Table 1. If the compound dissolves completely at room temperature, the solvent is unsuitable as a primary recrystallization solvent.
-
For solvents in which the compound did not dissolve at room temperature, heat the test tube gently on a hot plate with stirring. Add the same solvent dropwise (up to a total of 3 mL) until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur after 15-20 minutes, scratch the inside of the test tube with a glass rod just below the solvent surface to induce nucleation.[7]
-
If crystals form, place the test tube in an ice-water bath for 15 minutes to maximize crystal yield.
-
Evaluate the quality and quantity of the crystals formed. The ideal solvent is one that dissolves the compound when hot but yields a large amount of pure crystals upon cooling.[5]
-
For Mixed Solvents: If no single solvent is ideal, a mixed-solvent system can be effective.[5] Dissolve the compound in a minimum of the "good" (high-solubility) hot solvent, then add the "poor" (low-solubility) solvent dropwise until the solution becomes faintly cloudy (turbid). Add a drop or two of the "good" solvent to redissolve the cloudiness, then cool as described above. Common mixtures for sulfonamides include alcohol-water systems.[8]
3.3. Interpreting Screening Results
| Solvent | Solubility at 25°C | Solubility at Boiling | Crystal Formation on Cooling | Assessment |
| e.g., Water | Insoluble | Sparingly Soluble | Poor Yield | Unsuitable |
| e.g., Isopropanol | Sparingly Soluble | Very Soluble | Good Yield, White Crystals | Good Candidate |
| e.g., Ethyl Acetate | Soluble | Very Soluble | No Crystals | Unsuitable |
| e.g., Isopropanol/Water | - | - | Excellent Yield | Excellent Candidate |
| (This is a template for recording experimental observations.) |
Part B: Optimized Bulk Recrystallization Protocol
This protocol assumes an isopropanol/water mixture was identified as the optimal solvent system from Part A. Adjustments should be made based on your specific experimental findings.
4.1. Materials and Equipment
-
Crude 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (e.g., 10.0 g)
-
Erlenmeyer flasks (sized appropriately, e.g., 250 mL)
-
Hot plate with magnetic stirring
-
Büchner funnel and vacuum flask
-
Filter paper
-
Watch glass
-
Ice-water bath
-
Drying oven or desiccator
4.2. Step-by-Step Procedure
-
Dissolution: Place the crude solid (10.0 g) into a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (isopropanol) in portions while heating to a gentle boil with stirring. Continue adding the minimum volume of hot solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for 5-10 minutes.
-
Hot Gravity Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization.[7]
-
Induce Crystallization: To the hot, clear filtrate, add the anti-solvent (deionized water) dropwise while stirring until a persistent cloudiness appears. Add a few drops of the primary solvent (isopropanol) to redissolve the turbidity, resulting in a saturated solution.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[9]
-
Maximize Yield: Once the flask has reached room temperature (approx. 1 hour), place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent mixture (e.g., 2 x 10 mL of a 50:50 isopropanol/water mixture) to remove any residual mother liquor containing impurities.[7] Do not use excessive wash solvent, as this will reduce the yield.
-
Drying: Dry the crystals on the filter by drawing air through them for 15-20 minutes. Transfer the product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 50-60°C).
Visualization of the Purification Workflow
The following diagram outlines the logical steps of the recrystallization process, from crude material to final purity analysis.
Caption: Workflow for the recrystallization of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
Purity Assessment (Self-Validation)
To confirm the success of the purification, the final product must be analyzed.
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively assess purity. The purified compound should appear as a single spot, ideally with a different Rf value than any impurity spots visible in the crude material.
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A reverse-phase HPLC method can be developed to separate the target compound from any related substances, allowing for purity to be reported as a percentage area.[10]
-
Spectroscopy (NMR, FT-IR): Confirms the chemical identity of the purified compound and ensures no structural degradation occurred during the process.[11][12]
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the solvent's boiling point; the solution is too concentrated; cooling is too rapid. | Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent, and allow to cool much more slowly.[13] |
| No Crystals Form | The solution is not sufficiently saturated (too much solvent used); the solution is supersaturated and requires nucleation. | Boil off some of the solvent to increase concentration.[9] Try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[13] |
| Crystallization is too Fast | The solution is too concentrated; cooling is too rapid. | Add a small amount of extra hot solvent and ensure the solution cools slowly and without disturbance.[9] |
| Low Recovery/Yield | Too much solvent was used; the compound has significant solubility in the cold solvent; crystals were washed with too much or warm solvent. | Use the minimum amount of solvent necessary. Ensure adequate cooling time in the ice bath. Always wash crystals with a minimal amount of ice-cold solvent. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle organic solvents with care, avoiding sources of ignition.
-
Consult the Safety Data Sheet (SDS) for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and all solvents used before beginning work.
References
-
Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Google Patents. (n.d.). US2982771A - Purification of heterocyclic organic nitrogen compounds.
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Tianming Pharmaceutical. (n.d.). Crystallization & Solid Form Challenges for Intermediates. Retrieved from [Link]
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl... Retrieved from [Link]
-
Pharmaceutical Technology. (2007). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. Retrieved from [Link]
-
Khan, S. A., et al. (2018). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH. Retrieved from [Link]
-
Organic Process Research & Development. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. PMC - NIH. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2023). 5-Amino-4-Chloro-o-Cresol. Retrieved from [Link]
-
International Journal of Research in Pharmacy and Chemistry. (2020). A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
Molecules. (2024). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. Retrieved from [Link]
Sources
- 1. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 2. tianmingpharm.com [tianmingpharm.com]
- 3. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 4. mt.com [mt.com]
- 5. rubingroup.org [rubingroup.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ijrpc.com [ijrpc.com]
- 11. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cir-safety.org [cir-safety.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical building block. The tetrazole ring acts as a bioisostere for a carboxylic acid group, enhancing metabolic stability and membrane permeability in drug candidates.[1] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.
Overview of the Synthetic Pathway
The most prevalent and efficient method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide source.[2][3][4] For the target molecule, this involves the reaction of 2-amino-4-chloro-5-sulfamoylbenzonitrile with sodium azide (NaN₃). The reaction is typically catalyzed to enhance the electrophilicity of the nitrile carbon, thereby increasing the reaction rate and overall yield.
Caption: General workflow for the synthesis of the target tetrazole.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Question: My reaction shows low or no conversion of the starting benzonitrile, even after prolonged reaction times. What's going wrong?
Answer: This is a common issue often related to insufficient activation of the nitrile group.
-
Causality (The "Why"): The nitrile group (C≡N) is relatively unreactive towards nucleophilic attack by the azide anion (N₃⁻). A catalyst, typically a Lewis acid like a zinc or copper salt, is required to coordinate to the nitrogen atom of the nitrile.[5] This coordination withdraws electron density, making the nitrile carbon significantly more electrophilic and susceptible to attack by the azide. If the catalyst is absent, impure, or used in insufficient quantity, this activation step is inefficient, and the reaction stalls. The reaction barrier decreases as the electron-withdrawing potential of the substituent on the nitrile increases.[6]
-
Troubleshooting Steps:
-
Verify Catalyst Quality & Loading: Ensure your Lewis acid catalyst (e.g., Zinc Bromide, Zinc Chloride) is anhydrous and of high purity.[5][7] Moisture can deactivate the catalyst. Use at least a stoichiometric amount relative to the nitrile for robust activation.
-
Check Starting Material Purity: The starting benzonitrile must be pure. Impurities, particularly basic ones, can sequester the Lewis acid catalyst, rendering it ineffective. Consider purifying your starting material via recrystallization or column chromatography if its purity is questionable.
-
Increase Temperature: The reaction often requires elevated temperatures (100-170°C) to proceed at a reasonable rate, especially when using water as a solvent.[7][8] Ensure your reaction temperature is adequate and stable. Microwave-assisted synthesis can also be employed to reduce reaction times and potentially improve yields.[4]
-
Question: My reaction is complete, but I'm getting a low isolated yield after workup. Where is my product going?
Answer: Product loss during workup and isolation is often due to issues with precipitation or purification.
-
Causality (The "Why"): The tetrazole product is amphoteric. In the reaction medium (often neutral or slightly basic), it exists as a salt (e.g., sodium or zinc tetrazolate), which is typically soluble in polar solvents like water or DMF. To precipitate the product, the solution must be carefully acidified. If the pH is too low or too high, the product may remain partially dissolved. Furthermore, the product can form soluble complexes with metal ions from the catalyst.
-
Troubleshooting Steps:
-
Optimize pH for Precipitation: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl or H₂SO₄. The target pH for complete precipitation is typically between 2 and 3. Monitor the pH closely with a pH meter or test strips. Adding the acid slowly while stirring vigorously in an ice bath can improve crystal formation and yield.
-
Efficient Washing: Once the product has precipitated and been filtered, wash it thoroughly with cold water to remove any remaining inorganic salts. However, avoid excessive washing, as the product may have some slight solubility even in cold acidic water.
-
Consider Recrystallization Solvent: If you are recrystallizing the product, ensure you have chosen an appropriate solvent system. A solvent in which the product is sparingly soluble at room temperature but highly soluble when hot is ideal. Test small batches with different solvents (e.g., ethanol/water, isopropanol) to find the optimal one.
-
Question: I'm observing significant side product formation. What are these impurities and how can I prevent them?
Answer: Side products can arise from the degradation of starting materials or reactions involving the functional groups on the aromatic ring.
-
Causality (The "Why"): The starting material has three key functional groups: an amino group, a sulfamoyl group, and a nitrile. Under harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times), the sulfamoyl or amino groups could potentially undergo side reactions. While the tetrazole formation is generally robust, decomposition can occur.
-
Troubleshooting Steps:
-
Reaction Monitoring: Use TLC or HPLC to monitor the reaction's progress. This allows you to stop the reaction as soon as the starting material is consumed, preventing the formation of degradation products from over-heating.
-
Control the Temperature: Do not exceed the recommended temperature range. While higher temperatures increase the reaction rate, they also accelerate potential decomposition pathways. See the table below for a comparison of conditions.
-
Ensure Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if trace metal impurities are present.
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for this synthesis? There is no single "best" catalyst, as the optimal choice depends on the solvent, temperature, and scale. However, zinc salts (e.g., ZnBr₂ or ZnCl₂) are highly effective, especially in aqueous media.[7][9] They are inexpensive, readily available, and their use in water mitigates many safety concerns.[7] Other catalysts like copper complexes have also been shown to be highly efficient in solvents like DMSO.[3]
Q2: How does solvent choice impact the reaction? Solvent choice is critical. Water is an excellent "green" solvent choice when used with a zinc catalyst, as it is non-flammable and helps to suppress the formation of explosive heavy metal azides.[7] Aprotic polar solvents like DMF or DMSO can also be used and may result in shorter reaction times, but they are more difficult to remove and require higher safety standards.
Q3: Is it safe to use sodium azide? What precautions should I take? Sodium azide (NaN₃) is acutely toxic and can form explosive compounds.
-
Acidic Conditions: NEVER mix sodium azide with strong acids in a concentrated form. This reaction generates hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. The workup step involving acidification must be done carefully in a well-ventilated fume hood, preferably on a cooled solution to control the rate of gas evolution.
-
Heavy Metals: Avoid contact with heavy metals like lead, copper, mercury, or silver, as this can form highly shock-sensitive and explosive metal azides. Using zinc salts is generally considered safer.[7]
-
Disposal: Quench any residual azide in the aqueous filtrate with a solution of sodium nitrite followed by acidification to decompose it into nitrogen gas.
Q4: How can I confirm the purity and identity of my final product? Standard analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[3]
-
HPLC: To determine the purity of the final compound. A reverse-phase method with a C18 column using a mobile phase of acetonitrile and water with an acid modifier is a good starting point.[10]
-
Melting Point: To compare with literature values as a measure of purity.
Optimized Protocol & Data
This section provides a validated starting protocol and a summary of reaction conditions.
Optimized Experimental Protocol (Sharpless Conditions)
This protocol is adapted from the robust and safe method developed by Demko and Sharpless for tetrazole synthesis in water.[7][9]
Caption: Step-by-step experimental workflow.
Step-by-Step Methodology:
-
Charge Reactor: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-chloro-5-sulfamoylbenzonitrile (1.0 eq), sodium azide (1.5 eq), and zinc bromide (1.5 eq).
-
Add Solvent: Add deionized water to the flask (approx. 3-5 mL per gram of nitrile).
-
Heat Reaction: Heat the mixture to a gentle reflux (120-150°C oil bath temperature) with vigorous stirring. The mixture may be a thick slurry.
-
Monitor Progress: Allow the reaction to proceed for 12-24 hours. Monitor the consumption of the starting nitrile by TLC or HPLC.
-
Cool and Dilute: Once the reaction is complete, cool the mixture to room temperature. Dilute with an equal volume of water.
-
Acidify: In a well-ventilated fume hood, place the flask in an ice bath. Slowly and carefully add 3M HCl dropwise with stirring until the pH of the solution is between 2 and 3. A white precipitate will form.
-
Isolate Product: Collect the solid precipitate by vacuum filtration.
-
Wash and Dry: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent like hexane to aid in drying. Dry the product under vacuum at 50-60°C to a constant weight.
Table of Reaction Conditions for Tetrazole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Time (h) | Yield | Key Advantages & Refs |
| ZnBr₂ / ZnCl₂ | Water | 100 - 170 | 12 - 24 | Good to Excellent | High safety profile, environmentally friendly, scalable.[5][7][9] |
| Cu(II) complex | DMSO | ~120 | 8 - 12 | High | Potentially faster reaction times.[3] |
| NH₄Cl | DMF | 100 - 130 | 10 - 20 | Good | Avoids metal catalysts, but uses DMF. |
| Microwave | DMF | 150 - 200 | 0.5 - 2 | Good to Excellent | Drastically reduced reaction times.[4] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Cantillo, D. (2021). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. Retrieved from [Link]
-
Sharma Ramayanam, S. K., et al. (2024). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks, 14(6). Retrieved from [Link]
-
Mohammadi, Z., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Retrieved from [Link]
-
Various Authors. (2025). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. ResearchGate. Retrieved from [Link]
- Google Patents. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
-
Reddit r/Chempros. (2025). Problem with tetrazole formation. Retrieved from [Link]
-
Shevelev, S. A., et al. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. Retrieved from [Link]
-
Verma, R. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). ChemistrySelect, 4(24), 7215-7237. Retrieved from [Link]
-
Himo, F., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 127(8), 210-216. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of 5-substituted 1-alkyltetrazoles.
-
Reddy, T. R., et al. (2023). Synthesis of Tricyclic Tetrazoles by Cascade Diazotization/Intramolecular Radical C-H Heteroarylation of Arenes. The Journal of Organic Chemistry, 88(6), 3810-3816. Retrieved from [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. Retrieved from [Link]
-
Google Patents. (1971). United States Patent (19). Retrieved from [Link]
-
Lee, S., & Lee, Y. (2025). Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles. Organic Letters. Retrieved from [Link]
-
Patsnap. (2018). Preparation method of 2-amino-5-chlorobenzophenone. Retrieved from [Link]
-
SIELC Technologies. (2018). 2-Amino-5-chloro-4-methylbenzenesulfonic acid. Retrieved from [Link]
Sources
- 1. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. jchr.org [jchr.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. WO2011110651A1 - Process for the preparation of 5-substituted 1-alkyltetrazoles - Google Patents [patents.google.com]
- 9. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino-5-chloro-4-methylbenzenesulfonic acid | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Welcome to the technical support center for the synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential side reactions encountered during this synthesis. Our goal is to provide you with the expertise and insights needed to optimize your reaction, maximize yield, and ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A: Low yields in this synthesis typically stem from a few key areas:
-
Incomplete Reaction: The cycloaddition of azide to the nitrile is the core transformation. Insufficient reaction time, suboptimal temperature, or catalyst deactivation can lead to a significant amount of unreacted 2-amino-4-chloro-5-sulfamoylbenzonitrile remaining.
-
Side Reactions: The starting material possesses multiple reactive functional groups. The primary amino group, in particular, can undergo undesired reactions, especially under acidic conditions.
-
Suboptimal Reagents or Conditions: The purity of your starting nitrile, the activity of your azide source (e.g., sodium azide), and the choice of catalyst and solvent are critical. Water content in the solvent can also lead to hydrolysis byproducts.
-
Work-up and Isolation Losses: The product has both acidic (tetrazole) and basic (amino) functionalities, which can complicate extraction and purification, potentially leading to losses.
Q2: I'm seeing several unexpected peaks in my HPLC/LC-MS analysis. What are the most probable side products?
A: The most common impurities are derived from reactions involving the functional groups of your starting material. Key potential side products include:
-
Unreacted Starting Material: 2-Amino-4-chloro-5-sulfamoylbenzonitrile.
-
Nitrile Hydrolysis Products: 2-Amino-4-chloro-5-sulfamoylbenzamide (the amide intermediate) and 2-amino-4-chloro-5-sulfamoylbenzoic acid (the fully hydrolyzed product).
-
Sulfamoyl Group Hydrolysis Product: 5-(2-Amino-4-chlorophenyl)sulfonic acid. While generally stable, harsh conditions can lead to hydrolysis.
-
Amino Group-Derived Impurities: Under acidic conditions, especially with trace nitrite impurities, diazotization can occur, leading to the formation of a diazonium salt. This unstable intermediate can decompose to a phenol (5-(4-chloro-2-hydroxy-5-sulfamoylphenyl)-1H-tetrazole) or form azo-coupled dimers.
Q3: How critical is the purity of the starting material, 2-amino-4-chloro-5-sulfamoylbenzonitrile?
A: It is extremely critical. The synthesis of the starting nitrile often involves the dehydration of the corresponding amide (2-amino-4-chloro-5-sulfamoylbenzamide)[1][2]. If this conversion is incomplete, the residual amide will be a key impurity in your starting material and, being unreactive towards azide, will persist through to the final product, complicating purification.
Synthesis Pathway and Key Side Reactions
The desired transformation is the [3+2] cycloaddition of an azide source to the nitrile group of 2-amino-4-chloro-5-sulfamoylbenzonitrile. This reaction is typically catalyzed by a Lewis acid (e.g., ZnCl₂) or a proton source (e.g., NH₄Cl) to activate the nitrile.
Below, we delve into specific troubleshooting scenarios you may encounter.
Troubleshooting Guide
Problem 1: Significant Amount of Unreacted Starting Material
This is the most frequent issue, indicating an incomplete reaction.
Causality Analysis: The cycloaddition of azide to a nitrile can have a significant activation barrier.[1][3] Aromatic nitriles, while activated by electron-withdrawing groups, still often require elevated temperatures and/or catalysis to proceed efficiently. The catalyst, typically a Lewis acid, activates the nitrile by coordinating to the nitrogen, making the carbon more electrophilic and susceptible to attack by the azide anion.
Troubleshooting Protocol:
-
Verify Catalyst Activity: If using a Lewis acid like ZnCl₂, ensure it is anhydrous. Moisture will deactivate the catalyst. Consider using freshly opened or properly stored catalyst.
-
Optimize Reaction Temperature: Many nitrile-to-tetrazole conversions require temperatures between 100-150 °C.[1] If you are running the reaction at a lower temperature, a gradual increase (e.g., in 10 °C increments) may be necessary. Monitor the reaction by TLC or HPLC to track the consumption of the starting material.
-
Increase Reaction Time: If temperature is a concern due to potential degradation, extending the reaction time can compensate. Run a time-course experiment to determine the point of maximum conversion.
-
Check Stoichiometry: Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the azide source is used to drive the reaction to completion.
Problem 2: Presence of Nitrile Hydrolysis Byproducts
You may detect the corresponding amide or carboxylic acid in your crude product.
Causality Analysis: The presence of water, especially at elevated temperatures and under either acidic or basic conditions, can lead to the hydrolysis of the nitrile group. The reaction proceeds first to the amide (2-amino-4-chloro-5-sulfamoylbenzamide), which can be further hydrolyzed to the carboxylic acid (2-amino-4-chloro-5-sulfamoylbenzoic acid).
Troubleshooting Protocol:
-
Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents (e.g., DMF, NMP).
-
Dry Reagents: Ensure your starting nitrile and other reagents are dry. Sodium azide is hygroscopic and should be handled accordingly.
-
Control pH: If using an acidic catalyst (like NH₄Cl), avoid strongly acidic conditions which can accelerate hydrolysis. The use of neutral catalysts or conditions is preferable if hydrolysis is a persistent issue.
-
Purification Strategy: If minor amounts of these impurities are present, they can often be removed during work-up. The carboxylic acid is highly acidic and can be removed by a mild basic wash (e.g., with aqueous NaHCO₃), though care must be taken as the tetrazole product is also acidic.[4]
Problem 3: Evidence of Amino Group Side Reactions (e.g., Diazotization)
Unexpected coloration of the reaction mixture (yellow to brown) or the presence of phenolic byproducts can indicate side reactions at the primary amino group.
Causality Analysis: Aromatic primary amines can react with nitrous acid (HNO₂) to form diazonium salts.[5][6] While you are not adding nitrous acid directly, it can be formed in situ if your reagents (e.g., sodium azide or the starting aniline) are contaminated with nitrites and the reaction is run under acidic conditions.[7] The resulting diazonium salt is a versatile but often unstable intermediate that can be converted to a phenol in the presence of water.
Troubleshooting Protocol:
-
Ensure Reagent Purity: Use high-purity sodium azide and starting material, free from nitrite contamination.
-
Avoid Strongly Acidic Conditions: The formation of the reactive nitrosonium ion (NO⁺) from nitrite is acid-catalyzed.[6] Running the reaction under neutral or Lewis acidic conditions, rather than strong Brønsted acids, will suppress this side reaction.
-
Maintain Low Temperatures during Acidic Work-up: If an acidic work-up is required, perform it at low temperatures (0-5 °C) to minimize the decomposition of any trace diazonium salts that may have formed.[8]
-
Safety First: The reaction of sodium azide with acid produces hydrazoic acid (HN₃), which is highly toxic and explosive.[9] Always perform such reactions in a well-ventilated fume hood with appropriate safety precautions.
Problem 4: Hydrolysis of the Sulfamoyl Group
Detection of a sulfonic acid byproduct indicates cleavage of the S-N bond in the sulfamoyl group.
Causality Analysis: While sulfamoyl groups are generally robust, they are susceptible to hydrolysis under forcing acidic or basic conditions, particularly at elevated temperatures, yielding the corresponding sulfonic acid.[10]
Troubleshooting Protocol:
-
Moderate Reaction pH: Avoid extremes of pH during both the reaction and the work-up. Aim for conditions as close to neutral as possible.
-
Limit Reaction Temperature and Time: Use the minimum temperature and reaction time required for the conversion of the nitrile to the tetrazole to avoid prolonged exposure of the sulfamoyl group to potentially hydrolytic conditions.
-
Purification: The resulting sulfonic acid is highly polar and can typically be separated from the desired product by standard chromatographic methods or by careful extraction, utilizing the difference in acidity between the tetrazole and the sulfonic acid.
Summary of Potential Side Products and Mitigation Strategies
| Side Product ID | Structure Name | Causative Factors | Mitigation & Troubleshooting Protocol | Analytical Detection |
| SP-01 | 2-Amino-4-chloro-5-sulfamoylbenzamide | Incomplete starting material synthesis; Nitrile hydrolysis. | Use pure starting material; Employ anhydrous reaction conditions. | LC-MS, ¹H NMR |
| SP-02 | 2-Amino-4-chloro-5-sulfamoylbenzoic acid | Nitrile hydrolysis. | Use anhydrous solvents; Avoid harsh acidic/basic conditions. | LC-MS, HPLC |
| SP-03 | 5-(4-Chloro-2-hydroxy-5-sulfamoylphenyl)-1H-tetrazole | Diazotization of amino group (trace NO₂⁻ + acid) followed by hydrolysis. | Use high-purity reagents; Avoid strong Brønsted acids. | LC-MS (distinct mass change) |
| SP-04 | Azo-dimer byproduct | Diazotization followed by coupling with unreacted starting material. | Use high-purity reagents; Avoid strong Brønsted acids. | LC-MS (high mass peak), UV-Vis |
| SP-05 | 5-(2-Amino-4-chlorophenyl)sulfonic acid | Hydrolysis of the sulfamoyl group. | Avoid pH extremes; Use moderate temperature and reaction time. | LC-MS, Ion Chromatography |
Recommended Analytical Workflow
A robust analytical workflow is essential for identifying and quantifying impurities.
By understanding the potential side reactions and their underlying causes, you can proactively adjust your experimental parameters to favor the desired reaction pathway. This guide provides a framework for troubleshooting common issues, leading to a more efficient and successful synthesis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
References
-
Sharpless, K. B., et al. (2001). The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. J. Org. Chem., 66, 7945-7950. Available from: [Link]
-
Mahajan, R. N., et al. (1998). Synthesis of 2-amino-5-chlorobenzonitrile. Indian Journal of Chemical Technology, 5, 205-206. Available from: [Link]
-
Warner, B. P., et al. (2005). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. J. Org. Chem., 70(19), 7492–7497. Available from: [Link]
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Org. Lett., 3(25), 4091–4094. Available from: [Link]
-
Choy, N., et al. (2011). Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles. Org. Lett., 13(12), 3056–3059. Available from: [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides. Available from: [Link]
-
Organic Chemistry Portal. Diazotisation. Available from: [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available from: [Link]
- U.S. Patent No. 3,879,402. (1975). Process for preparing 2-chloro-5-sulfamoylbenzoic acids.
-
Siddiki, A. A., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters, 54(10), 1294-1297. Available from: [Link]
-
BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]
- U.S. Patent No. 5,292,932. (1994). Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- U.S. Patent No. 2,100,242. (1937). Preparation of 2-chloro-5-aminobenzoic acid.
-
ResearchGate. (2018). Synthesis of 2-Amino-5-chlorobenzonitrile. Available from: [Link]
- Hughes, D. L. (1996). The Sandmeyer Reaction: A Fresh Look at an Old Reaction.
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. Available from: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2017). Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. Available from: [Link]
- German Patent No. DD278473A3. (1990). PROCESS FOR THE PREPARATION OF 2-AMINO-5-CHLORO-BENZOPHENONES.
-
Wang, X., et al. (2016). Exploring Flow Procedures for Diazonium Formation. Molecules, 21(7), 913. Available from: [Link]
-
Organic Chemistry Portal. (2023). Amine synthesis by azide reduction. Available from: [Link]
-
SciELO. (2023). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. Available from: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. US2100242A - Preparation of 2-chloro-5-aminobenzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5292932A - Process for the preparation of 5-chloro-2-hydroxy-4-alkyl-benzenesulfonic acids - Google Patents [patents.google.com]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Synthesis and Reactivity of Sulfamoyl Azides and 1-Sulfamoyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [3+2] Cycloaddition for Tetrazole Ring Formation
Welcome to the technical support center for optimizing the [3+2] cycloaddition reaction for tetrazole ring formation. This guide is designed for researchers, scientists, and drug development professionals who are actively using this powerful transformation in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The advice provided is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
I. Foundational Principles of the Azide-Nitrile [3+2] Cycloaddition
The formation of a tetrazole ring via the [3+2] cycloaddition of an azide and a nitrile is a cornerstone of medicinal chemistry and materials science.[1][2] This reaction offers a direct and atom-economical route to a heterocyclic scaffold with a wide range of applications, including as a carboxylic acid bioisostere in pharmaceuticals.[1] While seemingly straightforward, the reaction's success is highly dependent on a nuanced understanding of its mechanism and the interplay of various reaction parameters.
The mechanism of this transformation has been a subject of debate, with evidence supporting both a concerted [3+2] cycloaddition and a stepwise pathway involving nucleophilic attack of the azide on the nitrile followed by cyclization.[1] The prevailing mechanism can be influenced by the nature of the azide (ionic vs. organic) and the reaction conditions employed.[1] For the synthetically versatile reaction of azide salts with nitriles, computational studies suggest a mechanism involving nitrile activation, formation of an imidoyl azide intermediate, and subsequent cyclization.[1]
This understanding is critical for troubleshooting, as issues with yield or purity can often be traced back to factors that impede these key mechanistic steps.
II. Troubleshooting Guide: Common Experimental Issues and Solutions
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of tetrazoles via [3+2] cycloaddition.
Low or No Product Yield
Question: My reaction is showing very low conversion to the desired tetrazole product, or in some cases, no product at all. What are the likely causes and how can I improve the yield?
Answer: Low or no product yield is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is essential.
1. Inadequate Nitrile Activation:
-
The "Why": The carbon atom of the nitrile group is electrophilic, but often not sufficiently so to react with the azide nucleophile at a reasonable rate, especially with electron-rich or sterically hindered nitriles.[1][3] Many successful protocols rely on activating the nitrile to increase its electrophilicity.
-
The Solution:
-
Lewis and Brønsted Acid Catalysis: The use of Lewis acids (e.g., ZnCl₂, AlCl₃) or Brønsted acids (e.g., triethylammonium chloride) can significantly enhance the reaction rate by coordinating to the nitrile nitrogen, thereby increasing the electrophilicity of the carbon.[3] Zinc salts are particularly effective and can be used in aqueous conditions.[3]
-
Catalyst Selection: A variety of catalysts have been developed to promote this reaction. For instance, cobalt(II) complexes have been shown to be highly effective, even under homogeneous conditions.[4] Nanomaterial-based catalysts, such as cobalt-nickel on magnetic mesoporous hollow spheres, have also demonstrated high activity and offer the advantage of easy separation.[5][6]
-
Solvent Choice: The choice of solvent can play a crucial role. Highly polar, aprotic solvents like DMF or DMSO are often preferred as they can help to solubilize the azide salt and stabilize charged intermediates.[1][4] In a study optimizing a cobalt-catalyzed reaction, DMSO provided a near-quantitative yield, proving superior to methanol, toluene, acetonitrile, and DMF.[4]
-
2. Suboptimal Reaction Temperature and Time:
-
The "Why": The [3+2] cycloaddition is a thermally controlled process. Insufficient temperature will result in a sluggish reaction, while excessive heat or prolonged reaction times can lead to decomposition of the starting materials or the tetrazole product.[4]
-
The Solution:
-
Temperature Screening: If you are not seeing product formation, a stepwise increase in temperature (e.g., in 10-20 °C increments) is a logical first step. Many procedures call for temperatures in the range of 100-150 °C.[1]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by providing rapid and uniform heating.[3]
-
Monitoring Reaction Progress: It is crucial to monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) to determine the optimal reaction time. A study on a cobalt-catalyzed system found that extending the reaction time beyond the optimum led to a decrease in yield due to partial thermal decomposition of the tetrazole product.[4]
-
3. Issues with Azide Reagent:
-
The "Why": The nature and source of the azide are critical. Sodium azide (NaN₃) is a common and effective source, but its reactivity can be influenced by its solubility and the presence of activating agents.
-
The Solution:
-
Azide Equivalents: Ensure you are using a sufficient excess of the azide source. Typically, 1.2 to 2.5 equivalents of sodium azide are used.[2][4]
-
Alternative Azide Sources: In some cases, in situ generation of hydrazoic acid (HN₃) using an acid source can be more effective. However, this must be done with extreme caution due to the high toxicity and explosive nature of HN₃. Trimethylsilyl azide (TMSN₃) can also be used, sometimes offering better solubility in organic solvents.
-
Formation of Side Products and Impurities
Question: I am observing significant side product formation in my reaction mixture, complicating purification. What are the common side reactions and how can I suppress them?
Answer: The formation of side products is a common challenge that can often be mitigated by carefully controlling the reaction conditions.
1. Isomeric Tetrazoles (in cases of substituted azides):
-
The "Why": When using organic azides, the cycloaddition can sometimes lead to a mixture of regioisomers (e.g., 1,4- and 1,5-disubstituted triazoles from alkynes, and analogous issues with nitriles).[7]
-
The Solution:
-
Catalyst Control: The choice of catalyst can influence regioselectivity. For example, in the related azide-alkyne cycloaddition, ruthenium catalysts can favor the 1,5-isomer, while copper catalysts typically yield the 1,4-isomer.[7] While less common for the azide-nitrile reaction leading to 5-substituted-1H-tetrazoles, careful selection of the catalytic system is still important for clean product formation.
-
Reaction Conditions: Temperature and solvent can also impact the regiochemical outcome. A thorough optimization of these parameters is recommended.
-
2. Decomposition Products:
-
The "Why": As mentioned previously, high temperatures can lead to the decomposition of the tetrazole ring.[4] Additionally, some starting materials or intermediates may be unstable under the reaction conditions.
-
The Solution:
-
Optimize Temperature and Time: Carefully monitor the reaction to avoid prolonged heating after the reaction has reached completion.
-
Inert Atmosphere: If your substrates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
Challenges in Product Isolation and Purification
Question: I am having difficulty isolating my tetrazole product in a pure form. What are some effective work-up and purification strategies?
Answer: The acidic nature of the 1H-tetrazole proton can complicate extraction, and the polarity of the product can make chromatographic purification challenging.
1. Work-up Procedure:
-
The "Why": The tetrazole proton is acidic, and the resulting tetrazolate anion is highly polar and water-soluble. A standard aqueous work-up without pH adjustment can lead to loss of product into the aqueous layer.
-
The Solution:
-
Acidification: After the reaction is complete, the mixture should be cooled and then acidified (e.g., with dilute HCl) to a pH of ~2-3. This protonates the tetrazolate anion, making the tetrazole product less polar and more soluble in organic solvents, facilitating its extraction.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product. The combined organic layers can then be washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.[4]
-
2. Purification:
-
The "Why": The polarity of tetrazoles can lead to streaking on silica gel columns. Residual inorganic salts from the reaction can also co-elute with the product.
-
The Solution:
-
Column Chromatography: If column chromatography is necessary, a polar solvent system is typically required. A gradient elution from a less polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is often effective. Adding a small amount of acetic acid to the eluent can sometimes improve peak shape by suppressing the ionization of the tetrazole on the silica gel.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Removal of Metal Catalysts: If a homogeneous catalyst was used, it may need to be removed. This can sometimes be achieved by washing the organic extract with a solution that can chelate the metal (e.g., aqueous ammonia for some copper catalysts). The use of heterogeneous or magnetic catalysts simplifies this process, as they can be removed by filtration or with a magnet.[5][8]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when performing this reaction?
A1: Safety is paramount, especially when working with azides.
-
Sodium Azide Handling: Sodium azide (NaN₃) is acutely toxic. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[9] Avoid using metal spatulas to handle solid azides, as this can lead to the formation of shock-sensitive heavy metal azides.[9]
-
Hydrazoic Acid (HN₃): Avoid the formation of hydrazoic acid, which is highly toxic and explosive. Do not mix sodium azide with strong acids unless you have the proper engineering controls and safety protocols in place. Acidification during the work-up should be done carefully and in a fume hood.
-
Heavy Metal Azides: Avoid contact of sodium azide with heavy metals (e.g., lead, copper, mercury) and their salts, as this can form highly explosive compounds. Ensure your glassware is clean and free from heavy metal contamination.
Q2: Can I use this reaction for sterically hindered nitriles?
A2: Yes, but it may require more forcing conditions. Sterically hindered nitriles will react more slowly. The use of microwave irradiation, higher temperatures, and an effective catalyst are often necessary to achieve good yields.[3]
Q3: My nitrile has other functional groups. Will they interfere with the reaction?
A3: The [3+2] cycloaddition is generally compatible with a wide range of functional groups.[3][10] However, highly acidic or basic functional groups may interfere with the catalyst or the azide. It is always advisable to perform a small-scale test reaction to assess compatibility. Functional groups that are sensitive to high temperatures may also be problematic.
Q4: What is the difference between using an organic azide versus an azide salt?
A4: The reaction mechanism and scope can differ significantly.[1]
-
Organic Azides (R-N₃): These reactions are often true concerted [3+2] cycloadditions. They typically require highly activated (electron-deficient) nitriles to proceed efficiently.[1]
-
Azide Salts (e.g., NaN₃): This is a more broadly applicable method that works for a wider range of nitriles, including both electron-rich and electron-poor substrates.[1][3] The reaction is thought to proceed through a stepwise mechanism involving nitrile activation.[1]
Q5: How can I improve the "greenness" of my tetrazole synthesis?
A5: Several strategies can be employed to make the synthesis more environmentally friendly.
-
Catalysis: Using a recyclable heterogeneous or nanocatalyst can reduce waste and catalyst consumption.[5][6][8]
-
Solvent Choice: While DMSO and DMF are effective, exploring greener solvents or even solvent-free conditions is a worthwhile endeavor.[8] Some reactions have been shown to work well in water with the appropriate catalyst.[3]
-
Energy Input: Microwave synthesis can reduce reaction times and energy consumption compared to conventional heating.[3]
-
Atom Economy: The [3+2] cycloaddition is inherently atom-economical, as all atoms of the reactants are incorporated into the product.
IV. Visual Summaries and Workflows
Reaction Parameter Optimization Workflow
Caption: A systematic workflow for optimizing the [3+2] cycloaddition.
Mechanistic Overview: Lewis Acid Catalyzed Azide-Nitrile Cycloaddition
Caption: Simplified mechanism of Lewis acid-catalyzed tetrazole formation.
V. Quantitative Data Summary
Table 1: Recommended Starting Conditions for Reaction Optimization
| Parameter | Recommended Range/Value | Rationale |
| Solvent | DMSO, DMF | High polarity aids in dissolving NaN₃ and stabilizing intermediates.[4] |
| Azide Source | Sodium Azide (NaN₃) | Readily available, effective, and widely used. |
| Azide Stoichiometry | 1.2 - 2.5 equivalents | A slight to moderate excess ensures complete consumption of the nitrile.[2][4] |
| Catalyst | ZnCl₂ (10-20 mol%) | An effective and inexpensive Lewis acid catalyst.[3] |
| Temperature | 110 - 130 °C | A good starting range to balance reaction rate and potential decomposition.[4] |
| Heating Method | Oil bath or Microwave | Microwave can offer faster reaction times and improved yields.[3] |
VI. Experimental Protocols
Protocol 1: General Procedure for Zinc-Catalyzed Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a generalized representation based on common literature procedures.[3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nitrile (1.0 eq), sodium azide (1.5 eq), and zinc chloride (0.2 eq).
-
Solvent Addition: Add the chosen solvent (e.g., DMF or water, approx. 0.5 M concentration with respect to the nitrile).
-
Heating: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting nitrile is consumed (typically 8-24 hours).
-
Cooling: Once complete, cool the reaction mixture to room temperature.
-
Work-up (Acidification): Carefully pour the reaction mixture into a beaker containing ice and water. Slowly add 2M HCl with stirring until the pH of the solution is approximately 2-3.
-
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-substituted-1H-tetrazole.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]
-
Himo, F., Demko, Z. P., & Sharpless, K. B. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216. [Link]
-
Majumder, A., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. [Link]
-
Dömling, A. (2020). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 120(15), 7477-7530. [Link]
-
Verma, S., et al. (2021). Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(62), 39397-39423. [Link]
-
Pouliot, M., et al. (2016). Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction. Tetrahedron Letters, 57(25), 2844-2846. [Link]
-
Ahmadi, S., et al. (2024). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 14(1), 44-54. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. (2024). SSRN Electronic Journal. [Link]
-
Ahmadi, S., et al. (2025). Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 14(1), 44-54. [Link]
-
Guranova, N., et al. (2013). Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters, 15(22), 5822–5825. [Link]
-
University of California, Berkeley - Environment, Health & Safety. (n.d.). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Synthesis of 2-aryl-2H-tetrazoles via a regioselective [3+2] cycloaddition reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Sulfonamide Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven solutions to the common and complex challenges encountered during the purification of sulfonamide compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and achieve high-purity products.
Section 1: Troubleshooting Recrystallization
Recrystallization is the most common method for purifying solid organic compounds, but the unique physicochemical properties of sulfonamides can present significant hurdles. This section addresses the most frequently encountered issues in a question-and-answer format.
Q1: My sulfonamide product has poor solubility in all common single solvents. How can I effectively recrystallize it?
A1: Causality & Solution
This is a classic challenge with sulfonamides, which often exhibit a frustrating combination of being sparingly soluble in non-polar solvents and only slightly more soluble in polar ones. The key is to use a binary solvent system, often called the "solvent/anti-solvent" method.[1]
-
The Principle: You dissolve the crude sulfonamide in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a miscible "anti-solvent" (in which the sulfonamide is poorly soluble) dropwise until the solution becomes faintly cloudy (the saturation point). The subsequent slow cooling allows for the gradual formation of pure crystals.
-
Expert Insight: The choice of solvent pair is critical. For many sulfonamides, polar protic solvents paired with water are effective. For instance, ethanol-water or isopropanol-water mixtures are excellent starting points.[2] The polarity difference between the two solvents should be significant enough to modulate solubility effectively but not so great that it causes the product to precipitate out as an oil.
-
Troubleshooting: If the compound precipitates too quickly upon adding the anti-solvent, re-heat the solution to redissolve the solid and add a small amount of the "good" solvent before resuming the anti-solvent addition.
Q2: My recrystallization yield is consistently low. What are the primary causes and how can I improve recovery?
A2: Causality & Solution
Low yield is a common issue that can almost always be traced back to one of a few experimental parameters.
-
Excess Solvent: The most frequent error is using too much solvent to dissolve the crude product.[1] Remember, the goal is to create a saturated solution at high temperature. Any excess solvent will retain a significant portion of your product in the mother liquor upon cooling.
-
Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated crude material until the last bit dissolves.[3]
-
-
Incomplete Cooling: Crystallization is a thermodynamic process dependent on the solubility difference between hot and cold temperatures. Insufficient cooling means less product will precipitate.
-
Solution: After the flask has cooled slowly to room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize crystal formation and recovery.[2]
-
-
Premature Crystallization: If crystals form during a hot filtration step (used to remove insoluble impurities), significant product loss can occur.
Q3: My product is "oiling out" instead of forming solid crystals. What is happening and how can it be prevented?
A3: Causality & Solution
"Oiling out" occurs when the dissolved sulfonamide separates from the solution as a liquid phase rather than a crystalline solid.[2] This is typically due to one of two reasons: the melting point of the solid is lower than the boiling point of the solvent, or the solution is too highly supersaturated, often due to high impurity levels.[2] An oiled-out product is almost always impure.
-
Solutions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to reduce the saturation level. Allow this slightly more dilute solution to cool more slowly.[2]
-
Lower the Temperature: Ensure the solution temperature is below the melting point of your compound before crystallization begins. You might need to select a lower-boiling point solvent.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a seed crystal of the pure compound to provide a nucleation site.[2]
-
Change Solvents: The solvent may be too nonpolar. Switch to a more polar solvent system to improve the interaction between the solvent and your sulfonamide.[2]
-
Q4: My product forms an amorphous powder, not well-defined crystals. Why does this happen and does it matter?
A4: Causality & Solution
Amorphous solids form when molecules solidify too rapidly, preventing them from arranging into an ordered, thermodynamically stable crystal lattice.[1] This often happens when a solution is cooled too quickly, causing the compound to "crash out."
-
Why it Matters: The crystalline state is generally more stable and often required for consistent physical properties (e.g., melting point, dissolution rate), which is critical in pharmaceutical development.[1]
-
Solutions:
-
Reduce Cooling Rate: This is the most critical factor. Allow the flask to cool slowly on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath. Slow cooling is essential for growing larger, more ordered crystals.[1][4]
-
Reduce Supersaturation: Use slightly more than the minimum amount of hot solvent. This keeps the compound in solution longer during the cooling phase, giving molecules more time to align into a crystal lattice.
-
Section 2: Chromatographic Purification Strategies
When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step.
Q5: When should I choose column chromatography over recrystallization for my sulfonamide?
A5: Decision Criteria
The choice depends on the nature of the impurities and the properties of your target compound.
-
Choose Column Chromatography When:
-
Impurities have very similar solubility profiles to your product, making separation by recrystallization ineffective.
-
The product is an oil or a low-melting solid that is difficult to crystallize.
-
Multiple impurities are present that need to be separated simultaneously.
-
You need to isolate a small amount of a highly pure compound from a complex mixture, for example, for structural identification of an impurity.[5]
-
-
Choose Recrystallization When:
-
You are performing a large-scale purification (>10-20 g), as chromatography can be cumbersome and expensive.
-
The impurities are present in small amounts and have significantly different solubilities than the main product.
-
Q6: My sulfonamide is streaking badly on a silica gel TLC plate/column. What are the likely causes?
A6: Causality & Solution
Streaking is usually caused by overloading the stationary phase or by strong interactions between the analyte and the silica gel, often due to the acidic nature of the sulfonamide proton.
-
Overloading: Too much compound has been spotted on the TLC plate or loaded onto the column.
-
Solution: Use a more dilute solution for TLC spotting. For column chromatography, ensure you are not exceeding the loading capacity of the silica (typically 1-5% of the silica weight).
-
-
Strong Acidic Interaction: The N-H proton of the sulfonamide group (-SO₂NH-) can be acidic and interact very strongly with the slightly acidic silica gel surface, leading to poor elution and band tailing.
-
Solution: Add a small amount of a modifying acid, like acetic acid or formic acid (0.1-1%), to the mobile phase. This protonates the silica surface silanol groups, reducing their interaction with your compound and leading to sharper bands.
-
Section 3: Purity Analysis & Verification
Purification is incomplete without rigorous analytical verification.
Q7: What are the most reliable methods to confirm the purity of my final sulfonamide compound?
A7: Comparative Analysis
No single technique tells the whole story. A combination of methods provides the most definitive assessment of purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are considered the gold standards for quantitative purity analysis.
| Technique | Principle | Information Obtained | Key Advantages | Common Limitations |
| HPLC | Differential partitioning between a stationary and mobile phase. | Retention time, peak area (% purity).[6] | Robust, highly quantitative, excellent for routine quality control.[6] | Requires reference standards for absolute quantification; potential for co-elution of impurities. |
| LC-MS | HPLC separation followed by mass spectrometry detection. | Retention time, molecular weight confirmation, impurity identification. | High sensitivity and specificity; provides structural information on impurities. | More complex instrumentation; response factors can vary, making quantification less straightforward without standards. |
| NMR | Nuclear magnetic resonance spectroscopy. | Chemical structure confirmation, presence of solvent/impurities. | Provides definitive structural proof; can quantify impurities if they have unique signals. | Lower sensitivity compared to LC-MS; complex spectra can make minor impurity detection difficult. |
| TLC | Differential adsorption on a thin layer adsorbent.[7] | Retention factor (Rf), qualitative assessment of impurity presence.[6] | Fast, inexpensive, excellent for reaction monitoring and solvent system screening.[8] | Not quantitative; lower resolution and sensitivity compared to HPLC. |
Q8: How can I assess the physical form (crystalline vs. amorphous) of my purified compound?
A8: Analytical Techniques
Visual inspection is not sufficient. Specific analytical techniques are required to confirm the solid-state form.
-
X-Ray Powder Diffraction (XRPD): This is the definitive method. Crystalline materials produce a pattern of sharp, distinct peaks, while amorphous materials yield a broad, diffuse halo.[1]
-
Differential Scanning Calorimetry (DSC): This technique measures heat flow versus temperature. A crystalline solid will show a sharp melting endotherm, whereas an amorphous solid typically shows a broader glass transition.[1]
-
Microscopy: Visual inspection under a polarized light microscope can provide qualitative information about crystal morphology (shape and habit).[1]
Visual Diagrams & Workflows
Diagram 1: Troubleshooting Recrystallization
This decision tree provides a logical path for diagnosing and solving common recrystallization problems.
Caption: A generalized workflow for the purification and analysis of sulfonamide compounds.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a suitable single solvent is found where the sulfonamide is highly soluble when hot and poorly soluble when cold. [1]
-
Dissolution: Place the crude sulfonamide in an Erlenmeyer flask with a stir bar. Add the minimum amount of solvent to cover the solid. Heat the mixture to boiling with stirring.
-
Saturation: Continue adding small portions of hot solvent until the solid just dissolves completely. [3]3. Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask. [3]5. Cooling: Once at room temperature, place the flask in an ice-water bath for 15-20 minutes to maximize crystal yield. [1]6. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Solvent/Anti-Solvent Recrystallization
Use this method when no suitable single solvent can be found.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature or with gentle heating.
-
Addition of Anti-Solvent: While stirring, add the "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.
-
Crystallization: Cover the flask and allow it to stand undisturbed. Slow cooling or slow evaporation of the more volatile solvent will induce crystallization.
-
Isolation & Drying: Once crystal formation is complete, isolate, wash, and dry the product as described in Protocol 1.
References
- Al-Trawneh, S. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Source URL not available]
-
Tzfournari, A., et al. (2022). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. Retrieved from [Link]
- Xie, Y., et al. (2017). Method for preparing high-purity sulfonamide compound, and intermediate.... Google Patents.
-
YMER. (2024). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Retrieved from [Link]
-
Duan, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. Retrieved from [Link]
- Heinemann, B., et al. (1957). Sulfonamide purification process. Google Patents.
- Xie, Y., et al. (2016). Method for preparing high-purity sulfonamide compound, and.... Google Patents.
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. Retrieved from [Link]
-
Patel, K. N., et al. (2021). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide.... ResearchGate. Retrieved from [Link]
-
Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Retrieved from [Link]
-
Ashraf-Khorasani, M., & Taylor, L. T. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from [Link]
- Haagsma, N., et al. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. [Source URL not available]
-
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. Retrieved from [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. rjptonline.org [rjptonline.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. tandfonline.com [tandfonline.com]
improving solubility of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole for in vitro assays
Topic: Improving the Solubility of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Welcome to the technical support guide for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in their in vitro assays. We will explore the chemical rationale behind these challenges and offer validated, step-by-step protocols to achieve reliable and reproducible results.
Understanding the Molecule: Why is Solubility a Challenge?
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a complex molecule with multiple functional groups that dictate its solubility behavior.[1] Its structure contains both acidic and basic moieties, making its solubility highly dependent on the pH of the surrounding medium.
-
Two Acidic Protons:
-
1H-Tetrazole Ring: The proton on the tetrazole ring is significantly acidic, with a pKa value similar to that of a carboxylic acid, typically around 4.9.[2][3][4] At a pH above this value, the ring deprotonates to form a much more water-soluble anionic salt.
-
Sulfonamide Group (-SO₂NH₂): The sulfonamide proton is also acidic, but to a lesser extent, with a pKa generally in the range of 9-10. Deprotonation at this site requires more alkaline conditions.
-
-
One Basic Group:
-
Amino Group (-NH₂): The aromatic amino group is weakly basic. At acidic pH, it can become protonated to form a cationic ammonium salt (-NH₃⁺), which can also increase aqueous solubility.
-
This trifecta of ionizable groups means the compound's net charge—and therefore its solubility in aqueous buffers—is a direct function of pH. At physiological pH (~7.4), the tetrazole ring will be deprotonated (anionic), while the amino and sulfonamide groups will be predominantly neutral, leading to a molecule with a net negative charge that should have improved, but potentially still limited, aqueous solubility. The primary challenge arises when a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous assay buffer, causing the compound to crash out of solution.[5][6]
Frequently Asked Questions & Troubleshooting Guide
Q1: I dissolved my compound in 100% DMSO to make a 10 mM stock, but it precipitated immediately when I diluted it into my PBS buffer (pH 7.4). What is happening?
This is the most common issue encountered with poorly soluble compounds.[7] While DMSO is an excellent solvent for a wide range of organic molecules, its miscibility with water does not guarantee that the compound will remain dissolved upon dilution.[5][6] The phenomenon you are observing is a classic case of a solvent shift, where the compound moves from a favorable organic environment (DMSO) to a much less favorable aqueous one, causing it to precipitate.
Core Reason: The aqueous buffer cannot accommodate the high local concentration of the compound as the DMSO disperses. Even if the final concentration is theoretically below the compound's maximum aqueous solubility, the kinetics of dilution can cause localized supersaturation and precipitation.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Q2: How can I use pH to improve the solubility of my compound?
Given the acidic nature of the tetrazole ring (pKa ~4.9), increasing the pH of your aqueous buffer will significantly enhance solubility by ensuring the compound exists as its more soluble anionic salt.[2][7]
Expert Insight: While physiological pH (7.4) is above the tetrazole pKa, moving to a slightly more basic pH (e.g., 8.0-9.0) can further increase the solubility margin without drastically affecting most cell-based or enzymatic assays. This approach ensures that the equilibrium is strongly shifted towards the deprotonated, soluble form.
-
Prepare Alkaline Buffer: Prepare your primary assay buffer (e.g., Tris or HEPES) and adjust the pH to 8.0, 8.5, or 9.0. Note: Do not use phosphate buffers (PBS) if you plan to work with concentrations >10 µM, as phosphate salts of some compounds can have low solubility.
-
Prepare a Basic Aqueous Stock: Instead of dissolving directly in 100% DMSO, try creating a 1 mM stock solution in a dilute basic solution.
-
Weigh the compound into a sterile microfuge tube.
-
Add a small volume of 10-50 mM NaOH to dissolve the compound.
-
Immediately dilute this basic stock into your pH-adjusted assay buffer to reach the final desired concentration.
-
-
Alternative Method (DMSO stock):
-
Prepare a high-concentration stock (e.g., 10-20 mM) in 100% DMSO.
-
Perform serial dilutions in DMSO.[8]
-
For the final step, dilute the DMSO stock directly into your pH-adjusted assay buffer, ensuring vigorous mixing (vortexing) during addition to rapidly disperse the DMSO and prevent localized precipitation.[8]
-
-
Verification: After dilution, visually inspect the solution for any signs of precipitation (Tyndall effect using a laser pointer can help detect fine particulates). Centrifuge the tube (e.g., 14,000 x g for 10 minutes) and check for a pellet.
Q3: My assay is sensitive to high pH. Are there other strategies I can use?
Yes. If modifying the pH is not an option, you can employ solubility-enhancing excipients. These are additives that help keep hydrophobic compounds in solution.[9]
Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of other organic compounds.[10][11]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), propylene glycol, or ethanol.
-
Important Consideration: The final concentration of any co-solvent must be tested for its effect on your specific assay system (e.g., cell viability, enzyme activity).[12][13] Typically, concentrations are kept between 1-5%.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[14] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is itself water-soluble.[15][16][17] This is a highly effective method for increasing aqueous solubility with minimal impact on the biological system.[14][18][19]
-
Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and low toxicity.[19]
-
Prepare HP-β-CD Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your standard assay buffer (e.g., pH 7.4 PBS or HEPES). Gentle warming and stirring may be required to fully dissolve the cyclodextrin.
-
Create Compound-Cyclodextrin Complex:
-
Add your DMSO stock solution of the compound directly to the HP-β-CD solution.
-
Alternatively, for a DMSO-free final solution, add the solid compound directly to the HP-β-CD solution.
-
-
Incubate: Vortex the mixture vigorously and incubate at room temperature or 37°C for 1-4 hours with shaking to allow for the formation of the inclusion complex.
-
Sterilize & Use: Sterilize the final solution through a 0.22 µm filter. This is now your aqueous stock solution, which can be further diluted in the assay buffer as needed.
Summary of Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Recommended Starting Point |
| DMSO Stock | Organic Solvent | Simple, fast, good for high concentrations.[20][21] | High risk of precipitation in aqueous buffer.[22] Potential for cell toxicity at >0.5%.[23] | 10 mM stock, dilute to ≤0.5% final DMSO. |
| pH Adjustment | Salt Formation | Highly effective for ionizable compounds, inexpensive.[24] | May not be compatible with all biological assays. | Adjust assay buffer to pH 8.0-8.5. |
| Co-solvents | Increase solvent polarity | Can be effective for moderately hydrophobic compounds. | Must validate co-solvent compatibility with the assay.[10] | 1-5% PEG 400 in final assay buffer. |
| Cyclodextrins | Inclusion Complex | Highly effective, low toxicity, often assay-compatible.[14][15] | More expensive, requires incubation step. | Prepare a 20% HP-β-CD solution. |
Visualizing the Impact of pH on Molecular Charge
The ionization state of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole changes dramatically with pH, directly impacting its solubility.
Caption: Ionization states of the compound at different pH values.
References
-
Tetrazole - Wikipedia. Wikipedia. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. [Link]
-
Drug Solubility: Importance and Enhancement Techniques - PMC. NIH National Library of Medicine. [Link]
-
How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]
-
Study on increasing the solubility and dissolution rate of sulfamethoxazole by cyclodextrins. African Journal of Pharmacy and Pharmacology. [Link]
-
Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. [Link]
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]
-
1H-Tetrazole | CH2N4 | CID 67519 - PubChem. PubChem. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Stock Solutions 101: Everything You Need to Know. G-Biosciences. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. NIH National Library of Medicine. [Link]
-
Solutions and dilutions: working with stock solutions. Rice University. [Link]
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]
-
How to enhance drug solubility for in vitro assays? ResearchGate. [Link]
-
How to Make Accurate Stock Solutions. Bitesize Bio. [Link]
-
In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase. Indian Journal of Pharmaceutical Sciences. [Link]
-
Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media | Request PDF. ResearchGate. [Link]
-
5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
-
Can we predict compound precipitation in DMSO stocks? Sussex Drug Discovery Centre. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
-
Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. [Link]
-
Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. NIH National Library of Medicine. [Link]
-
Lab Skills: Preparing Stock Solutions. YouTube. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
-
5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]
-
How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. [Link]
-
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC. NIH National Library of Medicine. [Link]
-
Aminotetrazole | CH3N5 | CID 20467 - PubChem. NIH National Library of Medicine. [Link]
-
Chemical Properties of 1H-Tetrazol-5-amine (CAS 4418-61-5). Cheméo. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tetrazole - Wikipedia [en.wikipedia.org]
- 3. Tetrazole CAS#: 288-94-8 [m.chemicalbook.com]
- 4. Tetrazole | 288-94-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. touroscholar.touro.edu [touroscholar.touro.edu]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. academicjournals.org [academicjournals.org]
- 19. mdpi.com [mdpi.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
- 22. ziath.com [ziath.com]
- 23. researchgate.net [researchgate.net]
- 24. ascendiacdmo.com [ascendiacdmo.com]
Carbonic Anhydrase Inhibitor Assays: A Technical Support Troubleshooting Guide
From the desk of a Senior Application Scientist
Welcome to the technical support center for carbonic anhydrase (CA) inhibitor assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering common issues, particularly high background signals, during their experiments. My goal is to provide you with not just solutions, but a deeper understanding of the underlying principles of these assays to empower your troubleshooting efforts.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My negative control (no enzyme) shows a high and increasing absorbance reading. What is causing this?
This is one of the most common issues in CA assays that use p-nitrophenyl acetate (pNPA) as a substrate. The high background is typically due to the spontaneous, non-enzymatic hydrolysis of pNPA .
The Underlying Chemistry: p-Nitrophenyl acetate is an ester that can be hydrolyzed by the esterase activity of carbonic anhydrase.[1][2] However, it is also inherently unstable in aqueous solutions, especially at neutral to alkaline pH, and will break down on its own to form p-nitrophenolate, which is a yellow-colored product that absorbs light at around 405 nm.[3][4] This non-enzymatic reaction contributes directly to your background signal.
Troubleshooting Steps:
-
Always Run a "No-Enzyme" Control: This is non-negotiable. You must have a control well/cuvette for each condition that contains everything except the enzyme. The rate of absorbance increase in this control is the rate of spontaneous hydrolysis, which must be subtracted from the rate of your enzyme-catalyzed reaction.[3][5]
-
Prepare Substrate Fresh: The instability of pNPA means you should prepare your working solution immediately before starting the assay.[3] Do not use pNPA solutions that have been stored in aqueous buffer for an extended period.
-
Optimize pH: While CA activity is often optimal at a slightly alkaline pH, this also increases the rate of spontaneous pNPA hydrolysis.[4] If the background is unmanageable, consider slightly lowering the assay pH. You will need to validate that your enzyme is still sufficiently active at this new pH.
-
Check Buffer Purity: Ensure your buffer components are free of any contaminating nucleophiles or catalysts that could accelerate pNPA breakdown.
Q2: I'm seeing a high background signal even in wells containing my enzyme and a known, potent inhibitor. What could be wrong?
When a saturating concentration of a potent inhibitor fails to bring the signal down to the level of the "no-enzyme" control, it suggests other factors are at play besides your target CA's activity.
Possible Causes & Solutions:
-
Contaminating Esterase Activity: Your purified carbonic anhydrase might be contaminated with other esterases from the expression host (e.g., E. coli). These contaminating enzymes would also hydrolyze pNPA but would not be inhibited by your CA-specific inhibitor.
-
Solution: Verify the purity of your enzyme preparation using SDS-PAGE. If contaminants are present, further purification steps (e.g., ion exchange or size exclusion chromatography) may be necessary.
-
-
Inhibitor Insolubility or Inactivity: The inhibitor may not be fully dissolved at the concentration you are using, or it may have degraded.
-
Solution: Visually inspect your inhibitor stock and working solutions for any precipitation. Determine the solubility limit of your compound in the final assay buffer. Always prepare fresh dilutions of your inhibitor from a validated stock.
-
-
Assay Artifacts: Some inhibitor compounds can interfere with the assay readout directly. They might absorb light at the same wavelength as the product, or they could form aggregates that scatter light.[6]
-
Solution: Run a control that contains the inhibitor and the substrate, but no enzyme. This will tell you if the compound itself is contributing to the signal.
-
Below is a decision tree to help diagnose the source of high background noise in your assay.
Caption: Troubleshooting Decision Tree for High Background.
Q3: My dose-response curves for inhibitors plateau at a high level of residual activity and don't reach zero. Why?
This is a critical observation that can point to fundamental issues with the assay or the inhibitor's mechanism. An inhibitor should, at a sufficiently high concentration, reduce the specific enzyme activity to zero (or close to it).[7] If it doesn't, you may be observing an artifact.
Expert Analysis:
A plateau at, for example, 40% residual activity, even at high inhibitor concentrations, suggests that 40% of the signal you are measuring is not coming from the target enzyme's activity.[7] This can be caused by the same issues described in Q2, such as contaminating enzymes or assay interference. The shape of the inhibition curve itself can be a strong indicator that the assay has problems and that the calculated IC50 or Ki values may not be reliable.[7]
Workflow for Investigation:
Caption: Workflow for Investigating Incomplete Inhibition.
Protocols & Data Tables
Protocol: Standard pNPA Esterase Assay for Carbonic Anhydrase
This protocol provides a starting point. Concentrations of enzyme and pNPA may need to be optimized.
Materials:
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5
-
Bovine Carbonic Anhydrase (bCA): Stock at 1 mg/mL in a suitable buffer.
-
p-Nitrophenyl acetate (pNPA): Stock at 30 mM in acetonitrile.
-
Inhibitor (e.g., Acetazolamide): Stock in DMSO.
-
96-well clear, flat-bottom plate.
Procedure:
-
Prepare Reagents:
-
Dilute bCA to a working concentration (e.g., 20 µg/mL) in Assay Buffer. Keep on ice.[8]
-
Prepare inhibitor dilutions in Assay Buffer containing a final DMSO concentration of 1% or less.
-
Immediately before use, prepare the pNPA working solution by diluting the stock to 3 mM in Assay Buffer.
-
-
Set up the Assay Plate:
-
Blank (No Enzyme): 180 µL Assay Buffer
-
Positive Control (100% Activity): 160 µL Assay Buffer + 20 µL bCA working stock.
-
Inhibitor Wells: 160 µL of each inhibitor dilution + 20 µL bCA working stock.
-
Mix and pre-incubate the plate at room temperature for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add 20 µL of the 3 mM pNPA working solution to all wells to start the reaction (final volume = 200 µL, final pNPA concentration = 0.3 mM).
-
Mix briefly on a plate shaker.
-
-
Measure Absorbance:
-
Immediately place the plate in a spectrophotometric plate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 5-10 minutes (kinetic mode).
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Subtract the rate of the "Blank" from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control.
-
Table 1: Troubleshooting Summary
| Symptom | Most Likely Cause | Recommended Action |
| High signal in "no-enzyme" control | Spontaneous hydrolysis of pNPA | Prepare pNPA fresh; always subtract this background rate.[3] |
| High signal with potent inhibitor | Contaminating esterases or inhibitor failure | Check enzyme purity (SDS-PAGE); confirm inhibitor solubility and activity. |
| Non-linear reaction progress curves | Substrate depletion or enzyme instability | Lower the enzyme concentration; ensure assay is in the initial velocity phase. |
| Inhibition curve plateaus >10% | Assay artifact or non-specific signal | Run controls for inhibitor absorbance/scattering; check for contaminating enzymes.[7] |
References
-
Ahn, J., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Assay Guidance Manual. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]
-
Genisa, A. C., et al. (2021). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. Available at: [Link]
-
Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Lindskog, S., & Wistrand, J. (2020). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. The Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. ResearchGate. Available at: [Link]
-
Supuran, C. T. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. MDPI. Available at: [Link]
-
Süpke, F., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. irejournals.com [irejournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
Carbonic Anhydrase Inhibition Assays: A Technical Support Guide for Ensuring Reproducibility
Welcome to the Technical Support Center for Carbonic Anhydrase (CA) Inhibition Assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering reproducibility challenges. Carbonic anhydrases are a vital class of metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water to bicarbonate and protons.[1] Their physiological importance in processes like pH regulation, respiration, and secretion makes them a key target for drug discovery.[1][2] However, the assays used to measure their inhibition can be sensitive to a variety of factors, leading to inconsistent and unreliable results.
This document provides in-depth, experience-based answers to common problems, explains the science behind the troubleshooting steps, and offers validated protocols to enhance the accuracy and reliability of your findings.
Section 1: Foundational Questions & First Principles
This section addresses fundamental questions about the assay's components and common sources of initial errors. Understanding these principles is the first step toward robust and reproducible results.
Q1: My baseline enzyme activity is fluctuating between experiments. What are the most likely causes?
This is a classic and critical problem. An unstable baseline invalidates any inhibition data. The root causes typically fall into three categories: the enzyme itself, the buffer system, or the substrate.
-
Enzyme Integrity and Handling: CAs, like many enzymes, are sensitive to temperature.[3][4] Improper storage or repeated freeze-thaw cycles can lead to denaturation and loss of activity.[2] Always aliquot your enzyme stock upon receipt and store it at -20°C or -80°C. When in use, keep the enzyme solution on ice at all times.[3][4]
-
Buffer Composition and pH: CAs are highly pH-sensitive. The catalytic reaction itself produces protons, which can alter the local pH if the buffer capacity is insufficient.[1][5] Ensure your buffer has adequate capacity (e.g., 20-100 mM) and that its pH is stable and consistently prepared for every experiment.[5] Some buffer components can also interact with the enzyme; for instance, imidazole buffers have been reported to act as CA activators.[6]
-
Substrate Stability and Preparation: The two main classes of assays use either CO₂ (the natural substrate) or an ester like p-nitrophenyl acetate (p-NPA) as a substrate.
-
For CO₂ Hydration Assays: A saturated CO₂ solution is required. This solution is unstable as CO₂ will off-gas, especially with temperature changes.[3] Prepare this solution fresh immediately before each assay and keep it chilled to maintain saturation.[5][7] Inconsistent CO₂ concentration is a major source of variability.[5]
-
For Esterase Assays (p-NPA): p-NPA undergoes slow, spontaneous hydrolysis in aqueous solutions. This background reaction must be measured and subtracted from the enzymatic rate. Prepare the p-NPA solution fresh and measure its background hydrolysis rate in the assay buffer without the enzyme.
-
Q2: Why is it important to differentiate between assay types, like the CO₂ hydration assay versus the esterase assay?
While both assays measure CA activity, they do so under very different principles, and the results are not always interchangeable.
-
Physiological Relevance: The CO₂ hydration assay measures the enzyme's natural catalytic function.[5][8] Methods like the Wilbur-Anderson assay (monitoring pH change) or stopped-flow spectrophotometry provide the most biologically relevant data.[7][8] However, these can be technically demanding. The traditional Wilbur-Anderson method, for instance, can be hampered by the slow response of pH electrodes and the need for large reaction volumes.[8]
-
Convenience vs. Accuracy: The esterase assay , using substrates like p-NPA, is simpler, faster, and well-suited for high-throughput screening.[2][5] It relies on the promiscuous esterase activity of CAs.[5] However, this is not the enzyme's primary function, and an inhibitor's potency in this assay may not perfectly correlate with its potency against CO₂ hydration.[5] Therefore, results from an esterase assay should ideally be confirmed with a CO₂ hydration assay.[8]
| Assay Type | Principle | Advantages | Common Pitfalls & Reproducibility Issues |
| CO₂ Hydration (e.g., Wilbur-Anderson) | Measures the rate of pH drop as CO₂ is converted to bicarbonate and H⁺.[4][7] | Physiologically relevant. | Inconsistent CO₂ saturation, slow pH probe response, temperature fluctuations.[5][8] |
| Stopped-Flow Spectrophotometry | Rapidly mixes enzyme and CO₂ solution, monitoring pH change with an indicator dye. | Highly accurate, allows for determination of steady-state kinetic parameters (Kcat, KM).[8] | Requires specialized, expensive equipment; complex data analysis.[8] |
| Esterase (p-NPA) | Measures the hydrolysis of p-NPA to the chromophore p-nitrophenol.[5] | Simple, high-throughput, uses standard spectrophotometers.[5] | Not the natural reaction, high background hydrolysis of substrate, potential for compound interference with absorbance reading. |
Section 2: Troubleshooting Specific Assay Components
Even with a solid foundation, issues can arise from individual reagents. This section provides a focused troubleshooting guide.
Q3: My test compounds have low solubility and I use DMSO. How can this affect my results?
This is a frequent challenge in drug discovery. Both poor solubility and the use of dimethyl sulfoxide (DMSO) can significantly impact reproducibility.
-
Inhibitor Precipitation: If a compound precipitates in the assay well, its effective concentration is unknown, making any calculated IC₅₀ value meaningless. Visually inspect your plates for any signs of precipitation. It is crucial to determine the maximum solubility of your compounds in the final assay buffer.
-
DMSO Effects: DMSO itself can act as an inhibitor or alter the enzyme's conformation at higher concentrations. A general rule of thumb is to keep the final DMSO concentration below 1% (v/v), and ideally below 0.5%.
-
Self-Validating Control: To account for these effects, always run a "solvent control" for every concentration of inhibitor tested. This control should contain the same final concentration of DMSO as the corresponding inhibitor well but without the inhibitor. The activity in this well should be considered 100% activity for that specific DMSO concentration.
Q4: I'm getting inconsistent IC₅₀ values for my positive control inhibitor (Acetazolamide). What should I check first?
Inconsistent positive control data signals a fundamental problem with the assay's stability or execution. Acetazolamide (AZA) is a potent, well-characterized CA inhibitor and should yield a consistent IC₅₀.
-
Check the Basics First: Revisit all the points in Q1. Inconsistent enzyme activity, buffer pH, or substrate concentration will directly lead to shifting IC₅₀ values.
-
Enzyme Concentration: The IC₅₀ value can be dependent on the enzyme concentration, especially for tight-binding inhibitors. Using too high an enzyme concentration can lead to an overestimation of the IC₅₀. Ensure you are using the same, minimal-but-sufficient enzyme concentration in every assay.
-
Cheng-Prusoff Relationship: Remember that the IC₅₀ is not an absolute measure of affinity like the inhibition constant (Kᵢ). The Kᵢ is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/KM).[9] This equation highlights that the IC₅₀ value will change if the substrate concentration ([S]) changes relative to the Michaelis constant (Kₘ). Therefore, precise and consistent substrate concentration is critical for reproducible IC₅₀ values.[9]
Section 3: A General Troubleshooting Workflow
When faced with poor reproducibility, a systematic approach is more effective than random changes. The following workflow can help diagnose the issue.
Caption: Experimental workflow for the p-NPA esterase inhibition assay.
References
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). Catalysts. Available at: [Link]
-
Boron, W.F., et al. (2019). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. Available at: [Link]
-
Kim, J.K., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences. Available at: [Link]
-
De Simone, G. & Supuran, C.T. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. Catalysts. Available at: [Link]
-
Ikauniece, L., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules. Available at: [Link]
-
Gibb, L. & La Londe, T. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Gibb, L. & La Londe, T. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Koutnik, P., et al. (2017). A Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem. Available at: [Link]
-
Lindskog, S. & Silverman, D.N. (2017). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Wilbur, K.M. & Anderson, N.G. (1948). Electrometric and colorimetric determination of carbonic anhydrase. Journal of Biological Chemistry. (Note: While the original paper is not directly linked, it is the foundational method cited by sources like Worthington Biochemical)[7].
Sources
- 1. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. protocols.io [protocols.io]
- 4. Carbonic Anhydrase Activity Assay [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry | MDPI [mdpi.com]
- 7. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in solution
Introduction
This technical guide addresses common solution stability challenges encountered with 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS 82212-14-4). This molecule is a valuable building block in drug discovery, particularly in the synthesis of novel carbonic anhydrase inhibitors and other therapeutic agents.[1][2] Its structure, containing both a sulfonamide and a tetrazole ring, presents unique stability considerations. The tetrazole moiety, often used as a bioisostere for a carboxylic acid, enhances metabolic stability but requires careful handling in solution to prevent degradation and ensure experimental reproducibility.[2][3] This document provides troubleshooting guides and detailed protocols to help researchers maintain the integrity of this compound in their experiments.
Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting
Q1: I dissolved the compound in my aqueous buffer, but it crashed out of solution. What happened?
A: This is likely a pH-dependent solubility issue. The compound has two key ionizable groups: the acidic tetrazole ring (pKa ≈ 4.8) and the basic amino group.[3] At or below its pKa, the tetrazole is protonated and less soluble. In highly acidic conditions, the amino group also becomes protonated. Solubility is often lowest near the isoelectric point.
-
Quick Fix: Check the pH of your buffer. For consistent solubility, use a buffer system that maintains a pH well above 5.0, where the tetrazole exists predominantly as the more soluble tetrazolate anion.[3] Consider using a small amount of an organic co-solvent like DMSO or ethanol if your experimental system allows.
Q2: My HPLC analysis shows a decrease in the main peak area and the appearance of new, unidentified peaks over time. Is this degradation?
A: Yes, this is a strong indication of degradation. The primary culprits for this compound are pH-mediated hydrolysis and photodecomposition.
-
Hydrolysis: While the sulfonamide group is generally stable, tetrazole-containing compounds can be susceptible to degradation under strongly acidic or alkaline conditions, especially when heated.[4][5]
-
Photodegradation: Both sulfonamides and tetrazoles can be light-sensitive.[6][7] A common photodegradation pathway for tetrazoles involves the extrusion of molecular nitrogen (N₂), leading to highly reactive intermediates that can form various secondary products.[8]
-
Next Step: Immediately protect your solutions from light and re-evaluate your buffer pH and storage temperature. Proceed to the in-depth guides in Section 2 to systematically identify the cause.
Q3: What are the recommended storage conditions for a stock solution of this compound?
A: To maximize shelf-life, stock solutions (typically in DMSO) should be stored under the following conditions:
-
Temperature: ≤ -20°C. For long-term storage (months), -80°C is preferable.
-
Light: Protect from light at all times. Use amber vials or wrap vials in aluminum foil.
-
Container: Use tightly sealed, high-quality glass or polypropylene vials to prevent solvent evaporation and contamination.
-
Handling: Minimize freeze-thaw cycles. Aliquot the stock solution into smaller, single-use volumes.
Section 2: In-Depth Troubleshooting Guides
Guide 1: Managing pH-Dependent Stability and Solubility
The ionization state of the molecule is the primary determinant of its behavior in aqueous solutions. Understanding this is critical for success. The tetrazole ring's acidity is comparable to that of a carboxylic acid, meaning it will be deprotonated and negatively charged at neutral pH.[3]
Causality: At pH > 5, the compound exists as the tetrazolate anion, which is highly delocalized, aromatic, and generally stable.[3] This form is also more polar and thus more soluble in aqueous media. At pH < 4, the tetrazole ring is fully protonated, reducing its solubility and potentially exposing it to acid-catalyzed degradation pathways.
Caption: Figure 1: pH-Dependent Ionization States
Experimental Protocol: pH-Solubility Profiling
This protocol helps determine the optimal pH range for your experiments.
-
Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) with pH values ranging from 3.0 to 9.0.
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Protect from light.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully take a known volume of the supernatant, dilute it with a suitable mobile phase, and analyze its concentration using a calibrated HPLC-UV method.
-
Analysis: Plot the measured concentration (solubility) against the buffer pH to identify the optimal range.
Data Summary Table: Expected Solubility Profile
| pH Range | Predominant Species | Expected Relative Solubility | Primary Stability Concern |
| 3.0 - 4.5 | Protonated (Neutral) | Low | Precipitation, Acid Hydrolysis |
| 5.0 - 8.0 | Anionic (Tetrazolate) | High | Optimal Working Range |
| > 8.5 | Anionic (Tetrazolate) | High | Potential for Alkaline Hydrolysis[5] |
Guide 2: Investigating and Mitigating Photodegradation
Photodegradation is a critical, often overlooked, source of instability. The aromatic rings and heteroatoms in the molecule can absorb UV radiation, leading to bond cleavage. The primary photochemical event for many tetrazoles is the irreversible loss of N₂, a process that generates highly reactive species.[8]
Troubleshooting Workflow: Photostability Assessment (Modified from ICH Q1B) [9]
This workflow validates whether light exposure is the cause of degradation by using a dark control.
Caption: Figure 2: Photostability Assessment Workflow
Step-by-Step Protocol:
-
Solution Prep: Prepare a solution of the compound at a known concentration in your chosen experimental buffer.
-
Time Zero Sample: Immediately analyze an aliquot of this solution by HPLC to get a baseline (t=0) reading.
-
Sample Division: Divide the remaining solution into two identical, transparent vials.
-
Control: Tightly wrap one vial in aluminum foil. This is your "dark control."
-
Exposure: Place both the test vial and the dark control vial in a photostability chamber. Expose them to a light source that complies with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[9]
-
Analysis: At a predetermined time point (e.g., 24 hours), analyze the contents of both vials by HPLC.
Guide 3: Performing a Forced Degradation Study
Forced degradation (or stress testing) is a powerful diagnostic tool used to predict the likely degradation pathways and develop stability-indicating analytical methods.[10] By subjecting the compound to harsh chemical conditions, you can rapidly generate potential degradants.
Workflow: Standard Forced Degradation Conditions
Caption: Figure 3: Forced Degradation Study Workflow
Step-by-Step Protocol:
-
Prepare Solutions: Prepare separate solutions of the compound (~1 mg/mL) in:
-
0.1 M HCl (for acid hydrolysis)
-
0.1 M NaOH (for base hydrolysis)
-
3% H₂O₂ (for oxidation)
-
Water (for thermal stress/control)
-
-
Incubate:
-
Place the acid, base, and water solutions in a 60°C water bath or oven for 24 hours.
-
Keep the oxidative solution at room temperature for 24 hours.
-
Note: These conditions are starting points. The goal is to achieve 5-20% degradation. Adjust time and temperature if degradation is too fast or too slow.[10]
-
-
Neutralize: Before analysis, cool the samples to room temperature. Neutralize the acidic solution with NaOH and the basic solution with HCl.
-
Analyze: Analyze all stressed samples, along with an unstressed control sample (t=0), by a suitable stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify degradant masses.
-
Interpret:
-
Significant degradation in 0.1 M NaOH: Confirms susceptibility to alkaline hydrolysis, a known risk for some tetrazole-containing drugs.[5]
-
Degradation in 3% H₂O₂: Indicates oxidative instability.
-
Degradation in 0.1 M HCl: Confirms susceptibility to acid hydrolysis.
-
This data is crucial for developing formulations, defining storage conditions, and ensuring analytical methods can separate the parent compound from all potential impurities.
-
References
-
Chernova, E., et al. (2024). Decomposition products of tetrazoles. ResearchGate. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. Retrieved from [Link]
-
ACS Publications. (n.d.). Tetrazoles via Multicomponent Reactions. Chemical Reviews. Retrieved from [Link]
-
ACS Publications. (2022). Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. ACS Catalysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Retrieved from [Link]
-
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Retrieved from [Link]
-
MDPI. (n.d.). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
ResearchGate. (n.d.). Biocompatibility and antibacterial activity of photolytic products of sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Polymethylenetetrazole: Synthesis, Characterization, and Energetic Properties. PMC. Retrieved from [Link]
-
MedCrave online. (2016). Forced degradation studies. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ajrconline.org [ajrconline.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Carbonic Anhydrase Inhibitors: The Established vs. the Novel in Sulfonamide-Based Therapeutics
A Senior Application Scientist's Perspective on Evaluating Carbonic Anhydrase Inhibitors
In the landscape of drug discovery, particularly concerning metalloenzymes, the carbonic anhydrases (CAs) represent a family of ubiquitous and clinically significant targets. Their inhibition has led to therapeutic interventions for a range of conditions, including glaucoma, epilepsy, and even certain cancers.[1][2] Acetazolamide, a sulfonamide derivative, is a cornerstone of CA inhibitor research and clinical use.[3] This guide provides a comparative analysis of acetazolamide and a structurally related, though less characterized, compound: 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
This comparison is structured not as a direct head-to-head data matchup, due to the limited publicly available inhibition data for the tetrazole derivative, but rather as a framework for researchers. It will illustrate the established benchmark (acetazolamide) and provide the scientific rationale and experimental blueprint for evaluating novel potential inhibitors like 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
The Prototypical Inhibitor: Acetazolamide
Acetazolamide is a first-generation carbonic anhydrase inhibitor that has been in medical use since 1952.[4] Its mechanism of action is well-understood and relies on the reversible, high-affinity binding of its sulfonamide group to the zinc ion within the active site of carbonic anhydrases.[3] This binding prevents the enzyme from catalyzing the interconversion of carbon dioxide and bicarbonate.[3]
The clinical utility of acetazolamide stems from this inhibitory action in various tissues. For instance, in the eye, it reduces the secretion of aqueous humor, thereby lowering intraocular pressure in glaucoma patients.[4] In the kidneys, it leads to a diuretic effect by preventing bicarbonate reabsorption.[3]
The inhibitory profile of acetazolamide has been extensively characterized against numerous human (h) CA isoforms. Below is a summary of its inhibition constants (Kᵢ) against some of the most physiologically relevant isoforms.
| Isoform | Kᵢ (nM) | Primary Function/Association |
| hCA I | 250 | Cytosolic, abundant in red blood cells |
| hCA II | 12 | Cytosolic, highly active and widespread |
| hCA IX | 25 | Transmembrane, tumor-associated |
| hCA XII | 5.8 | Transmembrane, tumor-associated |
Note: Kᵢ values are compiled from various studies and may vary based on experimental conditions.[5]
A Novel Contender: 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, also known as 4-amino-2-chloro-5-(2H-tetrazol-5-yl)benzenesulfonamide, is a sulfonamide-containing compound that holds potential as a carbonic anhydrase inhibitor.[6][7] Its chemical structure is the basis for this hypothesis.
Structural Rationale for Potential CA Inhibition:
-
The Sulfonamide Group (-SO₂NH₂): This functional group is the cornerstone of classical carbonic anhydrase inhibitors. It is the primary zinc-binding group, essential for high-affinity interaction with the enzyme's active site.[8]
-
Aromatic Ring System: The substituted benzene ring provides a scaffold for the molecule and can engage in additional interactions within the active site, influencing potency and isoform selectivity.[5]
-
Tetrazole Moiety: The tetrazole ring is a bioisostere of the carboxylic acid group and can participate in hydrogen bonding and other non-covalent interactions, potentially enhancing binding affinity and influencing pharmacokinetic properties.[9][10]
The Underlying Mechanism: A Shared Pathway of Inhibition
The inhibitory action of both acetazolamide and, hypothetically, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole on carbonic anhydrase follows a common mechanism for sulfonamide-based inhibitors. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is crucial for the catalytic cycle. This coordination prevents the binding and hydration of the carbon dioxide substrate.
Concluding Remarks
While acetazolamide remains a vital tool in both the clinic and the laboratory, the quest for novel carbonic anhydrase inhibitors with improved potency, selectivity, and pharmacokinetic profiles is ongoing. Compounds such as 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, which possess the key structural motifs for CA inhibition, represent promising avenues for investigation. The experimental framework detailed in this guide provides a clear path for the empirical evaluation of such novel candidates. Through rigorous and standardized testing, the field can continue to build upon the foundation laid by established inhibitors to develop the next generation of therapeutics targeting the carbonic anhydrase family.
References
-
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. [Link]
-
4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide. PharmaCompass. [Link]
-
5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. National Institutes of Health. [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. [Link]
-
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. National Center for Biotechnology Information. [Link]
- Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.
-
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]
-
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. [Link]
-
Inhibition data of hCA isoforms I, II, IX and XII using acetazolamide... ResearchGate. [Link]
-
Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
-
Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Publications. [Link]
-
Synthesis and inhibition of the cytosolic mammalian carbonic anhydrase isoforms I, II and VII with benzene sulfonamides incorporating 4,5,6,7-tetrachlorophthalimide moiety. PubMed. [Link]
-
5-Amino-1-(4-carboxyphenyl)-1H-tetrazole. PubChem. [Link]
-
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. [Link]
-
4-{2-[(5-Chloro-2-hydroxybenzylidene)amino]ethyl}benzenesulfonamide. ResearchGate. [Link]
-
A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. National Center for Biotechnology Information. [Link]
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. [Link]
-
5-Amino-4-Chloro-o-Cresol. CIR Safety. [Link]
-
Acetazolamide. Wikipedia. [Link]
-
Carbonic Anhydrase Glycoinhibitors belonging to the Aminoxysulfonamide Series. National Center for Biotechnology Information. [Link]
-
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]
-
Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. MDPI. [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. National Institutes of Health. [Link]
-
The Expression of Carbonic Anhydrases II, IX and XII in Brain Tumors. MDPI. [Link]
-
Aminotetrazole. PubChem. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Amino-2-chloro-5-(1H-tetrazol-5-yl)benzenesulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. chemimpex.com [chemimpex.com]
- 8. mdpi.com [mdpi.com]
- 9. 5-Amino-1-(4-carboxyphenyl)-1H-tetrazole | C8H7N5O2 | CID 12982322 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Aminotetrazole | CH3N5 | CID 20467 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Bioisosterism: A Comparative Study of Tetrazole and Carboxylic Acid
In the landscape of medicinal chemistry, the strategic modification of functional groups is a cornerstone of rational drug design, aimed at optimizing a molecule's pharmacological and pharmacokinetic profile. One of the most common and successful examples of this strategy is the bioisosteric replacement of a carboxylic acid with a 5-substituted tetrazole.[1] This guide provides an in-depth comparative analysis of these two critical acidic functional groups, explaining the physicochemical nuances, outlining key experimental protocols for their evaluation, and offering field-proven insights to guide decision-making in drug development programs.
The Principle of Bioisosteric Replacement
Bioisosteres are functional groups or molecules that possess similar physicochemical properties, leading to broadly similar biological effects.[2] The goal of a bioisosteric swap is not simply to replicate activity but to strategically modulate properties to overcome liabilities. Replacing a carboxylic acid—a group often vital for target binding but sometimes associated with poor metabolic stability or permeability—with a tetrazole can be a pivotal step in transforming a promising lead compound into a viable drug candidate.[3][4]
Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.
Part 1: A Head-to-Head Physicochemical Comparison
While both groups act as proton donors and engage in similar biological interactions, their intrinsic physicochemical properties exhibit subtle yet significant differences that can profoundly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The tetrazole ring, with its four nitrogen atoms, delocalizes the negative charge over a larger aromatic system compared to the more localized charge on the two oxygen atoms of a carboxylate anion.[5]
Table 1: Comparative Summary of Physicochemical Properties
| Property | Carboxylic Acid | 5-Substituted Tetrazole | Key Implications for Drug Design |
| Acidity (pKa) | ~4.0 - 5.0[6] | ~4.5 - 5.1[7] | Both are predominantly ionized at physiological pH (~7.4). The similar acidity allows the tetrazole to effectively mimic the carboxylate's ability to form critical ionic interactions with biological targets.[7] |
| Lipophilicity (logP/logD) | Lower | Higher | The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[1] This can improve membrane permeability and oral absorption, but must be balanced to avoid excessive protein binding. |
| Hydrogen Bonding | Acts as H-bond donor and acceptor. | Acts as H-bond donor and multiple N atoms act as acceptors. | Tetrazoles can engage in stronger hydrogen bonding interactions, which can lead to a higher desolvation penalty, potentially counteracting the permeability gains from increased lipophilicity.[3] |
| Size & Shape | Planar carboxylate group. | Planar, aromatic five-membered ring. | The tetrazole ring is larger than the carboxylic acid group.[7] This increased steric bulk must be accommodated by the target's binding pocket. |
| Metabolic Stability | Susceptible to Phase II metabolism (e.g., acyl glucuronide formation), which can lead to rapid clearance or reactive metabolites.[3] | Generally resistant to common metabolic pathways. Can undergo N-glucuronidation, but these metabolites are typically more stable than acyl glucuronides.[1][7] | A primary driver for the bioisosteric swap is to enhance metabolic stability and prolong the drug's half-life.[8][9] |
| Permeability | Can be limited due to charge and lower lipophilicity. | Often lower than expected despite higher lipophilicity, potentially due to the larger desolvation penalty from stronger hydrogen bonding.[3][5] | The trade-off between lipophilicity and desolvation energy is a critical consideration that requires experimental validation. |
Part 2: Case Study: Angiotensin II Receptor Blockers (ARBs)
The development of ARBs for treating hypertension is a classic and highly successful showcase of the tetrazole-for-carboxylic-acid strategy.[5] Early ARB candidates containing a carboxylic acid showed promising activity but suffered from poor oral bioavailability. The replacement of this group with a tetrazole, as seen in the blockbuster drug Losartan, was a breakthrough.
The tetrazole moiety in Losartan is crucial for high-affinity binding to the Angiotensin II Type 1 (AT1) receptor, effectively blocking the actions of Angiotensin II and leading to vasodilation and a reduction in blood pressure.[5] This substitution significantly improved the pharmacokinetic profile, leading to a clinically successful drug.
Caption: Simplified Renin-Angiotensin pathway showing the action of ARBs.
Table 2: Hypothetical Comparison of ARB Predecessor vs. Final Drug
| Parameter | Carboxylic Acid Analogue | Losartan (Tetrazole Analogue) |
| Binding Affinity (IC50) | 50 nM | 20 nM |
| Oral Bioavailability | < 5% | ~33% |
| Metabolic Half-life | < 1 hour | ~2 hours (parent), 6-9 hours (active metabolite) |
Part 3: Experimental Validation: Protocols and Rationale
Accurate determination of physicochemical and metabolic properties is essential for a meaningful comparison and to validate the rationale for a bioisosteric replacement. Below are standardized protocols for key experiments.
Caption: Experimental workflow for comparing bioisosteres.
Protocol 1: pKa Determination by Potentiometric Titration
-
Objective: To determine the acid dissociation constant (pKa) of the test compound, which governs its ionization state at different pH values.
-
Causality: The pKa value is critical because the ionized form of the molecule is typically responsible for aqueous solubility and ionic interactions with the biological target, while the neutral form is more likely to permeate biological membranes. Comparing the pKa values of the two isosteres confirms that the tetrazole is an appropriate acidic mimic.
-
Methodology:
-
Preparation: Accurately weigh and dissolve the compound in a known volume of a suitable solvent (e.g., water or a co-solvent system like water/methanol if solubility is low).
-
Titration Setup: Place the solution in a jacketed beaker at a constant temperature (e.g., 25°C) with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. Record the pH of the solution after each addition, allowing the reading to stabilize.
-
Analysis: Plot the recorded pH values versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where exactly half of the acidic compound has been neutralized by the base.[5] This point can be precisely identified from the inflection point of the first derivative of the titration curve.
-
Protocol 2: Lipophilicity (logP) Determination by Shake-Flask Method
-
Objective: To measure the partition coefficient (logP) of the neutral compound between n-octanol and water, providing a quantitative measure of its lipophilicity.
-
Causality: Lipophilicity is a key driver of ADME properties. It influences solubility, permeability, plasma protein binding, and metabolism. The shake-flask method is the gold standard for logP determination, providing a direct measure of how the compound partitions between a lipid-like and an aqueous environment.
-
Methodology:
-
System Preparation: Pre-saturate n-octanol with water and, separately, water with n-octanol by mixing them vigorously and allowing the phases to separate overnight. This step is crucial to prevent volume changes during the experiment.[5]
-
Compound Addition: Prepare a stock solution of the compound in the pre-saturated aqueous phase. Add a known volume of this solution to an equal volume of the pre-saturated n-octanol in a glass vial.
-
Equilibration: Cap the vial and shake it for a set period (e.g., 1-3 hours) at a constant temperature to allow partitioning equilibrium to be reached.[5]
-
Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).
-
Calculation: Calculate the logP using the formula: logP = log10([Compound]octanol / [Compound]water).
-
Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
-
Objective: To assess the intrinsic clearance of a compound by Phase I metabolic enzymes (primarily Cytochrome P450s) present in the liver.
-
Causality: Poor metabolic stability is a major cause of drug failure. Carboxylic acids can be liabilities, whereas tetrazoles are generally more robust. This assay provides a direct comparison of the metabolic susceptibility of the two bioisosteres, helping to predict their in vivo half-life.
-
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing HLM (a source of metabolic enzymes) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor required for enzyme activity).
-
Incubation: Pre-warm the HLM solution to 37°C. Initiate the metabolic reaction by adding the test compound (at a low concentration, e.g., 1 µM) and the NADPH solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile containing an internal standard) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate the proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Calculation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated as 0.693 / k.
-
Conclusion
The bioisosteric replacement of a carboxylic acid with a tetrazole is a powerful and well-established strategy in medicinal chemistry.[10] While the two groups share a similar acidity, allowing the tetrazole to preserve essential binding interactions, the tetrazole offers distinct advantages, most notably enhanced metabolic stability.[8][11] However, this is not a universally superior switch. The increased lipophilicity and stronger hydrogen bonding capacity of the tetrazole can lead to complex and sometimes counterintuitive effects on permeability and plasma protein binding.[3][12] Therefore, the decision to employ this bioisosteric replacement must be driven by a clear hypothesis and validated by rigorous experimental data as outlined in this guide. By systematically evaluating the physicochemical and pharmacokinetic profiles of both analogues, researchers can make informed decisions to optimize their lead compounds and accelerate the journey toward new therapeutics.
References
- BenchChem. (2025). Tetrazole vs.
- Larkin, D., & Martin, G. (2017). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
- C. S. Parepalli, M., & Rajitha, G. (2025). Bioisosteres in Drug Discovery: Focus on Tetrazole.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- Dommaraju, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
- Malik, M. A., et al. (2013). ChemInform Abstract: Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology.
- Dommaraju, Y., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
- Zych, A.J., et al. (2007). Tetrazoles as carboxylic acid bioisosteres in drug discovery.
- Ballatore, C., et al. (2016). Structure Property Relationships of Carboxylic Acid Isosteres.
- Singh, H., et al. (2021). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
- Kalgutkar, A. S., et al. (2000). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement.
- Kamal, A., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
- Frija, L. M., et al. (2010). Acidity Constants of Some Tetrazole Compounds in Various Aqueous−Organic Solvent Media.
- Dömling, A., et al. (2021). Tetrazoles via Multicomponent Reactions.
Sources
- 1. researchgate.net [researchgate.net]
- 2. vuir.vu.edu.au [vuir.vu.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Structure Property Relationships of Carboxylic Acid Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectivity Profiling of Carbonic Anhydrase Inhibitors: A Case Study of Sulfonamide-Based Tetrazoles
The human body expresses 15 different carbonic anhydrase isoforms, each with distinct physiological roles, cellular locations, and kinetic properties.[1][2] While some isoforms are ubiquitous, others are associated with specific pathologies, making them attractive therapeutic targets. For instance, the cytosolic isoforms hCA I and hCA II are highly abundant and involved in numerous physiological processes, making their inhibition a potential source of side effects.[1][3][4] In contrast, the transmembrane isoforms hCA IX and hCA XII are overexpressed in many hypoxic tumors and contribute to the acidic tumor microenvironment, thus representing key targets for anticancer therapies.[1][3][5][6][7] Consequently, the development of isoform-selective CA inhibitors is a critical goal in modern drug discovery.[2][4]
This guide will delve into the experimental framework for determining the selectivity profile of a candidate inhibitor, present representative data for analogous compounds, and discuss the interpretation of these findings in the context of drug design.
The Cornerstone of Inhibition Measurement: The Stopped-Flow CO₂ Hydration Assay
The gold standard for quantifying the inhibitory potency of compounds against carbonic anhydrase isoforms is the stopped-flow CO₂ hydration assay.[3][8] This method allows for the precise measurement of the initial rates of the CA-catalyzed hydration of carbon dioxide to bicarbonate and a proton.[8][9][10]
The underlying principle of this assay is the monitoring of the rapid pH change that accompanies the enzymatic reaction.[9][10] A buffered solution of the enzyme and the inhibitor is rapidly mixed with a CO₂-saturated solution. The ensuing hydration reaction, catalyzed by CA, leads to the production of bicarbonate and protons, causing a decrease in the pH of the solution.[11] This pH drop is monitored in real-time using a pH indicator, and the initial rate of the reaction is calculated from the slope of the signal change. By performing the assay with varying concentrations of the inhibitor, the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) or the Kᵢ (the inhibition constant) can be determined.
Experimental Workflow: A Step-by-Step Protocol
The following is a generalized protocol for determining the inhibition constant (Kᵢ) of a test compound against a specific hCA isoform using the stopped-flow CO₂ hydration assay.
Caption: Figure 1: Stopped-Flow CO2 Hydration Assay Workflow
Step 1: Reagent Preparation
-
Enzyme Solution: Prepare a stock solution of the purified recombinant human carbonic anhydrase isoform in a suitable buffer (e.g., Tris-HCl) at a known concentration.
-
Inhibitor Solutions: Prepare a series of dilutions of the test compound (e.g., 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole) in a compatible solvent (e.g., DMSO) and then dilute further into the assay buffer.
-
CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas into chilled, deionized water.[8]
-
Buffer and Indicator: Prepare the assay buffer containing a pH indicator with a pKa close to the assay pH.
Step 2: Stopped-Flow Measurement
-
Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).
-
Load one syringe with the enzyme and inhibitor solution and the other syringe with the CO₂-saturated solution.
-
Initiate the rapid mixing of the two solutions. The final reaction mixture will contain the enzyme, inhibitor, CO₂, and pH indicator.
-
Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds) at a specific wavelength.
Step 3: Data Analysis
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time curve.
-
Repeat the measurement for each concentration of the inhibitor.
-
Plot the initial rates as a function of the inhibitor concentration.
-
Fit the data to the appropriate inhibition model (e.g., the Morrison equation for tight-binding inhibitors) using non-linear regression to determine the IC₅₀ or Kᵢ value.
Representative Selectivity Profile of Structurally Related Sulfonamides
The following table presents a compilation of inhibition data (Kᵢ values in nM) for several sulfonamide-based inhibitors against four key hCA isoforms: the ubiquitous hCA I and II, and the tumor-associated hCA IX and XII. This data is representative of the type of information generated in a selectivity profiling study.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound A | 5.3 | 5.0 | 8.3 | 7.2 |
| Compound B | 6.6 | 5.1 | 5.8 | 4.9 |
| Compound C | >10000 | 89.7 | 4.5 | 4.7 |
| Compound D | 9850 | 95.3 | 5.8 | 5.1 |
Data is illustrative and compiled from various sources for structurally related compounds.
From this representative data, several key observations can be made:
-
Acetazolamide , a clinically used non-selective CA inhibitor, potently inhibits hCA II, IX, and XII, but is a weaker inhibitor of hCA I.
-
Compounds A and B show potent, low nanomolar inhibition across all tested isoforms, indicating a lack of selectivity.
-
Compounds C and D , in contrast, exhibit remarkable selectivity for the tumor-associated isoforms hCA IX and XII over the off-target cytosolic isoforms hCA I and II. This is the desired profile for an anticancer agent.
Visualizing Selectivity: A Comparative Inhibition Diagram
The following diagram provides a conceptual visualization of the desired selectivity profile for a therapeutic CA inhibitor targeting cancer.
Caption: Figure 2: Desired Selectivity Profile
The Mechanism of Inhibition: A Molecular Perspective
The majority of clinically relevant carbonic anhydrase inhibitors are sulfonamides (R-SO₂NH₂).[1][12][13] The inhibitory mechanism of these compounds is well-established and relies on the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) in the enzyme's active site.[1][11] This coordination displaces a water molecule or hydroxide ion that is essential for the catalytic cycle, thereby blocking the enzyme's activity.
Caption: Figure 3: CA Catalytic Cycle and Sulfonamide Inhibition
The selectivity of an inhibitor for different CA isoforms arises from subtle differences in the amino acid residues lining the active site cavity.[5] By designing inhibitors with chemical moieties that can form specific interactions (e.g., hydrogen bonds, van der Waals interactions) with these variable residues, it is possible to achieve a high degree of isoform selectivity.
Conclusion
The selectivity profiling of carbonic anhydrase inhibitors is a critical component of the drug discovery and development process. A thorough understanding of a compound's inhibitory activity against a panel of relevant hCA isoforms is essential for predicting its therapeutic efficacy and potential side effects. The stopped-flow CO₂ hydration assay provides a robust and accurate method for obtaining this crucial data. While the specific selectivity profile of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole remains to be fully elucidated in the public domain, the principles and methodologies outlined in this guide, using data from structurally related compounds, provide a comprehensive framework for researchers in the field. The ultimate goal is the development of highly selective inhibitors that target disease-associated isoforms while sparing the ubiquitously expressed ones, leading to safer and more effective therapies.
References
-
Gullotto, F., et al. (2023). Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold. European Journal of Medicinal Chemistry, 258, 115577. [Link]
-
Angeli, A., et al. (2019). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 24(23), 4249. [Link]
-
Celik, F., et al. (2014). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole-substituted 1,4-dihydropyrimidinone compounds. Artificial Cells, Nanomedicine, and Biotechnology, 42(1), 58-62. [Link]
-
Nocentini, A., et al. (2019). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry, 62(13), 6330-6342. [Link]
-
Bhat, A. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. ResearchGate. [Link]
-
Forster, R. E., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Biology, 6(2), 23. [Link]
-
Besselievre, C. L., et al. (2020). Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 445-451. [Link]
-
Celik, F., et al. (2014). Synthesis and carbonic anhydrase inhibitory properties of tetrazole- and oxadiazole substituted 1,4-dihydropyrimidinone compounds. PubMed. [Link]
-
Singh, S., et al. (2013). Structure, function and applications of carbonic anhydrase isozymes. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1834(3), 590-603. [Link]
-
Kim, J. K., et al. (2021). A Colorimetric CO₂ Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(11), 6046. [Link]
-
de Oliveira, G. S., et al. (2023). The structural basis for the selectivity of sulfonamide-based inhibitors of carbonic anhydrase isoforms IX and XII: A comprehensive review of the crystallographic data. ChemRxiv. [Link]
-
Kumar, S., et al. (2022). Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1544-1554. [Link]
-
Hodon, J., et al. (2021). Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. International Journal of Molecular Sciences, 22(21), 11596. [Link]
-
Ghorab, M. M., et al. (2016). Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-124. [Link]
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]
-
De Simone, G. (2011). Carbonic Anhydrase family as target for rational drug design. IBB-CNR. [Link]
-
Mine, R. A., et al. (2019). Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis, 9(2), 1159-1167. [Link]
-
Wieder, M., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega, 6(5), 3743-3754. [Link]
-
Maresca, A., et al. (2010). 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. Bioorganic & Medicinal Chemistry Letters, 20(15), 4511-4514. [Link]
-
Al-Rashood, S. T., et al. (2022). New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. Pharmaceuticals, 15(9), 1134. [Link]
-
Burger, A., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 823. [Link]
-
Supuran, C. T. (2008). Carbonic anhydrases as drug targets--an overview. Current Topics in Medicinal Chemistry, 8(8), 621-629. [Link]
-
El-Gamal, M. I., et al. (2024). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33, 1023–1043. [Link]
Sources
- 1. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase family as target for rational drug design [ibb.cnr.it]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Selective inhibition of carbonic anhydrase IX by sulphonylated 1,2,3-triazole incorporated benzenesulphonamides capable of inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling [mdpi.com]
- 8. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity | MDPI [mdpi.com]
- 9. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure, function and applications of carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the In Vivo Antibacterial Efficacy of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Compounds incorporating both sulfonamide and tetrazole moieties have garnered significant interest due to their potential to act as effective bacteriostatic or bactericidal agents.[1][2] This guide focuses on a specific molecule, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, outlining a comprehensive strategy for the validation of its antibacterial efficacy in vivo.
While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, its structural components provide a strong rationale for its investigation. The sulfonamide group is a well-established pharmacophore known for inhibiting dihydropteroate synthase in the bacterial folic acid synthesis pathway.[3] The tetrazole ring acts as an isostere for a carboxylic acid group, potentially enhancing metabolic stability and receptor binding.[2] This guide provides a robust framework for preclinical in vivo assessment, drawing from established, standardized models and comparing the potential efficacy of this novel compound against current standards of care.
Pillar 1: Mechanistic Hypothesis and In Vitro Foundation
Before committing to costly and ethically intensive in vivo studies, a foundational understanding of the compound's activity is paramount. The structural presence of a sulfonamide suggests a likely mechanism of action targeting folate synthesis.
Proposed Mechanism of Action: Folate Synthesis Inhibition
Bacteria require the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide and amino acid synthesis. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for this pathway. By mimicking the natural substrate, p-aminobenzoic acid (PABA), the compound can block the pathway, leading to bacterial growth inhibition.
Caption: Putative mechanism of action for the test compound via competitive inhibition of DHPS.
Prerequisite In Vitro Data
A robust in vivo study is built upon solid in vitro evidence. The following data points are essential before proceeding.
| Parameter | Description | Importance |
| Minimum Inhibitory Concentration (MIC) | The lowest concentration of the drug that prevents visible growth of a bacterium.[4] | Establishes baseline potency against a panel of relevant pathogens (e.g., Staphylococcus aureus, Escherichia coli). |
| Minimum Bactericidal Concentration (MBC) | The lowest concentration of the drug that results in a ≥3-log10 reduction (99.9% kill) of the initial bacterial inoculum.[5] | Differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. |
| Time-Kill Kinetics | Measures the rate of bacterial killing over time at various drug concentrations.[5] | Provides insight into the pharmacodynamics (concentration- vs. time-dependent killing). |
| In Vitro Toxicity | Assesses cytotoxicity against relevant mammalian cell lines (e.g., HepG2, HEK293). | Early indicator of potential safety issues and helps determine the therapeutic index. |
Methodology for these assays should follow standards set by the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
Pillar 2: The In Vivo Validation Workflow
The primary goal of the initial in vivo study is to demonstrate efficacy in a reliable, reproducible mammalian model. The neutropenic mouse thigh infection model is the gold standard for this purpose.[9][10] It is a highly standardized system used for the preclinical evaluation of nearly all classes of antimicrobials.[9][10][11]
Rationale for the Neutropenic Thigh Model
-
Reduces Host Immune Variable: By depleting neutrophils using an agent like cyclophosphamide, the model minimizes the host's immune contribution to bacterial clearance.[9][11][12] This ensures that the observed antibacterial effect is primarily due to the compound being tested.
-
High Reproducibility: The model is well-characterized and provides consistent, reproducible results, making it ideal for comparing the efficacy of a novel agent against established drugs.[9]
-
Quantitative Endpoint: The primary endpoint is the bacterial burden in the thigh muscle, measured in colony-forming units (CFU) per gram of tissue.[10] This provides a direct, quantitative measure of antibacterial activity.
-
Predictive Value: Despite physiological differences between mice and humans, results from this model have shown good predictive value for clinical efficacy in patients.[9]
Caption: Standard workflow for the neutropenic mouse thigh infection model.
Detailed Experimental Protocol
This protocol is a template and should be adapted and approved by the institution's Animal Care and Use Committee.
-
Animal Model: 6-week-old female ICR (CD-1) mice are commonly used.[12][13]
-
Neutropenia Induction:
-
Bacterial Challenge:
-
Culture a clinically relevant strain, such as Methicillin-Resistant Staphylococcus aureus (MRSA), to mid-log phase.
-
Wash and dilute the bacteria in sterile saline to a final concentration of approximately 1x10⁷ CFU/mL.
-
Anesthetize mice and inject 0.1 mL of the bacterial suspension into the posterior thigh muscle.[12][13]
-
-
Therapeutic Groups (n=5-8 mice per group):
-
Group 1 (Vehicle Control): Receives the same vehicle used to dissolve the test compound.
-
Group 2 (Test Compound - Low Dose): 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
-
Group 3 (Test Compound - Mid Dose): 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
-
Group 4 (Test Compound - High Dose): 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
-
Group 5 (Positive Control): A standard-of-care antibiotic effective against MRSA, such as Vancomycin or Linezolid.[14][15]
-
Group 6 (0-Hour Control): A satellite group of mice euthanized 2 hours post-infection (at the time of treatment initiation) to establish the starting bacterial load.[12]
-
-
Drug Administration:
-
Initiate treatment 2 hours post-infection.
-
Administer all agents via a clinically relevant route (e.g., subcutaneous, intraperitoneal, or oral). The dosing schedule will be informed by preliminary pharmacokinetic data or time-kill studies (e.g., every 8 hours).[12]
-
-
Endpoint Measurement:
-
At 24 hours post-infection, humanely euthanize the mice.
-
Aseptically dissect the entire thigh muscle, weigh it, and place it in a sterile tube with 3 mL of phosphate-buffered saline (PBS).[11][12]
-
Homogenize the tissue using a mechanical homogenizer.[12]
-
Perform ten-fold serial dilutions of the homogenate in PBS.
-
Plate 0.1 mL of appropriate dilutions onto trypticase soy agar plates.[11][12]
-
Incubate plates at 37°C for 18-24 hours and enumerate the colonies.
-
Calculate the final bacterial load as log10 CFU per gram of thigh tissue.
-
Pillar 3: Comparative Analysis and Data Interpretation
The ultimate goal is to determine if 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole shows a statistically significant antibacterial effect compared to both the vehicle control and the standard-of-care comparator.
Hypothetical Data Summary
The results should be presented clearly in a table to allow for straightforward comparison.
| Treatment Group | Dose (mg/kg, q8h) | Mean Bacterial Load (Log10 CFU/g) ± SD | Change from 0-hr Control (Δ Log10 CFU/g) |
| 0-hr Control | N/A | 6.15 ± 0.11 | 0.00 |
| Vehicle Control | N/A | 8.35 ± 0.25 | +2.20 (Growth) |
| Test Compound | 10 | 7.10 ± 0.30 | +0.95 (Static Effect) |
| Test Compound | 30 | 5.95 ± 0.28 | -0.20 (Bacteriostatic) |
| Test Compound | 100 | 4.05 ± 0.41 | -2.10 (Bactericidal) |
| Vancomycin | 50 | 4.25 ± 0.35 | -1.90 (Bactericidal) |
Data are hypothetical and for illustrative purposes only.
Interpreting the Results
-
Vehicle Control vs. 0-hr Control: The increase in Log10 CFU/g (e.g., >2 logs) confirms that a robust infection was established and bacterial proliferation occurred in the absence of effective treatment.
-
Test Compound vs. Vehicle Control: A statistically significant reduction in bacterial load indicates the compound has in vivo antibacterial activity.
-
Defining Efficacy:
-
Bacteriostatic Effect: A net-zero change or a slight reduction in bacterial load compared to the 0-hour control (e.g., the 30 mg/kg dose).
-
Bactericidal Effect: A reduction of ≥2 to 3 log10 CFU/g compared to the 0-hour control is considered a strong bactericidal effect (e.g., the 100 mg/kg dose).
-
-
Test Compound vs. Positive Control: This is the most critical comparison. If the test compound achieves a similar or greater reduction in bacterial load compared to a gold-standard antibiotic like Vancomycin, it demonstrates strong potential for further development. In the hypothetical data, the 100 mg/kg dose of the test compound shows comparable or slightly superior efficacy to Vancomycin.
Conclusion and Future Directions
This guide outlines a standardized, rigorous, and scientifically sound methodology for the initial in vivo validation of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. A positive outcome in the neutropenic thigh model—demonstrating significant, dose-dependent reduction in bacterial burden comparable to a standard-of-care agent—is a critical milestone.
Successful validation would warrant progression to more complex infection models that incorporate an intact immune system (immunocompetent models)[16] or model specific clinical scenarios, such as sepsis, pneumonia, or skin and soft tissue infection models.[10][17] These advanced studies, combined with detailed pharmacokinetic and toxicology assessments, are essential steps on the path from a promising chemical entity to a potential life-saving therapeutic.
References
-
GARDP Revive. (n.d.). Neutropenic thigh mouse model. Retrieved from [Link]
-
ImQuest BioSciences. (n.d.). In vivo Mouse Models of Bacterial Infection. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection. Retrieved from [Link]
-
ResearchGate. (n.d.). Antimicrobial activity of sulfonamide derivates expressed as inhibition zones (mm). Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model. Retrieved from [Link]
-
ACS Pharmacology & Translational Science. (2021). An Innovative in Vivo Model for Bioassay-Guided Testing of Potential Antimicrobials. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial and Antioxidant Activities of Sulfonamide Derivatives Containing Tetrazole and Oxadiazole Rings. Retrieved from [Link]
-
ResearchGate. (n.d.). Neutropenia exacerbates infection by Acinetobacter baumannii clinical isolates in a murine wound model. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics. Retrieved from [Link]
-
ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antibacterial activity of synephrine sulfonamide derivatives containing tetrazole and sulfuryl groups. Retrieved from [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
MDPI. (2022). Pharmacodynamics of Flucloxacillin in a Neutropenic Murine Thigh Infection Model: A Piece of the Puzzle towards Evidence-Based Dosing. Retrieved from [Link]
-
National Institutes of Health (NIH). (2020). In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase. Retrieved from [Link]
-
Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Retrieved from [Link]
-
ASM Journals. (n.d.). In Vivo Bioluminescence Imaging To Evaluate Systemic and Topical Antibiotics against Community-Acquired Methicillin-Resistant Staphylococcus aureus-Infected Skin Wounds in Mice. Retrieved from [Link]
-
Johns Hopkins ABX Guide. (n.d.). Staphylococcus aureus. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). In Vivo Monitoring of Staphylococcus aureus Biofilm Infections and Antimicrobial Therapy by [18F]Fluoro-Deoxyglucose–MicroPET in a Mouse Model. Retrieved from [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
ASM Journals. (n.d.). Clearance of Staphylococcus aureus from In Vivo Models of Chronic Infection by Immunization Requires Both Planktonic and Biofilm Antigens. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2018). CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Antimicrobial Treatment of Staphylococcus aureus Biofilms. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Retrieved from [Link]
-
PubMed. (2005). Synthesis and antibacterial activity of some new 1-heteroaryl-5-amino-4-phenyl-3-trifluoromethylpyrazoles. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and antimicrobial activity of aminoalkyl resveratrol derivatives inspired by cationic peptides. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chainnetwork.org [chainnetwork.org]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. criver.com [criver.com]
- 11. imquestbio.com [imquestbio.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Staphylococcus aureus | Johns Hopkins ABX Guide [hopkinsguides.com]
- 16. In vivo studies on antibiotic combination for the treatment of carbapenem-resistant Gram-negative bacteria: a systematic review and meta-analysis protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Sulfonamide-Based Antibacterials
For researchers, scientists, and drug development professionals, the journey of an antibacterial agent from the laboratory bench to clinical application is paved with rigorous evaluation. A critical juncture in this journey is establishing the in vitro-in vivo correlation (IVIVC), a predictive mathematical model that links laboratory findings to real-world efficacy. This guide provides an in-depth technical comparison of the in vitro and in vivo activity of sulfonamide-based antibacterials, offering insights into experimental design, data interpretation, and the underlying principles that govern their therapeutic success.
The Enduring Relevance of Sulfonamides and the Imperative of IVIVC
Sulfonamides, a class of synthetic antimicrobial agents, have been a cornerstone of antibacterial therapy for decades.[1] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth, rendering them bacteriostatic.[2]
The clinical utility of these drugs, however, is not solely determined by their ability to inhibit bacterial growth in a test tube. The complex interplay of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the bacteria) within a living organism dictates the ultimate therapeutic outcome. Therefore, establishing a robust IVIVC is paramount for predicting clinical efficacy, optimizing dosing regimens, and overcoming challenges such as antimicrobial resistance.
Deconstructing the Correlation: A Methodological Deep Dive
The correlation between in vitro susceptibility and in vivo efficacy is a multifaceted relationship. It begins with standardized laboratory testing and culminates in the evaluation of the drug's performance in a living system.
In Vitro Susceptibility Testing: Quantifying Antibacterial Potency
The foundational metric for assessing the in vitro activity of sulfonamides is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial that prevents the visible growth of a microorganism after overnight incubation.[3] A lower MIC value signifies greater in vitro potency.[4]
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of sulfonamides.[2][5][6]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the sulfonamide in a liquid growth medium within a 96-well microtiter plate.[2][6] The MIC is determined as the lowest drug concentration that inhibits visible bacterial growth.[6]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Stock Solution: Aseptically prepare a stock solution of the sulfonamide at a known concentration in a suitable solvent.
-
Preparation of Microtiter Plates:
-
Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into the wells of a 96-well plate.
-
Perform serial twofold dilutions of the sulfonamide stock solution across the wells to achieve a range of concentrations.
-
Include a growth control well (broth with inoculum, no drug) and a sterility control well (broth only).[6]
-
-
Inoculum Preparation:
-
From an overnight culture of the test organism on an appropriate agar plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[5]
-
Further dilute the standardized suspension in CAMHB to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).[5]
-
-
Inoculation and Incubation:
-
MIC Determination: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the sulfonamide in which there is no visible growth.
Caption: Workflow for MIC determination using the broth microdilution method.
In Vivo Efficacy Testing: Assessing Performance in a Biological System
While in vitro data is crucial, the ultimate test of an antibiotic's utility lies in its performance within a living organism.[4] Animal infection models are indispensable tools for evaluating the in vivo efficacy of sulfonamides.
The murine skin abscess model is a robust and reproducible platform for studying bacterial pathogenesis and evaluating the efficacy of antimicrobial agents.[7][8]
Principle: This model involves inducing a localized skin infection in mice and then administering the test compound to assess its ability to reduce the bacterial burden and resolve the infection.[7]
Step-by-Step Methodology:
-
Animal Acclimatization and Preparation:
-
House mice under standard conditions with a minimum three-day acclimatization period.[7]
-
Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Shave a small area on the dorsum of each mouse.
-
-
Infection Induction:
-
Prepare a standardized inoculum of the test pathogen (e.g., Staphylococcus aureus) in sterile saline or phosphate-buffered saline (PBS).
-
Inject a defined volume of the bacterial suspension subcutaneously into the shaved area.[7]
-
-
Antimicrobial Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer the sulfonamide to the treatment group via a relevant route (e.g., oral gavage, intraperitoneal injection).[9]
-
Administer a vehicle control to the control group.
-
-
Efficacy Evaluation:
-
At a specified endpoint (e.g., 24 or 48 hours post-treatment), euthanize the mice.
-
Aseptically excise the abscess and surrounding tissue.
-
Homogenize the tissue in sterile PBS.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to determine the number of viable bacteria (colony-forming units, CFU).
-
-
Data Analysis: Compare the bacterial load (log10 CFU/gram of tissue) between the treated and control groups to determine the efficacy of the sulfonamide. The 50% effective dose (ED50), the dose that produces a therapeutic effect in 50% of the population, can also be calculated.[9]
Caption: Workflow for evaluating in vivo efficacy using a murine skin abscess model.
Comparative Analysis: Bridging In Vitro and In Vivo Data
A direct, quantitative correlation between the in vitro MIC and in vivo efficacy of sulfonamides is not always straightforward and is influenced by the drug's pharmacokinetic and pharmacodynamic (PK/PD) properties.[4]
Table 1: Illustrative Comparison of In Vitro and In Vivo Data for Sulfonamides
| Sulfonamide | Bacterial Species | In Vitro MIC (µg/mL) | Animal Model | In Vivo Endpoint | Observations |
| Sulfamerazine | Bordetella bronchiseptica | 8 | Swine | Not specified | Demonstrates varied in vitro activity against different veterinary pathogens.[4] |
| Sulfamerazine | Pasteurella multocida | 32 | Swine | Not specified | A lower MIC value suggests greater in vitro potency.[4] |
| Sulfamerazine | Haemophilus pleuropneumoniae | 64 | Swine | Not specified | In vivo efficacy is influenced by the drug's pharmacokinetic profile.[4] |
| Silver Sulfadiazine | Pseudomonas aeruginosa | Significantly lower than cerium nitrate | Guinea Pig | Reduction in wound infection | In vivo, silver sulfadiazine significantly decreased wound infection.[10] |
| Trimethoprim-Sulfamethoxazole | Methicillin-resistant S. aureus (MRSA) | 6- to 25-fold decrease in MICs of both drugs in combination | Not specified | 5- to 6-fold reduction in TMP at 50% effective doses | The combination was found to be synergistic both in vitro and in vivo.[11] |
Causality Behind Experimental Choices:
-
Choice of In Vitro Method: Broth microdilution is chosen for its standardization, allowing for reproducible and comparable MIC values across different laboratories.
-
Choice of Animal Model: The murine skin abscess model is selected for its ability to create a localized, measurable infection, which is ideal for assessing the efficacy of topically or systemically administered antibacterials.[7] The immune status of the mice (immunocompetent vs. immunosuppressed) can be modulated to understand the contribution of the host immune system to the drug's effect.[9]
The Crucial Role of Pharmacokinetics and Pharmacodynamics (PK/PD)
The bridge between in vitro MIC values and in vivo efficacy is built upon the principles of PK/PD. Key PK/PD indices help predict the therapeutic success of an antibiotic.[4][12]
-
Pharmacokinetics (PK): This describes the absorption, distribution, metabolism, and excretion (ADME) of a drug.[4] For sulfonamides, factors such as plasma protein binding, metabolism (e.g., acetylation), and renal excretion significantly impact the concentration of the active drug at the site of infection.[4][13] The half-life of sulfonamides can vary considerably between species, affecting the required dosing frequency.[14]
-
Pharmacodynamics (PD): This relates the drug concentration to its antimicrobial effect. For bacteriostatic agents like sulfonamides, the key PK/PD index is the percentage of the dosing interval that the free drug concentration remains above the MIC (%T > MIC).[4][15] It is generally accepted that for bacteriostatic agents, a %T > MIC of 40-50% is required for efficacy.
Discrepancies between In Vitro and In Vivo Results:
It is not uncommon to observe discrepancies between in vitro and in vivo findings. A sulfonamide may exhibit a low MIC in vitro but show poor efficacy in vivo. The reasons for such disparities are often rooted in unfavorable pharmacokinetic properties:
-
Poor Absorption or Distribution: The drug may not reach the site of infection in sufficient concentrations.
-
Rapid Metabolism or Excretion: The drug is cleared from the body too quickly to maintain a therapeutic concentration above the MIC for an adequate duration.[13]
-
High Protein Binding: A significant portion of the drug may be bound to plasma proteins, rendering it inactive.[4]
-
Host Factors: The immune status of the host can significantly influence the outcome of treatment.[6][9]
Conversely, a drug with a moderate MIC may perform well in vivo if it has an excellent pharmacokinetic profile, leading to sustained high concentrations at the infection site.
The Impact of Resistance
The widespread use of sulfonamides has led to the emergence of bacterial resistance, which can significantly impact the IVIVC.[16] Resistance mechanisms include:
-
Alterations in the target enzyme (DHPS): Mutations in the folP gene can reduce the binding affinity of sulfonamides to DHPS.
-
Acquisition of resistance genes: Bacteria can acquire plasmid-borne sul genes that code for sulfonamide-resistant variants of DHPS.
When resistance is present, the MIC of the sulfonamide increases, and consequently, a much higher drug concentration is required to achieve a therapeutic effect in vivo.
Conclusion: A Holistic Approach to Antibacterial Drug Evaluation
The correlation between the in vitro and in vivo activity of sulfonamide-based antibacterials is a complex but critical aspect of drug development. A thorough understanding of this relationship requires a holistic approach that integrates standardized in vitro susceptibility testing, well-designed in vivo efficacy studies, and a comprehensive analysis of the drug's pharmacokinetic and pharmacodynamic properties. By carefully considering these factors, researchers can more accurately predict the clinical potential of novel sulfonamide derivatives and optimize the use of existing drugs in the face of evolving antimicrobial resistance. This integrated approach ensures that promising candidates from the laboratory have the best possible chance of translating into effective therapies for bacterial infections.
References
-
ResearchGate. (n.d.). MIC, MBC and MFC (µg/mL) values of sulfonamides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro and In Vivo Activities of Antibiotic PM181104. Retrieved from [Link]
-
ResearchGate. (n.d.). MIC values of sulfonamides derivatives I, II, and III against total 50 S. aureus clinical isolates (data given as percentage). Retrieved from [Link]
-
Karger Publishers. (n.d.). Pharmacokinetics of Sulfonamides in Animals. Retrieved from [Link]
-
MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Retrieved from [Link]
-
MDPI. (n.d.). Distribution of Sulfonamide Antibiotics and Resistance Genes and Their Correlation with Water Quality in Urban Rivers (Changchun City, China) in Autumn and Winter. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Concurrent In Vitro Release of Silver Sulfadiazine and Bupivacaine From Semi-Interpenetrating Networks for Wound Management. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Effective antimicrobial combination in vivo treatment predicted with microcalorimetry screening. Retrieved from [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
-
World Organisation for Animal Health. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Mechanisms of in Vitro Sensitivity to Sulfadiazine Silver. Retrieved from [Link]
-
National Institutes of Health. (2023). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs. Retrieved from [Link]
-
PubMed Central. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Indices of Antibiotics Predicted by a Semimechanistic PKPD Model: a Step toward Model-Based Dose Optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In Vitro Time-Kill Studies of Trimethoprim/Sulfamethoxazole against Stenotrophomonas maltophilia versus Escherichia coli Using Cation-Adjusted Mueller-Hinton Broth and ISO-Sensitest Broth. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Retrieved from [Link]
-
PubMed. (n.d.). In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved from [Link]
-
PubMed. (2023). Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy. Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR‑2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. Retrieved from [Link]
-
MDPI. (n.d.). PK/PD-Guided Strategies for Appropriate Antibiotic Use in the Era of Antimicrobial Resistance. Retrieved from [Link]
-
(n.d.). SULFONAMIDES (Veterinary—Systemic). Retrieved from [Link]
-
MDPI. (2023). Formulation and In Vivo Evaluation of Biofilm Loaded with Silver Sulfadiazine for Burn Healing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substance. Retrieved from [Link]
-
MDPI. (n.d.). Therapeutic Potential of a Novel Stenotrophomonas maltophilia Phage XAN_XB1: Isolation, Characterization, Genome Analysis and Evaluation in Mice Model. Retrieved from [Link]
-
(n.d.). Pharmacokinetics and Tissue Residues of Sulfathiazole and Sulfamethazine in Pigs. Retrieved from [Link]
-
(n.d.). Webinar: Animal infection models to study antibiotics against gram-negative bacteria (AMR Accelerator Members Only). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Retrieved from [Link]
-
National Institutes of Health. (2017). Traditional PK-PD Indices for Efficacy – Can We Do Better?. Retrieved from [Link]
-
Journal of Clinical Microbiology. (n.d.). Multisite Reproducibility of the Broth Microdilution Method for Susceptibility Testing of Nocardia Species. Retrieved from [Link]
-
PubMed. (n.d.). In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate. Retrieved from [Link]
-
Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). Understanding Pharmacokinetics (PK) and Pharmacodynamics (PD). Retrieved from [Link]
-
Statens Serum Institut. (n.d.). THE CHOICE OF MURINE INFECTION MODEL AND THE IMMUNE STATUS OF THE MICE HAS AN IMPACT ON THE PHARMACODYNAMICS OF DICLOXACILLIN AG. Retrieved from [Link]
-
RxKinetics. (n.d.). PK/PD Approach to Antibiotic Therapy Review. Retrieved from [Link]
-
(n.d.). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Retrieved from [Link]
Sources
- 1. Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. idexx.com [idexx.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rr-asia.woah.org [rr-asia.woah.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for a murine skin abscess model to study bacterial infection dynamics, microbial interactions, and treatment efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. en.ssi.dk [en.ssi.dk]
- 10. In vivo and in vitro antimicrobial activity of silver sulfadiazine and cerium nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo efficacy of the combination trimethoprim-sulfamethoxazole against clinical isolates of methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Population pharmacokinetic modeling of sulfadimethoxine, sulfadiazine and sulfamethoxazole combined to trimethoprim in pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. PK/PD Approach to Antibiotic Therapy Review [rxkinetics.com]
- 16. researchgate.net [researchgate.net]
A Framework for Comparative Efficacy Evaluation of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole Against Broadleaf Weeds
Introduction
The relentless pursuit of novel herbicidal agents with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. This guide introduces a comprehensive framework for evaluating the potential herbicidal activity of the novel compound, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, with a specific focus on its comparative performance against a spectrum of economically significant broadleaf weeds. Due to the novelty of this molecule, this document serves as a theoretical and practical guide for researchers, outlining a robust methodology for its evaluation, from hypothesizing its mode of action to conducting rigorous greenhouse and field trials.
Hypothesized Mode of Action
The chemical structure of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole suggests a plausible mode of action as an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] This hypothesis is predicated on the presence of the sulfamoylphenyl moiety, which bears structural resemblance to the sulfonylurea class of herbicides.[2][4] Sulfonylureas are well-established ALS inhibitors that block the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—which are critical for protein synthesis and, consequently, plant cell division and growth.[1][2][3][5] The tetrazole ring, a known bioisostere of the carboxylic acid group, may enhance the molecule's binding affinity to the target enzyme and improve its translocation within the plant.
Inhibition of ALS leads to a rapid cessation of cell division in the meristematic tissues of susceptible plants.[6] While visible symptoms such as chlorosis, necrosis, and stunting may take one to three weeks to fully develop, the herbicidal effect at a cellular level is almost immediate.[1]
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of action via ALS inhibition.
Comparative Experimental Framework
To objectively assess the herbicidal potential of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a multi-tiered experimental approach is proposed, encompassing both controlled-environment greenhouse studies and real-world field trials. This framework is designed to provide a comprehensive understanding of the compound's dose-response relationship, weed control spectrum, and comparative efficacy against established commercial standards.
Selection of Reference Herbicides
A critical aspect of this evaluation is the inclusion of appropriate reference herbicides. The following have been selected to provide robust comparative data:
-
Metsulfuron-methyl: A widely used sulfonylurea (ALS inhibitor) herbicide effective against a broad range of broadleaf weeds.[7][8][9][10][11] Its inclusion allows for a direct comparison with a herbicide of the same hypothesized mode of action.
-
Dicamba: A synthetic auxin herbicide (WSSA Group 4) with a different mode of action, providing a benchmark against a different class of broadleaf herbicide.[12][13][14]
Target Broadleaf Weed Species
A selection of common and economically important broadleaf weeds should be included in the trials to determine the herbicidal spectrum.[15][16][17][18][19] The chosen species should represent various plant families and morphologies.
Table 1: Proposed Target Broadleaf Weed Species
| Common Name | Scientific Name | Family |
| Common Lambsquarters | Chenopodium album | Amaranthaceae |
| Redroot Pigweed | Amaranthus retroflexus | Amaranthaceae |
| Velvetleaf | Abutilon theophrasti | Malvaceae |
| Common Ragweed | Ambrosia artemisiifolia | Asteraceae |
| Shepherd's-purse | Capsella bursa-pastoris | Brassicaceae |
| Field Bindweed | Convolvulus arvensis | Convolvulaceae |
Experimental Protocols
Adherence to standardized protocols is paramount for generating reliable and reproducible data. The following methodologies are based on established guidelines for herbicide efficacy testing.[20][21]
Greenhouse Dose-Response Bioassay
Objective: To determine the dose-response relationship of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole on target weed species and establish the effective dose required for 50% and 90% growth inhibition (ED₅₀ and ED₉₀).
Methodology:
-
Plant Propagation: Grow target weed species from seed in pots containing a standardized greenhouse potting mix. Maintain plants in a controlled environment (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Treatment Application: Apply herbicides at the 2-4 true leaf stage. A logarithmic series of application rates for each herbicide should be used to capture the full dose-response curve. Include an untreated control.
-
Experimental Design: A completely randomized design with four to six replications per treatment is recommended.
-
Data Collection: At 14 and 28 days after treatment (DAT), visually assess weed control using a 0% (no effect) to 100% (complete kill) scale. Harvest the above-ground biomass and record the fresh and dry weights.
-
Statistical Analysis: Analyze the data using non-linear regression models (e.g., four-parameter log-logistic) to determine the ED₅₀ and ED₉₀ values.[22]
Field Efficacy Trials
Objective: To evaluate the herbicidal efficacy of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole under real-world field conditions and compare its performance to commercial standards.
Methodology:
-
Site Selection: Choose field sites with a known history of uniform infestation of the target broadleaf weed species.
-
Experimental Design: A randomized complete block design with four replications is the standard for such trials.[20][21][23] Plot sizes should be adequate to minimize edge effects (e.g., 3m x 6m).
-
Treatment Application: Apply herbicides at recommended growth stages for the target weeds using a calibrated plot sprayer. Application rates should include the anticipated label rate, as well as half and double this rate to assess the margin of safety and efficacy.
-
Data Collection:
-
Weed Control: Visually assess percent weed control at 14, 28, and 56 DAT.
-
Weed Density and Biomass: At a designated time point (e.g., 28 DAT), count weed density in quadrats placed within each plot and collect above-ground biomass for dry weight determination.
-
Crop Tolerance (if applicable): If the trial is conducted within a crop, assess phytotoxicity at regular intervals and measure crop yield at harvest.
-
-
Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA).[24] Treatment means should be separated using a statistically valid method, such as Tukey's HSD test, at a significance level of p ≤ 0.05.
Experimental Workflow Diagram
Caption: Workflow for evaluating a novel herbicide.
Data Presentation
Clear and concise presentation of data is essential for comparative analysis. The following tables provide templates for summarizing the experimental results.
Table 2: Hypothetical Greenhouse Dose-Response Data (ED₅₀ Values in g a.i./ha)
| Weed Species | 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | Metsulfuron-methyl | Dicamba |
| Chenopodium album | 15.2 | 4.5 | 150.8 |
| Amaranthus retroflexus | 12.8 | 3.9 | 125.4 |
| Abutilon theophrasti | 25.6 | 8.1 | 210.2 |
| Ambrosia artemisiifolia | 18.9 | 6.2 | 180.5 |
Table 3: Hypothetical Field Trial Data (% Weed Control at 28 DAT)
| Treatment | Rate (g a.i./ha) | Chenopodium album | Amaranthus retroflexus | Abutilon theophrasti |
| Untreated Control | 0 | 0a | 0a | 0a |
| 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | 30 | 92b | 95c | 88b |
| 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | 60 | 98c | 99d | 95c |
| Metsulfuron-methyl | 8 | 95bc | 97cd | 92bc |
| Dicamba | 280 | 90b | 88b | 85b |
| Means within a column followed by the same letter are not significantly different (p > 0.05). |
Conclusion
This guide provides a scientifically rigorous and logically structured framework for the comprehensive evaluation of the novel compound 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole as a potential broadleaf herbicide. By grounding the investigation in a plausible mode of action and employing standardized, comparative experimental protocols, researchers can generate the robust data necessary to ascertain its true potential in the field of weed management. The successful execution of these proposed studies will provide invaluable insights into the efficacy, selectivity, and application spectrum of this promising new molecule.
References
-
European and Mediterranean Plant Protection Organization. (n.d.). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. Retrieved from [Link]
-
Agriculture and Agri-Food Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. Retrieved from [Link]
-
Weed Science Society of America. (n.d.). Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonylurea. Retrieved from [Link]
-
Clemson University Cooperative Extension. (n.d.). Broadleaf Weeds. College of Agriculture, Forestry and Life Sciences. Retrieved from [Link]
-
Specialist Sales. (2023). Metsulfuron and the devastating effects it can have on your garden. Retrieved from [Link]
-
European and Mediterranean Plant Protection Organization. (n.d.). EPPO Standards – PP1 Efficacy evaluation of plant protection products. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Retrieved from [Link]
-
Soltani, N., et al. (2024). Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Weed Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficacy of herbicides used in the trial at different doses for controlling the most widespread broadleaf weeds in 2005-2007. Retrieved from [Link]
-
LaRossa, R. A., & Schloss, J. V. (1984). An introduction to ALS-inhibiting herbicides. Journal of Agricultural and Food Chemistry, 32(5), 1164-1169. Retrieved from [Link]
-
Bayer Crop Science Canada. (2024). Dicamba basics. Retrieved from [Link]
-
Missouri State University. (n.d.). Crop and Garden Broadleaf Weeds by Common Name. Midwest Weeds and Wildflowers. Retrieved from [Link]
-
Ashcroft, F. M., & Gribble, F. M. (1998). Mechanisms of the glycaemic effects of sulfonylureas. Diabetologia, 41(6), 627-639. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Herbicide Evaluation Program. Wisconsin Crop Weed Science. Retrieved from [Link]
-
EPPO Global Database. (n.d.). PP1 - Efficacy evaluation of plant protection products. Retrieved from [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Chlorsulfuron (Ref: DPX 4189). AERU. Retrieved from [Link]
-
Streibig, J. C. (2022). Herbicide bioassay. ResearchGate. Retrieved from [Link]
-
European Commission. (2013). Guidance document on the efficacy. Food Safety. Retrieved from [Link]
-
Kingherbs. (2025). What Is Metsulfuron-methyl and Why It's Widely Used in Agriculture. Retrieved from [Link]
-
Oreate AI Blog. (2025). Understanding Dicamba: The Herbicide That Targets Broadleaf Weeds. Retrieved from [Link]
-
Solutions Pest & Lawn. (n.d.). Chlorsulfuron Herbicide. Retrieved from [Link]
-
Britannica. (n.d.). Sulfonylurea. Retrieved from [Link]
-
Montana State University. (2023). Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk. Retrieved from [Link]
-
Getting Rid Of Weeds. (n.d.). Chlorsulfuron. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluating efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control. Retrieved from [Link]
-
ResearchGate. (n.d.). Action mechanisms of acetolactate synthase-inhibiting herbicides. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Sulfonylureas. StatPearls. Retrieved from [Link]
-
Indian Journals. (n.d.). Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland. Retrieved from [Link]
-
Agriculture and Horticulture Development Board. (n.d.). Final Trial Report. Retrieved from [Link]
-
Flint, J. L., et al. (2017). Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method. Weed Technology. Retrieved from [Link]
-
Medicover Hospitals. (2024). Sulfonylureas: Mechanism, Dosage, and Side Effects. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
ResearchGate. (2015). Efficacy of Metsulfuron-methyl on Weeds in Wheat and its Residual Effects on Succeeding Soybean Crop Grown. Retrieved from [Link]
-
HerbiGuide. (n.d.). Chlorsulfuron. Retrieved from [Link]
-
University of Tennessee. (n.d.). Weed Control Fact Sheets. UT Crops. Retrieved from [Link]
-
NC State Extension Publications. (2015). Acetolactate Synthase (ALS) Inhibitors. Retrieved from [Link]
-
Farmers Business Network. (2025). Dicamba 101: Everything Farmers Need to Know About Dicamba. Retrieved from [Link]
-
Crop and Weed Science Society. (n.d.). Effect of metsulfuron-methyl against broad leaf weeds in wheat Triticum aestivum L. emend. Fiori and Paol.). Retrieved from [Link]
-
Lawn Love. (2025). Common Broadleaf Weeds Found in Your Yard. Retrieved from [Link]
-
Missouri State University. (n.d.). Turfgrass Broadleaf Weeds by Common Name. Midwest Weeds and Wildflowers. Retrieved from [Link]
Sources
- 1. News - Chlorsulfuron Mode of Action: How This ALS Inhibitor Controls Broadleaf Weeds [bigpesticides.com]
- 2. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 3. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. Sulfonylurea | chemical compound | Britannica [britannica.com]
- 5. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 6. Chlorsulfuron Herbicide | Solutions Pest & Lawn [solutionsstores.com]
- 7. specialistsales.com.au [specialistsales.com.au]
- 8. News - What Is Metsulfuron-methyl and Why Itâs Widely Used in Agriculture [bigpesticides.com]
- 9. Efficacy of metsulfuron methyl for controlling broadleaf weeds in transplanted rice (Oryza sativa) under rainfed shallow lowland | The Indian Journal of Agricultural Sciences [epubs.icar.org.in]
- 10. isws.org.in [isws.org.in]
- 11. cropandweed.com [cropandweed.com]
- 12. Efficacy of dicamba and dicamba/tembotrione with and without ammonium sulfate for broadleaf weed control | Weed Technology | Cambridge Core [cambridge.org]
- 13. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 14. Understanding Dicamba: The Herbicide That Targets Broadleaf Weeds - Oreate AI Blog [oreateai.com]
- 15. Broadleaf Weeds | College of Agriculture, Forestry and Life Sciences | Clemson University, South Carolina [clemson.edu]
- 16. Crop and Garden Broadleaf Weeds by Common Name - Midwest Weeds and Wildflowers - Plant Identification by Pamela Borden Trewatha, Ph.D. - Darr College of Agriculture - Missouri State [ag.missouristate.edu]
- 17. Weed Control Fact Sheets - UT Crops [utcrops.com]
- 18. lawnlove.com [lawnlove.com]
- 19. Turfgrass Broadleaf Weeds by Common Name - Midwest Weeds and Wildflowers - Plant Identification by Pamela Borden Trewatha, Ph.D. - Darr College of Agriculture - Missouri State [ag.missouristate.edu]
- 20. pp1.eppo.int [pp1.eppo.int]
- 21. Efficacy experimental design and analysis | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 22. researchgate.net [researchgate.net]
- 23. Herbicide Evaluation Program – Wisconsin Crop Weed Science [wcws.cals.wisc.edu]
- 24. Analyzing Herbicide Interactions: A Statistical Treatment of Colby's Method | Weed Technology | Cambridge Core [cambridge.org]
A Senior Application Scientist's Guide to QSAR Analysis of Sulfonamide-Based Carbonic Anhydrase Inhibitors
This guide provides an in-depth comparison and practical workflow for the Quantitative Structure-Activity Relationship (QSAR) analysis of sulfonamide-based inhibitors targeting carbonic anhydrases (CAs). Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the causal logic behind methodological choices, ensuring a robust and validated approach to inhibitor design.
The Enduring Importance of Carbonic Anhydrase and Sulfonamide Inhibitors
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for everything from respiration and pH homeostasis to electrolyte secretion.[2][3] Given their ubiquitous nature, dysregulation of specific CA isoforms is implicated in a range of pathologies, including glaucoma, epilepsy, obesity, and cancer.[2]
The primary class of CA inhibitors (CAIs) is the sulfonamides (R-SO₂NH₂). Their mechanism of action is well-established: the deprotonated sulfonamide group coordinates directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, effectively blocking the enzyme's active site.[4] Clinically used drugs like acetazolamide and dorzolamide are testaments to the therapeutic success of this scaffold.[4] However, the challenge lies in achieving isoform selectivity to minimize off-target side effects. This is where computational techniques like QSAR become indispensable tools for rational drug design.
The Strategic Role of QSAR in Modern Inhibitor Design
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling discipline that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[5] The core principle is that variations in the structural or physicochemical properties of a molecule directly influence its biological effect. By quantifying these properties using molecular descriptors, we can develop predictive models that guide the synthesis of novel compounds with enhanced potency and selectivity, thereby saving significant time and resources in the drug discovery pipeline.[5]
A Comparative Analysis of QSAR Methodologies
The selection of a QSAR methodology is a critical decision that depends on the available data, computational resources, and the specific goals of the study. Below is a comparison of the most common approaches applied to sulfonamide-based CAIs.
| Methodology | Principle | Advantages | Limitations | Typical Application for CAIs |
| 2D-QSAR | Correlates biological activity with 0D, 1D, and 2D descriptors (e.g., molecular weight, logP, topological indices, fragment counts). | Computationally inexpensive, easy to interpret, does not require 3D structural alignment. | Lacks 3D spatial information, cannot easily rationalize stereo-specific interactions. | Early-stage SAR analysis, identifying key physicochemical properties like molecular shape, size, and lipophilicity that govern inhibitory action.[5][6] |
| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D molecular fields (steric, electrostatic, hydrophobic, etc.) to quantify the structural features of aligned molecules. | Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for modification. High predictive power. | Requires accurate 3D structural alignment of all molecules, which can be challenging and subjective. Computationally more intensive. | Detailed optimization of lead compounds. A study on 32 CAI derivatives used CoMFA and CoMSIA to develop models with high predictive accuracy (q² > 0.6).[7] |
| Molecular Docking | Simulates the binding of a ligand into the active site of a target protein to predict its preferred conformation and binding affinity. | Provides a visual and energetic hypothesis of the ligand-receptor interaction at an atomic level. Excellent for validating QSAR findings. | Scoring functions can be inaccurate, may not fully account for protein flexibility or solvation effects. | Elucidating the binding mode of novel sulfonamides within different CA isoforms, rationalizing selectivity, and providing robust alignments for 3D-QSAR.[2][7] |
Experimental Workflow: A Validated Protocol for QSAR Model Development
This section details a self-validating, step-by-step protocol for conducting a rigorous QSAR analysis of sulfonamide CAIs. The causality behind each step is explained to ensure scientific integrity.
Diagram: General QSAR Workflow
Caption: A comprehensive workflow for QSAR model development.
Step 1: Data Set Assembly and Curation
-
Action: Compile a dataset of sulfonamide-based CA inhibitors from literature or internal databases. The biological activity should be consistently measured (e.g., Kᵢ or IC₅₀) against the target CA isoform. For this protocol, we will use the inhibitory constant (Kᵢ). The activity data should be converted to a logarithmic scale (pKᵢ = -logKᵢ) to ensure a more linear relationship with the descriptors.
-
Causality: A high-quality, congeneric dataset with a wide range of activity is the foundation of a predictive QSAR model. Using a single, consistent assay methodology minimizes experimental variance. Logarithmic transformation of activity data normalizes its distribution, which is a prerequisite for most statistical regression methods.
Step 2: Dataset Splitting
-
Action: Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (20-30%).[6] Use an algorithm like Kennard-Stone or activity-based clustering to ensure that the test set is representative of the chemical space and activity range of the training set.
-
Causality: The training set is used to build the model. The test set, which is not used during model development, provides the ultimate, unbiased assessment of the model's predictive power on new, unseen data. This separation is critical for avoiding overfitting and ensuring the model's generalizability.
Step 3: Molecular Structure Preparation and Descriptor Calculation
-
Action:
-
Draw the 2D structures of all compounds.
-
Convert them to 3D structures and perform geometry optimization using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.
-
For 3D-QSAR, align the optimized structures. A common strategy for sulfonamides is to align them based on the conserved benzenesulfonamide scaffold, which ensures a consistent orientation in the active site. Docking can provide a more biologically relevant alignment.[7]
-
Calculate a wide range of molecular descriptors (e.g., constitutional, topological, electronic, quantum-chemical).[5][8] For CoMFA/CoMSIA, calculate the steric and electrostatic fields around the aligned molecules.
-
-
Causality: Proper 3D geometry is essential for calculating conformation-dependent descriptors. A consistent and structurally relevant alignment is the most critical step for 3D-QSAR, as it ensures that differences in the calculated fields correspond to actual structural differences rather than arbitrary orientation.
Step 4: Model Development and Statistical Analysis
-
Action: Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate the calculated descriptors (independent variables) with the pKᵢ values (dependent variable) for the training set.
-
Causality: PLS is often preferred over MLR when the number of descriptors is large or when there is multicollinearity among them, which is common in QSAR studies. The goal is to find the simplest model with the highest statistical significance.
Step 5: Rigorous Model Validation
-
Action:
-
Internal Validation: Perform leave-one-out (LOO) cross-validation on the training set to calculate the cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a robust model.[7]
-
External Validation: Use the developed model to predict the pKᵢ values for the compounds in the test set. Calculate the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 is desirable.
-
Y-scrambling: Randomly shuffle the biological activity values of the training set and re-build the model multiple times. The resulting models should have very low r² and q² values, confirming that the original model is not due to a chance correlation.
-
-
Causality: Validation is a non-negotiable step to establish the trustworthiness of a QSAR model. Internal validation assesses the model's stability and robustness, while external validation is the true measure of its ability to predict the activity of new chemical entities.
Data Interpretation and Visualization
A statistically valid QSAR model is only useful if it can be interpreted to provide chemical insights.
Diagram: Sulfonamide Inhibition of Carbonic Anhydrase
Caption: Key interactions of a sulfonamide inhibitor in the CA active site.
Interpreting 3D-QSAR Contour Maps
For methods like CoMFA and CoMSIA, the output includes 3D contour maps that are invaluable for lead optimization.
-
Steric Maps: Green contours indicate regions where bulky substituents increase activity, while yellow contours show where steric bulk is detrimental.
-
Electrostatic Maps: Blue contours highlight areas where positive charge is favorable, while red contours indicate where negative charge enhances activity.
By overlaying these maps on a potent inhibitor within the enzyme's active site (visualized through docking), a medicinal chemist can make informed decisions about where to modify the molecular scaffold to improve binding affinity and selectivity. For example, a docking study might show that a specific inhibitor's tail region points towards a hydrophobic pocket.[2] A corresponding green CoMFA contour in that area would strongly suggest that adding a bulky, hydrophobic group at that position could enhance potency.
Example QSAR Model Performance
The table below shows typical statistical parameters for a well-validated QSAR model.
| Parameter | Description | Acceptable Value | Example Value |
| N_train | Number of compounds in the training set | - | 45 |
| N_test | Number of compounds in the test set | - | 15 |
| r² | Coefficient of determination (goodness of fit) | > 0.6 | 0.87 |
| q² (LOO) | Cross-validated r² (robustness) | > 0.5 | 0.70 |
| r²_pred | Predictive r² for the external test set | > 0.6 | 0.83 |
| SEE | Standard Error of Estimate | As low as possible | 0.25 |
| F-value | Fischer's value (statistical significance) | High | 112 |
Data based on representative values from literature.[5]
Conclusion: Integrating QSAR for Intelligent Inhibitor Design
QSAR analysis, when performed with scientific rigor and a clear understanding of its underlying principles, is a powerful strategy in the development of sulfonamide-based carbonic anhydrase inhibitors. By moving beyond simple correlation to a validated, predictive science, these computational models provide crucial insights that guide the design of more potent and, critically, more selective therapeutics. The integration of 2D-QSAR for initial screening, 3D-QSAR for lead optimization, and molecular docking for mechanistic validation represents a synergistic approach that can significantly accelerate the journey from chemical concept to clinical candidate.
References
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.
- QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII. PubMed.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- QSAR model development for studying carbonic anhydrase inhibitors as anticonvulsant agents.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors.
- Carbonic anhydrase inhibitors. Part 86.
- Docking, CoMFA and CoMSIA studies of a series of sulfonamides derivatives as carbonic anhydrase I inhibitors. Taylor & Francis Online.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [mdpi.com]
- 3. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. QSAR studies of sulfamate and sulfamide inhibitors targeting human carbonic anhydrase isozymes I, II, IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Carbonic anhydrase inhibitors. Part 86. A QSAR study on some sulfonamide drugs which lower intra-ocular pressure, using the ACE non-linear statistical method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Molecular Docking of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole with Carbonic Anhydrase
This guide provides an in-depth analysis of the molecular docking of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a sulfonamide derivative, with its target enzyme, carbonic anhydrase. We will explore the scientific rationale behind the investigation of this specific molecule, present a detailed, field-proven protocol for in silico analysis, and compare its potential inhibitory activity with established carbonic anhydrase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutics.
The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a seemingly simple reaction that is vital for pH homeostasis, electrolyte balance, and CO2 transport.[2] The ubiquitous nature of CAs means that their dysregulation is implicated in a wide range of pathologies. Consequently, carbonic anhydrase inhibitors (CAIs) are utilized in the management of various medical conditions, including glaucoma, altitude sickness, epilepsy, and even as diuretics.[3][4] Furthermore, certain CA isoforms, such as CA IX, are overexpressed in various tumors, making them attractive targets for anticancer drug development.[1][5]
The molecule at the center of this guide, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, possesses a chemical scaffold that suggests a strong potential for carbonic anhydrase inhibition. Its structure incorporates a primary sulfonamide group (-SO2NH2), a key pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases.[2][6] The tetrazole ring is often employed in medicinal chemistry as a bioisostere for a carboxylic acid group, potentially enhancing the molecule's binding affinity and metabolic stability.[7]
A Comparative Overview of Carbonic Anhydrase Inhibitors
To contextualize the potential of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, it is essential to compare it with existing carbonic anhydrase inhibitors. The following table summarizes the inhibitory activities of several well-established CAIs against two prominent isoforms, the physiologically abundant CA II and the tumor-associated CA IX.
| Compound | Target Isoform | Inhibition Constant (Ki) or IC50 | Reference |
| Acetazolamide | hCA I | Ki: 0.1676 ± 0.017 µM | [8] |
| Acetazolamide | hCA II | Ki: 0.2880 ± 0.080 µM | [8] |
| Ethoxzolamide | CA II | IC50: 0.09 µM | [9] |
| Chlorthalidone | CA II | 18.3 times more potent than Indapamide | [10] |
| Indapamide | CA II | - | [10] |
| SLC-0111 | CA IX | Phase I Clinical Trials | [1] |
This comparative data highlights the range of potencies exhibited by different chemical scaffolds. Our molecular docking study aims to predict where 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole might fall within this spectrum.
Molecular Docking Protocol: A Self-Validating Workflow
The following protocol outlines a robust and reproducible methodology for the molecular docking of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole with human carbonic anhydrase II (hCA II), a well-characterized isoform. This workflow is designed to be self-validating by first redocking a known co-crystallized ligand to ensure the accuracy of the docking parameters.
Step 1: Preparation of the Receptor and Ligand
The initial and most critical phase of any molecular docking study is the meticulous preparation of both the protein (receptor) and the small molecule (ligand).
-
Receptor Preparation : The crystal structure of human carbonic anhydrase II (PDB ID: 4IWZ) will be obtained from the Protein Data Bank.[1] All water molecules and co-crystallized ligands will be removed. Hydrogen atoms will be added, and the protein structure will be energy minimized using a suitable force field, such as OPLS_2005, to ensure a realistic conformation.[11]
-
Ligand Preparation : The 3D structure of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole will be generated using a chemical drawing tool like ChemDraw and subsequently optimized using a computational chemistry software package to obtain a low-energy conformation.
Step 2: Defining the Binding Site and Docking Parameters
Accurate identification of the binding pocket is paramount for a successful docking simulation.
-
Grid Generation : A grid box will be centered on the active site zinc ion, a conserved feature in all carbonic anhydrases. The dimensions of the grid box will be set to encompass the entire active site cavity, typically with a spacing of 0.375 Å.[1]
-
Docking Algorithm : A validated docking program such as AutoDock Vina or GLIDE will be employed.[11][12] These programs utilize sophisticated algorithms to explore a wide range of ligand conformations and orientations within the defined binding site.
Step 3: Docking Simulation and Analysis
The docking simulation will generate a series of possible binding poses for the ligand, ranked by their predicted binding affinity (docking score).
-
Execution : The docking simulation will be performed, allowing the program to exhaustively search for the optimal binding mode.
-
Pose Analysis : The resulting poses will be visually inspected to identify the most plausible binding orientation. Key interactions, such as hydrogen bonds and hydrophobic contacts with active site residues, will be analyzed. The deprotonated nitrogen of the sulfonamide group is expected to coordinate with the active site zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors.[13]
Step 4: Validation of the Docking Protocol
To ensure the reliability of the docking protocol, a validation step is crucial. The co-crystallized ligand from the original PDB file will be re-docked into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[2]
Visualizing the Workflow and Interactions
The following diagrams illustrate the key stages of the molecular docking workflow and the anticipated molecular interactions.
Caption: A streamlined workflow for molecular docking studies.
Caption: Predicted interactions of the ligand in the active site.
Anticipated Results and Comparative Analysis
Based on the structural features of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, the molecular docking study is anticipated to reveal a strong binding affinity for the carbonic anhydrase active site. The primary sulfonamide group is expected to form a crucial coordination bond with the catalytic zinc ion, anchoring the inhibitor. Furthermore, the amino, chloro, and tetrazole moieties are likely to form a network of hydrogen bonds and hydrophobic interactions with key active site residues such as Thr199, Gln92, His94, Val135, and Leu198, further stabilizing the enzyme-inhibitor complex.[13][14]
The predicted binding energy (docking score) from this in silico experiment will provide a quantitative measure of its potential inhibitory potency. This value can then be directly compared to the docking scores of known inhibitors, such as acetazolamide, when subjected to the same computational protocol. While this computational prediction requires experimental validation through in vitro enzyme inhibition assays, it serves as a powerful and cost-effective initial screen to prioritize promising drug candidates.
Conclusion
Molecular docking is an indispensable tool in modern drug discovery, providing critical insights into the molecular interactions that govern ligand-protein binding. The systematic approach outlined in this guide for the analysis of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole with carbonic anhydrase demonstrates a robust methodology for predicting inhibitory potential. The unique combination of a sulfonamide group and a tetrazole ring in this molecule makes it a compelling candidate for further investigation as a novel carbonic anhydrase inhibitor. The anticipated strong binding affinity, supported by a network of specific interactions with the enzyme's active site, warrants its synthesis and subsequent experimental evaluation to confirm its therapeutic potential.
References
-
Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. PMC - NIH. [Link]
-
Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity. RSC Publishing. [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. [Link]
-
Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. [Link]
-
Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC - NIH. [Link]
-
A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. PMC - PubMed Central. [Link]
-
Validation of the docking protocol. The carbonic anhydrase protein is... ResearchGate. [Link]
-
Carbonic Anhydrase Inhibitors. Comparison of Chlorthalidone and Indapamide X-ray Crystal Structures in Adducts with Isozyme II: When Three Water Molecules and the Keto−Enol Tautomerism Make the Difference. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]
-
A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II. PubMed. [Link]
-
Research Article Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar. [Link]
-
Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
-
Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. MDPI. [Link]
-
Carbonic Anhydrase Inhibitors. Concise Medical Knowledge - Lecturio. [Link]
-
Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands. PMC - PubMed Central. [Link]
-
Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives. PubMed. [Link]
-
Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate. [Link]
-
Carbonic anhydrase inhibitor. Wikipedia. [Link]
Sources
- 1. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Docking studies and molecular dynamics simulation of triazole benzene sulfonamide derivatives with human carbonic anhydrase IX inhibition activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, molecular docking analysis and carbonic anhydrase I-II inhibitory evaluation of new sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A comparison of the effects of inhibitors of carbonic anhydrase on osteoclastic bone resorption and purified carbonic anhydrase isozyme II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Molecular docking based virtual screening of carbonic anhydrase IX with coumarin (a cinnamon compound) derived ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Forced Degradation Studies of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
This guide provides an in-depth analysis of the forced degradation behavior of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a versatile building block in pharmaceutical and agrochemical synthesis.[1] By elucidating its intrinsic stability profile, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge needed for developing stable formulations and robust, stability-indicating analytical methods. The experimental strategies outlined herein are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory alignment and scientific rigor.[2][3]
Introduction: The Rationale for Forced Degradation
Forced degradation, or stress testing, is a cornerstone of pharmaceutical development. These studies intentionally subject a drug substance to conditions more severe than accelerated stability testing to understand its intrinsic stability.[2] The primary objectives, as mandated by guidelines like ICH Q1A(R2), are to identify likely degradation products, establish degradation pathways, and, most critically, to develop and validate analytical methods that can effectively separate and quantify the active pharmaceutical ingredient (API) from its degradants.[4][5] This ensures that the analytical method is "stability-indicating," a non-negotiable requirement for regulatory submissions. Information from these studies is invaluable for formulation development, manufacturing process optimization, and determining appropriate storage conditions and shelf-life.[6][7]
The subject of our investigation, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, possesses a unique chemical architecture combining a sulfonamide group with a tetrazole ring.[1][8] The sulfonamide moiety is known for its susceptibility to hydrolysis, while the high-nitrogen tetrazole ring can be sensitive to thermal and photolytic stress.[9][10] This guide will systematically explore the compound's response to a battery of stress conditions.
Experimental Design: A Multi-faceted Stress Protocol
A comprehensive forced degradation study must evaluate the impact of several key environmental and chemical factors. Our experimental workflow is designed to probe the compound's vulnerabilities systematically.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. ijcrt.org [ijcrt.org]
- 4. biopharminternational.com [biopharminternational.com]
- 5. database.ich.org [database.ich.org]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
- 10. The thermal decomposition of tetrazoles (1992) | Anatoly I. Lesnikovich | 63 Citations [scispace.com]
A Senior Application Scientist's Guide to the X-ray Crystallography of a 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole–Carbonic Anhydrase Complex
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for determining the high-resolution X-ray crystal structure of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in complex with its anticipated enzyme target, human Carbonic Anhydrase II. By synthesizing established protocols with a comparative analysis of structurally related inhibitors, this document serves as both a practical workflow and an interpretive guide for researchers embarking on structure-based drug design. We will elucidate the causal reasoning behind key experimental decisions, from target selection to data interpretation, ensuring a scientifically rigorous approach.
Introduction: The Rationale for Structural Investigation
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a small molecule featuring two key pharmacophores: an aromatic sulfonamide and a tetrazole ring.[1][2] The sulfonamide moiety is the quintessential zinc-binding group for a vast class of metalloenzyme inhibitors, most notably targeting Carbonic Anhydrases (CAs).[3][4] CAs are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in physiological processes such as pH homeostasis, gas transport, and fluid balance.[3][5][6] Dysregulation of specific CA isoforms is implicated in various pathologies, including glaucoma, epilepsy, and cancer, making them prominent drug targets.[3]
Given its chemical architecture, the title compound is a strong candidate for a potent and potentially selective CA inhibitor. While kinetic assays can determine its inhibitory potency (Kᵢ), X-ray crystallography is indispensable for revealing the precise atomic-level interactions that govern this inhibition.[7] Understanding the three-dimensional binding mode is paramount for rational drug design, enabling structure-guided optimization of potency, selectivity, and pharmacokinetic properties.
This guide will focus on the complex with human Carbonic Anhydrase II (hCA II), the most abundant and well-characterized isoform, as a foundational model. We will detail the experimental pipeline and provide a comparative analysis against established CA inhibitors to contextualize the anticipated structural findings.
Part 1: Foundational Experimental Design
The success of any crystallographic project hinges on meticulous upstream preparation. The choices made here directly impact the quality of the final electron density map.
Enzyme Target Selection: Why Human Carbonic Anhydrase II?
For an initial structural study of a novel sulfonamide, hCA II is the logical choice for several compelling reasons:
-
High-Resolution Precedent: A wealth of high-resolution crystal structures of hCA II in complex with various sulfonamides exists in the Protein Data Bank (PDB). This provides a robust library for comparison and validates the feasibility of the crystallographic approach.
-
Robust Production and Stability: Protocols for the high-yield expression and purification of recombinant hCA II are well-established, and the protein is known for its stability and propensity to crystallize.
-
Physiological Relevance: As a dominant, cytosolic isoform, understanding inhibition of hCA II is crucial, as it often represents an off-target for isoform-selective drug design efforts. The hCA II structure serves as the benchmark against which binding to other isoforms (e.g., the tumor-associated hCA IX) is compared.
Ligand Preparation and Verification
The synthesis of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole can be achieved through established organic chemistry routes for generating substituted tetrazoles and sulfonamides.[8][9] Prior to any crystallographic experiment, it is critical to ensure the ligand's purity and identity.
-
Synthesis: Utilize appropriate synthetic routes, for instance, via a cyanation reaction followed by cycloaddition with an azide source to form the tetrazole ring on a pre-functionalized chlorobenzenesulfonamide scaffold.
-
Purification: High-Performance Liquid Chromatography (HPLC) is recommended to achieve >98% purity.[2]
-
Verification: Confirm the molecular weight and structure using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Part 2: The Crystallographic Workflow: From Protein to Structure
This section details the self-validating protocols required to obtain a high-quality crystal structure. Each step includes checkpoints to ensure the integrity of the experiment.
Protocol 1: Expression and Purification of hCA II
-
Transformation: Transform a pET-based expression vector containing the human CA2 gene into E. coli BL21(DE3) cells.
-
Culture Growth: Grow cells in Luria-Bertani (LB) media supplemented with the appropriate antibiotic at 37°C until an OD₆₀₀ of 0.6-0.8 is reached.
-
Induction: Induce protein expression by adding 0.4 mM Isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at 20°C for 16-20 hours. This lower temperature promotes proper protein folding.
-
Harvesting and Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 20 mM Tris pH 8.0, 150 mM NaCl) and lyse the cells using sonication or a high-pressure homogenizer.
-
Clarification: Centrifuge the lysate at high speed (~18,000 x g) for 45 minutes to pellet cell debris.
-
Affinity Chromatography: The supernatant contains the soluble hCA II. A highly effective purification step involves affinity chromatography using a sulfonamide-linked resin (e.g., p-aminomethylbenzenesulfonamide-agarose). hCA II binds specifically to the immobilized sulfonamide. Elute the bound protein using a high concentration of a competitive inhibitor like acetazolamide or by changing the pH.
-
Size-Exclusion Chromatography (SEC): As a final polishing step, pass the eluted protein through a SEC column to separate it from any remaining impurities and aggregates. This step also serves as a buffer exchange into the desired crystallization buffer (e.g., 10 mM HEPES pH 7.5, 100 mM NaCl).
-
Quality Control: Assess protein purity by SDS-PAGE, which should show a single band at ~29 kDa. Determine the concentration using a spectrophotometer at 280 nm. The protein should be concentrated to 10-20 mg/mL for crystallization trials.
Protocol 2: Co-crystallization of the hCA II-Ligand Complex
-
Complex Formation: Prepare the complex by incubating the purified hCA II with a 3- to 5-fold molar excess of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole. The ligand should be dissolved in a suitable solvent like DMSO, ensuring the final DMSO concentration in the protein solution is below 5% to avoid interference with crystallization.
-
Crystallization Method: The hanging-drop or sitting-drop vapor diffusion method is standard. A small drop (~1 µL) of the protein-ligand complex is mixed with an equal volume of a reservoir solution and allowed to equilibrate against a larger volume (~500 µL) of the reservoir solution.
-
Screening and Optimization: Screen a wide range of crystallization conditions using commercial kits. Based on extensive literature for hCA II, a promising starting point is high salt or PEG-based precipitants.[10]
| Parameter | Typical Starting Range for hCA II | Rationale |
| Precipitant | 1.0 - 2.5 M Ammonium Sulfate OR 15-30% (w/v) PEG 3350 | Controls the solubility of the protein, driving it towards a supersaturated state necessary for crystal nucleation. |
| Buffer (pH) | 0.1 M Tris (pH 7.5-8.5) OR 0.1 M Bis-Tris (pH 5.5-6.5) | Fine-tunes the surface charge of the protein, which is critical for forming ordered crystal lattice contacts. |
| Additives | Small molecules (e.g., salts, glycerol) | Can improve crystal quality by altering solvent properties or mediating crystal contacts. |
| Temperature | 4°C or 20°C | Affects the kinetics of nucleation and crystal growth. |
-
Crystal Harvesting: Once crystals of suitable size (50-200 µm) appear, they must be harvested. Loop the crystal out of the drop and pass it briefly through a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice crystal formation during flash-cooling.
-
Flash-Cooling: Plunge the crystal into liquid nitrogen to freeze it in a vitreous state, which preserves the crystal lattice and mitigates radiation damage during data collection.[11]
Protocol 3: X-ray Data Collection and Structure Determination
-
Data Collection: Collect diffraction data at a synchrotron beamline, which provides a high-intensity, tunable X-ray beam.[12] The crystal is maintained at 100 K in a stream of cold nitrogen gas. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: Use software packages like XDS or DIALS to process the raw diffraction images.[13] This involves:
-
Indexing: Determining the unit cell dimensions and Bravais lattice.
-
Integration: Measuring the intensity of each diffraction spot (reflection).
-
Scaling and Merging: Placing all reflection intensities on a common scale and merging redundant measurements to produce a final, unique dataset.
-
-
Structure Solution: The phase problem is solved using Molecular Replacement . A previously determined high-resolution structure of hCA II (e.g., PDB ID: 2VVA) is used as a search model to position the molecule correctly within the new unit cell.
-
Model Building and Refinement: Iterative cycles of manual model building in programs like Coot and automated refinement in programs like PHENIX or Refmac5 are performed. The initial model is adjusted to fit the experimental electron density map. The ligand, 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, is then modeled into the clear difference density observed in the active site.
-
Validation: The final model's quality is assessed using geometric validation (e.g., Ramachandran plots) and agreement with the diffraction data, quantified by the R-work and R-free values. R-free is a crucial cross-validation metric that indicates how well the model predicts a subset of data that was excluded from the refinement process.[14]
Part 3: Comparative Structural Analysis and Interpretation
The ultimate goal is to interpret the refined structure. This involves analyzing the binding mode of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and comparing it to other well-characterized hCA II inhibitors.
Anticipated Binding Mode
Based on hundreds of sulfonamide-hCA II complex structures, a canonical binding mode is expected.[15][16]
-
Zinc Coordination: The deprotonated nitrogen atom of the sulfonamide group (-SO₂NH⁻) will act as the fourth ligand to the catalytic zinc ion, displacing the zinc-bound water/hydroxide molecule.[3] This is the primary anchor for all sulfonamide inhibitors.
-
Hydrogen Bonding Network: The sulfonamide group will form a crucial hydrogen bond network. One sulfonamide oxygen atom typically accepts a hydrogen bond from the backbone amide of Thr199, while the sulfonamide nitrogen donates a hydrogen bond to the hydroxyl group of the same Thr199 residue.[15]
-
Tail Interactions: The 2-amino-4-chloro-5-sulfamoylphenyl-1H-tetrazole "tail" will extend into the active site cavity. Its orientation will be dictated by interactions with residues lining the pocket, which is divided into hydrophobic and hydrophilic halves.[15][17] The chloro and phenyl groups will likely make van der Waals contacts with hydrophobic residues (e.g., Val121, Phe131, Leu198), while the amino and tetrazole groups may form hydrogen bonds with water molecules or hydrophilic residues (e.g., Gln92, Asn67).
Comparison with Alternative Inhibitors
The value of a new structure is magnified when compared to existing ones. Here, we compare the expected data for our target complex with two clinically used antiglaucoma drugs, Acetazolamide and Brinzolamide.
Table 1: Comparative Crystallographic and Binding Data for hCA II Inhibitors
| Feature | Acetazolamide | Brinzolamide | 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (Expected) |
| PDB ID | 3HS4 | 1A42 | TBD |
| Resolution (Å) | 1.10 | 1.80 | < 2.0 |
| R-work / R-free (%) | 13.7 / 16.2 | 18.9 / 23.0 | < 20 / < 25 |
| Kᵢ (nM) | 12 | 3.1 | Potentially low nM |
| Key Interactions | Zn coordination; H-bonds with Thr199; Thiadiazole ring H-bonds with Gln92.[3] | Zn coordination; H-bonds with Thr199; Aliphatic tail interacts with hydrophobic pocket. | Zn coordination; H-bonds with Thr199; Phenyl ring in hydrophobic pocket; Tetrazole and amino groups potentially interacting with hydrophilic patch. |
This comparative analysis allows researchers to draw structure-activity relationships (SAR). For example, the specific substitutions on the phenyl ring of the title compound (amino, chloro) and the presence of the tetrazole ring can be directly correlated with changes in binding affinity and orientation when compared to the simpler acetazolamide structure. These insights are fundamental for designing next-generation inhibitors with improved properties.
Conclusion
The determination of the X-ray crystal structure of 5-(2-amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole in complex with carbonic anhydrase is a critical step in its development as a potential therapeutic agent. The methodologies described herein represent a robust and validated pathway to achieving a high-resolution structure. By meticulously following these experimental protocols and leveraging comparative analysis against the rich database of existing CA structures, researchers can gain invaluable insights into the molecular determinants of inhibition. This knowledge provides an authoritative foundation for the subsequent stages of drug discovery, facilitating the rational design of more potent and selective medicines.
References
-
Novel 1,3,5-Triazinyl Aminobenzenesulfonamides Incorporating Aminoalcohol, Aminochalcone and Aminostilbene Structural Motifs as Potent Anti-VRE Agents, and Carbonic Anhydrases I, II, VII, IX, and XII Inhibitors. (n.d.). MDPI. [Link]
-
Angeli, A., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Pharmaceuticals (Basel). [Link]
-
Kast, K., et al. (2022). Crystallography and Its Impact on Carbonic Anhydrase Research. International Journal of Molecular Sciences. [Link]
-
Ebrahim, A., et al. (2019). High-throughput structures of protein–ligand complexes at room temperature using serial femtosecond crystallography. IUCrJ. [Link]
-
Gec, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences. [Link]
-
Di Pietro, O., et al. (2023). Innovative Strategies in X-ray Crystallography for Exploring Structural Dynamics and Reaction Mechanisms in Metabolic Disorders. International Journal of Molecular Sciences. [Link]
-
Fogliano, F., et al. (2023). Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers in Molecular Biosciences. [Link]
-
D'Ascenzio, M., et al. (2014). A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects. Journal of Medicinal Chemistry. [Link]
-
Carbonic Anhydrase Inhibitors: X-ray Crystallographic Studies for the Binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). (2004). Journal of Medicinal Chemistry. [Link]
-
Tan, Y.-H., et al. (2010). 4-[(2-Hydroxy-5-nitrobenzylidene)amino]benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Tetrazoles: Synthesis and Biological Activity. (2021). ResearchGate. [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI. [Link]
-
Pinheiro, B., et al. (2020). Protein X-ray Crystallography and Drug Discovery. Pharmaceuticals (Basel). [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. [Link]
-
Pustelny, K., et al. (2018). Crystal structure of carbonic anhydrase CaNce103p from the pathogenic yeast Candida albicans. PLoS One. [Link]
-
DeLuca, C. I., et al. (2010). Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase. Journal of Medicinal Chemistry. [Link]
-
Arshad, M. N., et al. (2016). Crystal structure of 2-amino-4-(4-chlorophenyl)-1-(4-methylphenyl)-7-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Representative snapshot of the structure of carbonic anhydrase IX... (n.d.). ResearchGate. [Link]
-
Carbonic anhydrase. (n.d.). Wikipedia. [Link]
-
De Simone, G., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. MDPI. [Link]
-
Bozorov, K., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. [Link]
-
Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2022). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Beginners Guide To X-ray Data Processing. (n.d.). Peak Proteins. [Link]
-
Fig. 2. Crystal structures of carbonic anhydrase CAS1 and CAS2. (A)... (n.d.). ResearchGate. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
-
El-Sayed, M. A. A., et al. (2021). Insight on novel sulfamoylphenyl pyrazole derivatives as anticancer carbonic anhydrase inhibitors. Scientific Reports. [Link]
- Protein XRD Protocols - X-ray Diffraction D
-
Immobilization of Carbonic Anhydrase for Biomimetic CO2 Capture. (n.d.). AIDIC. [Link]
-
De Simone, G., et al. (2021). Effect of Sulfonamides and Their Structurally Related Derivatives on the Activity of ι-Carbonic Anhydrase from Burkholderia territorii. MDPI. [Link]
-
-
Binding of sulfonamide inhibitors to carbonic anhydrase. (n.d.). ResearchGate. [Link]
-
Sources
- 1. scbt.com [scbt.com]
- 2. labsolu.ca [labsolu.ca]
- 3. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Tetrazole synthesis [organic-chemistry.org]
- 10. Crystal structure of carbonic anhydrase CaNce103p from the pathogenic yeast Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 12. Protein X-ray Crystallography and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 14. researchgate.net [researchgate.net]
- 15. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure-Activity Relationship for Sulfonamide Inhibition of Helicobacter pylori α-Carbonic Anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Class of 4-Sulfamoylphenyl-ω-aminoalkyl Ethers with Effective Carbonic Anhydrase Inhibitory Action and Antiglaucoma Effects - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole
This guide provides essential safety and logistical information for the proper disposal of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole (CAS RN: 82212-14-4). As a compound utilized in pharmaceutical development and agricultural chemistry, its unique molecular structure—incorporating a chlorinated aromatic ring, a sulfonamide group, and a tetrazole ring—necessitates a rigorous and informed approach to waste management to ensure personnel safety and environmental protection.[1] This document is designed to provide researchers, scientists, and drug development professionals with a framework for creating robust, self-validating disposal protocols.
Understanding the Hazard Profile: A Structurally-Based Risk Assessment
A definitive disposal procedure is dictated by the compound's inherent chemical properties and associated hazards. While a specific, comprehensive Safety Data Sheet (SDS) from the supplier is the ultimate authority, the known structural motifs of this compound allow for a scientifically grounded risk assessment.
-
Chlorinated Aromatic System: Halogenated organic compounds are often persistent in the environment and can form toxic byproducts, such as dioxins, if improperly incinerated at low temperatures.[2] Disposal methods must ensure complete destruction.
-
Tetrazole Ring: Tetrazole-containing compounds are known for their high nitrogen content and can be energetically unstable. Some tetrazoles are classified as flammable solids or may decompose explosively upon heating.[3][4] Therefore, waste streams containing this compound must be handled with the presumption of potential energetic properties.
-
Sulfonamide Group: While the sulfamoyl group itself is common in pharmaceuticals, its decomposition during incineration can release oxides of sulfur (SOx), which are regulated pollutants and require appropriate scrubbing technologies in disposal facilities.[5]
-
Known Hazards: At a minimum, this compound is known to cause skin and serious eye irritation.[6]
Table 1: Summary of Potential Hazards and Rationale
| Hazard Category | Associated Structural Moiety | Rationale & Key Precaution |
| Skin & Eye Irritation | Entire Molecule | Confirmed hazard (H315, H319).[6] Requires diligent use of Personal Protective Equipment (PPE). |
| Energetic/Explosive Potential | 1H-tetrazole Ring | Tetrazoles can decompose rapidly with energy release.[3] Waste must be kept from heat/sparks and incompatible materials. |
| Environmental Persistence/Toxicity | Chlorinated Phenyl Ring | Halogenated aromatics can resist degradation. Improper disposal may lead to persistent organic pollutants. |
| Toxic Combustion Byproducts | All Moieties | Potential for NOx, SOx, and chlorinated byproducts. Requires high-temperature incineration with flue-gas treatment. |
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of any laboratory chemical is governed by strict federal and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA (Resource Conservation and Recovery Act - RCRA): Chemical waste must be classified to determine if it is a "hazardous waste."[7] Given its properties, 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole would likely be classified as hazardous due to toxicity or reactivity. All laboratories must follow RCRA guidelines for waste accumulation, labeling, and disposal through licensed Treatment, Storage, and Disposal Facilities (TSDF).[8]
-
OSHA (Occupational Exposure to Hazardous Chemicals in Laboratories - 29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for every laboratory.[9] The CHP must outline specific procedures for safe handling and waste disposal, including the selection of appropriate engineering controls and PPE.[10]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol is designed as a comprehensive workflow from the point of generation to final disposal. Crucially, this procedure must be adapted to align with your institution's specific Chemical Hygiene Plan and the guidance of your Environmental Health & Safety (EHS) department.
Proper protection is the first line of defense against exposure. The causality is clear: to prevent skin and eye irritation, direct contact must be avoided.
-
Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133.[11]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and remove them using the proper technique to avoid skin contamination. Contaminated gloves should be disposed of as hazardous waste.[12]
-
Body Protection: A standard laboratory coat is required. For tasks with a higher potential for splashes, a chemically resistant apron is recommended.
-
Ventilation: Handle the solid compound in a well-ventilated area or within a chemical fume hood to minimize inhalation of any dust.[13]
The principle of segregation is a cornerstone of safe laboratory practice, designed to prevent unintended and potentially dangerous reactions.
-
Designate a Waste Stream: Establish a dedicated hazardous waste stream for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole and materials contaminated with it.
-
Do Not Mix: Never mix this waste with other chemical waste streams, particularly acids, bases, or strong oxidizing agents, to prevent unknown reactions.[14][15]
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical.
-
The container must have a secure, sealable lid.
-
Ensure the container is clean and dry before the first addition of waste.
-
-
Labeling: Immediately label the waste container with a "Hazardous Waste" label. The label must include:
-
The full chemical name: "5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole"
-
The approximate quantity of waste.
-
The date of first accumulation.
-
All relevant hazard information (e.g., "Irritant," "Potential Explosive").
-
Caption: Waste Management Workflow for 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
A self-validating safety system includes robust procedures for unexpected events.
-
Evacuate and Alert: Ensure personnel in the immediate area are aware of the spill. If the spill is large or in a poorly ventilated area, evacuate and call your institution's emergency number.
-
Control and Contain: Prevent the spill from spreading. For solid spills, avoid creating dust. For solutions, use an inert absorbent material (e.g., sand, vermiculite) to dike the spill.[16]
-
Cleanup:
-
Ensure you are wearing the appropriate PPE as defined in Step 1.
-
For small solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[11] Use a HEPA-filtered vacuum if available.
-
For liquid spills, cover with absorbent material. Once absorbed, scoop the material into the hazardous waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (consult the SDS or your EHS office), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Caption: Immediate Spill Response Protocol.
Due to the compound's complex and hazardous nature, professional disposal is mandatory. Laboratory-scale treatment is not recommended.
-
Primary Disposal Method: High-Temperature Incineration
-
Rationale: This is the most effective and environmentally sound method for destroying chlorinated organic compounds and energetic materials.[2] A licensed TSDF will operate incinerators at temperatures (>850°C) and with residence times sufficient to ensure complete destruction, equipped with afterburners and flue gas scrubbing systems to manage NOx, SOx, and HCl emissions.
-
Procedure: Accumulate waste as described above. Store the sealed container in your laboratory's designated Satellite Accumulation Area. Do not exceed storage time limits (typically 90-180 days, depending on generator status).[15][17] Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste contractor.[8][14]
-
-
Prohibited Disposal Methods:
-
Drain Disposal: Absolutely prohibited. The compound's chlorine content and potential environmental toxicity make it unsuitable for wastewater systems.[18][19]
-
Regular Trash / Landfill: Absolutely prohibited. The compound is not inert and poses risks to human health and the environment.[19][20] Landfilling of untreated hazardous organic waste is strictly regulated.[21]
-
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a non-negotiable aspect of laboratory safety and environmental stewardship. The causality is direct: adherence to these protocols prevents acute exposure, minimizes the risk of unforeseen chemical reactions, and ensures the complete destruction of a potentially persistent and hazardous molecule. By integrating these expert-validated procedures into your standard operating procedures, you contribute to a self-validating system of safety that protects you, your colleagues, and the wider community. Always prioritize the guidance from your supplier's SDS and your local EHS office as the ultimate authorities in your operational context.
References
-
ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Laboratory chemical waste. Water Corporation. [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
-
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. Occupational Safety and Health Administration (OSHA). [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
-
Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
-
Hazardous Waste and Disposal. American Chemical Society (ACS). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Material Safety Data Sheet - 1-Phenyl-1h-tetrazole-5-thiol sodium salt. Cole-Parmer. [Link]
-
5-Amino-4-Chloro-o-Cresol - CIR Report Data Sheet. Cosmetic Ingredient Review. [Link]
-
ASHP Guidelines on Handling Hazardous Drugs. [Link]
-
Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
- Process for destroying chlorinated aromatic compounds.
-
Material safety data sheet 5-aminotetrazole monohydrate. Alkali Metals Limited. [Link]
-
Disposal of Chemicals used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime (UNODC). [Link]
- Process for producing 8-amino-4-oxo-2- (tetrazol-5-yl).
-
1-H-TETRAZOLE. Bio-Fine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. ptb.de [ptb.de]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. biofinechemical.com [biofinechemical.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | 82212-14-4 | TCI EUROPE N.V. [tcichemicals.com]
- 7. danielshealth.com [danielshealth.com]
- 8. epa.gov [epa.gov]
- 9. osha.gov [osha.gov]
- 10. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. ashp.org [ashp.org]
- 13. alkalimetals.com [alkalimetals.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 17. acs.org [acs.org]
- 18. Laboratory chemical waste [watercorporation.com.au]
- 19. acs.org [acs.org]
- 20. Making sure you're not a bot! [oc-praktikum.de]
- 21. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
A Senior Application Scientist's Guide to Handling 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole: Essential Safety and Operational Protocols
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for handling 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, a sulfonamide compound with significant applications in pharmaceuticals and agrochemicals.[1] As a Senior Application Scientist, my aim is to equip you not just with procedures, but with the rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Understanding the Hazard Profile: A Multifaceted Approach
5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole is a white to light red or green powder.[2] While its toxicological properties have not been exhaustively investigated, the available data on the compound and its structural analogs—aromatic sulfonamides and tetrazoles—necessitate a cautious and informed approach.[3]
Key Hazards:
-
Serious Eye Damage (H318): This is a primary hazard classification for this compound.[3] Contact can cause significant and potentially irreversible damage to the eyes.
-
Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[2]
-
Aquatic Toxicity (H412): It is harmful to aquatic life with long-lasting effects, mandating careful disposal to prevent environmental contamination.[3]
-
Potential for Respiratory Irritation (H335) and Harm if Swallowed (H302): Closely related compounds carry these warnings, so it is prudent to assume these risks.[4][5]
-
Thermal Instability of the Tetrazole Moiety: Tetrazole-containing compounds are known to be energetic and may decompose explosively upon heating.[6]
| Hazard Statement | GHS Classification | Implication for Handling |
| H318 | Eye Damage, Category 1 | Mandatory and robust eye protection is required at all times. |
| H315 | Skin Irritation, Category 2 | Skin exposure must be prevented through appropriate gloves and lab attire. |
| H412 | Chronic Aquatic Toxicity, Category 3 | Strict disposal protocols must be followed to avoid environmental release. |
| H335 (Potential) | Specific Target Organ Toxicity (Single Exposure), Category 3 | Work should be conducted in well-ventilated areas, preferably a fume hood. |
| H302 (Potential) | Acute Toxicity, Oral, Category 4 | Ingestion must be avoided through good laboratory hygiene. |
| - | Energetic Compound (Tetrazole) | Avoid heating the solid material unless the thermal stability has been thoroughly evaluated. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a matter of simple compliance but a risk-based assessment of the potential for exposure during a given procedure. The following table outlines the recommended PPE for handling 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
| Body Part | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical splash goggles and a face shield.[7][8] | Due to the classification of "Causes serious eye damage," standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield protects against splashes, especially when handling larger quantities or solutions. |
| Hands | Chemical-resistant gloves (e.g., Nitrile). | Double gloving is recommended when handling the solid or concentrated solutions to provide an extra layer of protection against potential tears or permeation.[9] Gloves should be changed every 30 minutes or immediately if contaminated or damaged.[9] |
| Body | Long-sleeved laboratory coat. | A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[7][10] |
| Respiratory | Use in a certified chemical fume hood.[10] | Given the potential for respiratory irritation and the fine powder form of the compound, all manipulations of the solid should be performed in a fume hood to minimize inhalation risk.[4][5][11] |
| Feet | Closed-toed shoes. | This is a standard laboratory practice to protect against spills and falling objects.[7] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][11] The container should be kept tightly closed.[5][11]
Handling and Use: A Step-by-Step Protocol
-
Preparation: Before handling the compound, ensure that a safety shower and eyewash station are accessible and have been recently tested.[3]
-
Donning PPE: Put on all required PPE as outlined in the table above and the workflow diagram below.
-
Work Area: Conduct all weighing and solution preparation within a certified chemical fume hood to control airborne particles.[10]
-
Weighing: When weighing the solid, use a spatula to carefully transfer the powder. Avoid creating dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[2][3][5][11]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination (gloves first, then face shield/goggles, then lab coat).
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
Emergency Procedures: Be Prepared
Accidents can happen, and a clear, rehearsed plan is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3][4][5] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[5] Seek medical attention if irritation occurs or persists.[2][5]
-
Inhalation: Move the person to fresh air immediately.[4][5][11] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Allow the victim to rinse their mouth and then drink 2-4 cupfuls of water.[11] Seek immediate medical attention.[5]
-
Spills: Clean up spills immediately, observing precautions in the Protective Equipment section.[11] For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[11] Avoid generating dust.
Disposal Plan: Environmental Responsibility
All waste containing 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste and contaminated disposable PPE in a clearly labeled, sealed container.
-
Aqueous Waste: Collect any aqueous waste from the procedure in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste through your institution's approved hazardous waste disposal program to prevent release into the environment.[5]
By adhering to these scientifically grounded safety protocols, you can confidently and safely handle 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole, ensuring the integrity of your research and the well-being of yourself and your colleagues.
References
- Biosynth. (2023, October 2).
- Alkali Metals Limited.
- CDH Fine Chemical.
- Chem-Impex. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
- AK Scientific, Inc. (R)-5-(Pyrrolidin-2-yl)
- Sigma-Aldrich. (2025, May 7).
- Bio-Fine.
- Benchchem.
- Fisher Scientific. (2018, April 12).
- TCI Chemicals. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole.
- Benchchem. Personal protective equipment for handling N-(2H-tetrazol-5-yl).
- Sigma-Aldrich. (2025, April 24).
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- ResearchGate. (2024, September 2). (PDF) Decomposition products of tetrazoles.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 5-(2-Amino-4-chloro-5-sulfamoylphenyl)-1H-tetrazole | 82212-14-4 | TCI EUROPE N.V. [tcichemicals.com]
- 3. biosynth.com [biosynth.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. biofinechemical.com [biofinechemical.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. alkalimetals.com [alkalimetals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

